GAP 27
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[1-[2-[(2-amino-3-hydroxypropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H101N15O17/c1-9-31(4)44(54(86)69-41(29-36-19-13-12-14-20-36)52(84)70-45(32(5)10-2)55(87)72-46(59(91)92)33(6)11-3)71-57(89)48(35(8)78)73-51(83)38(21-15-16-26-61)66-50(82)39(24-25-43(79)80)67-56(88)47(34(7)77)74-53(85)42-23-18-28-75(42)58(90)40(22-17-27-65-60(63)64)68-49(81)37(62)30-76/h12-14,19-20,31-35,37-42,44-48,76-78H,9-11,15-18,21-30,61-62H2,1-8H3,(H,66,82)(H,67,88)(H,68,81)(H,69,86)(H,70,84)(H,71,89)(H,72,87)(H,73,83)(H,74,85)(H,79,80)(H,91,92)(H4,63,64,65) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRAPDIXXYFGJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H101N15O17 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1304.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of GAP 27
For Researchers, Scientists, and Drug Development Professionals
Abstract
GAP 27 is a synthetic peptide that acts as a specific and reversible inhibitor of connexin 43 (Cx43), the most widely expressed gap junction protein. Its mechanism of action is multifaceted, involving the acute blockade of Cx43 hemichannels followed by the disruption of gap junctional intercellular communication (GJIC). This dual activity makes this compound a critical tool for dissecting the physiological and pathological roles of Cx43-mediated communication in processes such as wound healing, cardiac function, and neuroinflammation. This guide provides a comprehensive overview of the molecular mechanisms of this compound, detailed experimental protocols for its study, and quantitative data on its effects.
Core Mechanism of Action
This compound is a mimetic peptide with a sequence homologous to the second extracellular loop of Cx43.[1] Its primary mechanism involves direct, competitive binding to this extracellular domain.[2] This interaction initiates a two-phase inhibitory process:
-
Rapid Hemichannel Closure: Within minutes of application, this compound binds to the extracellular loops of Cx43 hemichannels (connexons), inducing a conformational change that leads to channel closure.[3][4] This immediate effect blocks the exchange of ions and small molecules, such as ATP, between the intracellular and extracellular environments.
-
Disruption of Gap Junctional Intercellular Communication (GJIC): Over a longer timescale (30 minutes or more), this compound permeates the intercellular space of gap junction plaques. This leads to the disruption of the docking between connexons from adjacent cells, causing a reduction in direct cell-to-cell communication.[3][4] The internalization of gap junction plaques is also thought to be a mechanism by which this compound diminishes cell coupling.
This dual mechanism allows for the targeted investigation of both hemichannel and gap junction functions of Cx43.
Quantitative Data on this compound Activity
The inhibitory potency of this compound varies depending on the cell type, experimental conditions, and the specific function being assayed (hemichannel vs. gap junction inhibition). The following tables summarize key quantitative data from the literature.
| Parameter | Cell Type | Concentration | Effect | Reference |
| Hemichannel Inhibition | HeLa cells expressing Cx43 | 200 µM | Reduced unitary current events | [5] |
| HeLa cells expressing Cx43 | 300 µM | Inhibited calcein (B42510) efflux | [5] | |
| Gap Junction Inhibition | Keratinocytes and HeLa43 cells | 50 µM | Effective inhibition of gap junction coupling | [6] |
| Embryonic cardiomyocytes | Not specified | Interruption of synchronous beating | [7] | |
| Cell Migration | Adult keratinocytes and juvenile foreskin fibroblasts | 100 nM - 100 µM | Enhanced scrape wound closure rates by ~50% | [6] |
| Cx43 Protein Expression | Juvenile foreskin and adult keratinocytes | 100 nM (24h exposure) | Reduced Cx43 protein expression | [6] |
Table 1: Quantitative Effects of this compound on Channel Function and Cellular Processes.
| Inhibitor | Target Connexin | Cell Type | IC50 | Reference |
| d-limonene | Cx43 | HeLa cells expressing Cx43-EGFP | 30 µM | [8] |
| Carbenoxolone | Cx43 | LN215-Cx43 cells | ~10 µM | [9] |
| D-GA | Cx43 | LN215-Cx43 cells | ~5 µM | [9] |
| Quinidine | Cx32 and Cx40 | Not specified | 100 µM | [10] |
Table 2: Comparative IC50 Values of Various Gap Junction Inhibitors.
Signaling Pathways Modulated by this compound
This compound's influence on cellular processes such as migration and proliferation is mediated through the modulation of intracellular signaling pathways. A key pathway affected is the Transforming Growth Factor-beta (TGF-β) signaling cascade.
TGF-β/Smad Signaling Pathway
The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI). This activated receptor complex phosphorylates receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3. These phosphorylated R-Smads then form a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes.[3][4][11]
Diagram of the Canonical TGF-β/Smad Signaling Pathway
Caption: Canonical TGF-β/Smad signaling cascade.
Crosstalk with Cx43 and this compound
This compound-mediated inhibition of Cx43 can influence the TGF-β/Smad pathway. For instance, in juvenile foreskin fibroblasts and adult dermal fibroblasts, both Cx43-siRNA and this compound have been shown to enhance the expression of phosphorylated Smad3 (pSmad3).[6] This suggests that the inhibition of Cx43 function can modulate downstream effectors of the TGF-β pathway, thereby impacting cellular responses like migration and extracellular matrix deposition.
Phosphorylation of Cx43 at Serine 368
The phosphorylation status of Cx43 is a critical determinant of its function. Phosphorylation of Cx43 at Serine 368 (Ser368) by Protein Kinase C (PKC) is known to decrease cell-to-cell communication.[6] Interestingly, treatment with this compound has been observed to induce Cx43 phosphorylation at Ser368 in non-diabetic skin cells.[12] This suggests a feedback mechanism where the initial inhibition of Cx43 by this compound triggers a signaling event leading to a post-translational modification that further regulates gap junction function.
Diagram of this compound's Influence on Cx43 and Downstream Signaling
References
- 1. Tgfβ activation and signaling | PPT [slideshare.net]
- 2. ttuhsc.edu [ttuhsc.edu]
- 3. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Connexin mimetic peptides inhibit Cx43 hemichannel opening triggered by voltage and intracellular Ca2+ elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phosphorylation of Connexin43 on Serine368 by Protein Kinase C Regulates Gap Junctional Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Cx43 Gap Junction Inhibitors Using a Quantitative Structure-Activity Relationship Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Connexin 43 phospho S368 Antibody (612-401-D23) | Rockland [rockland.com]
role of GAP 27 in blocking cell-cell communication
An In-depth Technical Guide to GAP 27 for Blocking Cell-Cell Communication
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of this compound, a widely used peptide inhibitor for studying the role of gap junctional intercellular communication (GJIC). It covers its mechanism of action, specificity, quantitative effects, and detailed experimental protocols, offering a critical resource for designing and interpreting experiments in cell biology and pharmacology.
Introduction to Gap Junctions and this compound
Gap junctions are specialized intercellular channels that directly connect the cytoplasm of adjacent cells, allowing for the passive diffusion of ions, second messengers, and small metabolites up to approximately 1 kDa in size. These channels are formed by the docking of two hemichannels, or connexons, with each participating cell contributing one connexon. Each connexon is an oligomer of six protein subunits called connexins (Cx).[1] This direct line of communication is fundamental for coordinating cellular activities, maintaining tissue homeostasis, and regulating processes such as cell proliferation, differentiation, and apoptosis.[2][3][4]
Connexin 43 (Cx43), encoded by the GJA1 gene, is the most ubiquitously expressed connexin and a key component of gap junctions in tissues like the heart, skin, and bone.[1][5][6] Given its central role, tools that can specifically modulate Cx43-mediated communication are invaluable for research. This compound is a synthetic mimetic peptide that serves as a selective and reversible blocker of gap junctions, particularly those composed of Cx43.[7][8]
Mechanism of Action
This compound is a 12-amino-acid peptide with the sequence H-Ser-Arg-Pro-Thr-Glu-Lys-Thr-Ile-Phe-Ile-Ile-OH (SRPTEKTIFII).[7][9] This sequence corresponds to a portion of the second extracellular loop of the Cx43 protein.[1][7] Its inhibitory action is a multi-stage process:
-
Binding and Hemichannel Closure: this compound first binds to the extracellular loop of Cx43 hemichannels. This initial interaction rapidly blocks the activity of these individual, un-docked hemichannels, typically within minutes.[1][10]
-
Disruption of Gap Junctions: Over a longer period (30 minutes or more), this compound permeates the intercellular space of the gap junction plaque. This leads to the disruption of the complete cell-to-cell channels, thereby diminishing intercellular coupling.[1][10]
-
Internalization: The binding of this compound to connexons can trigger the lateral movement of the peptide-bound hemichannels to the edge of the gap junction plaque, followed by their internalization and removal from the cell membrane.[1][10]
This mechanism makes this compound a potent tool for acutely blocking communication and studying the longer-term effects of uncoupling cells.
Figure 1: Mechanism of this compound binding to Cx43 hemichannels to block communication.
Specificity and Cross-Reactivity
This compound was designed based on the sequence of Cx43 and is considered a selective blocker for channels composed of this protein. However, the critical binding sequence "SRPTEK" is also conserved in the second extracellular loops of other connexin isoforms, including Cx32 and Cx40.[11] Therefore, this compound is expected to inhibit gap junctions constructed of these connexins as well.
Furthermore, studies have indicated some cross-reactivity with pannexin channels.[12] Pannexins are structurally distinct from connexins but also form large-pore channels in the cell membrane.[12][13] This cross-reactivity underscores the importance of using complementary methods, such as genetic knockdown or employing other inhibitors with different mechanisms, to confirm that observed effects are specifically due to the inhibition of connexin-based channels.[12]
Quantitative Data Summary
The effective concentration of this compound varies depending on the cell type, the specific connexin isoform present, and the experimental assay. The following table summarizes concentrations and their observed effects as reported in the literature.
| Cell Type / System | Target / Assay | This compound Concentration | Observed Effect | Reference(s) |
| Keratinocytes, HeLa Cells | Gap Junction Coupling (Microinjection) | 50 µM | Effective inhibition of dye transfer. | [7][14] |
| Keratinocytes, Fibroblasts | Hemichannel Activity (ATP Release) | 100 µM | Inhibition of ATP release. | [14] |
| HeLa-Cx43 Cells | Hemichannel Currents (Voltage Clamp) | 200 µM | Reduction of unitary current events. | [15] |
| Adult Keratinocytes, Juvenile Fibroblasts | Scrape Wound Closure | 100 nM - 100 µM | ~50% enhancement in wound closure rates. | [16] |
| Thoracic Aorta, Mesenteric Artery | Endothelium-Dependent Relaxation | 300 µM | 40% inhibition of relaxation. | [17][18] |
| Guinea-Pig Carotid Artery | Endothelium-Dependent Hyperpolarization | 500 µM | Essential abolishment of acetylcholine-induced hyperpolarization. | [17][18] |
| Rat Osteoclasts | Bone Resorption (Pit-formation assay) | Not specified | Remarked decrease in the number and activity of osteoclasts. | [11][18] |
Experimental Protocols and Workflows
This compound is utilized in a variety of assays to probe the function of gap junctions. The most common application is in dye transfer assays, which visualize the extent of intercellular communication.
Key Experimental Assays
-
Scrape-Loading Dye Transfer (SL/DT): A simple and rapid method where a scrape is made in a confluent cell monolayer in the presence of a low-molecular-weight, gap junction-permeable fluorescent dye like Lucifer Yellow.[19][20][21] The extent of dye transfer to cells adjacent to the scrape indicates the level of GJIC.[22]
-
Microinjection: A single cell is injected with a fluorescent dye, and the spread of the dye to neighboring cells is monitored over time. This method provides precise information but is lower in throughput.[14]
-
Pre-loading/Parachute Assay: Two populations of cells are used: "donor" cells pre-loaded with a permeable dye (e.g., Calcein-AM) and unlabeled "acceptor" cells.[23][24] When co-cultured, the transfer of dye from donors to acceptors is quantified, often by flow cytometry.[23][25]
-
Electrophysiology: Techniques like dual whole-cell patch-clamp can measure the junctional conductance between two coupled cells, providing a direct measure of electrical coupling.[15][26]
Detailed Protocol: Scrape-Loading Dye Transfer (SL/DT) Assay
This protocol provides a standardized method for assessing GJIC inhibition by this compound.
1. Materials:
-
Confluent cell monolayers in 6-well plates.
-
This compound stock solution (e.g., 1 mg/mL in sterile water).[9]
-
Vehicle control (sterile water).
-
Hank's Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS), with and without Ca²⁺/Mg²⁺.[22]
-
Dye Solution: Lucifer Yellow (e.g., 0.5-1% w/v) in PBS without Ca²⁺/Mg²⁺.[22]
-
Optional: Rhodamine-dextran (10,000 MW) as a control to identify initially loaded cells.[19][20]
-
Fixative: 2-4% paraformaldehyde in PBS.
-
Fluorescence microscope with appropriate filter sets.
2. Procedure:
-
Pre-incubation: Aspirate culture medium and wash cells twice with HBSS. Add medium containing the desired concentration of this compound (e.g., 50-200 µM) or vehicle control. Incubate for at least 30-60 minutes at 37°C to allow for gap junction disruption.
-
Scrape Loading: Remove the treatment medium. Rinse the monolayer three times with HBSS containing Ca²⁺/Mg²⁺ to wash away residual peptide. Add the Lucifer Yellow dye solution to the well.
-
Using a sterile scalpel blade or needle, make a clean, linear scratch across the cell monolayer.[19]
-
Dye Transfer Incubation: Allow the dye to be taken up by the damaged cells along the scrape line and transfer to adjacent cells. Incubate for a short period, typically 2-8 minutes at room temperature or 37°C.
-
Washing and Fixation: Aspirate the dye solution and wash the cells thoroughly (3-4 times) with HBSS containing Ca²⁺/Mg²⁺ to remove all extracellular dye.
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Imaging: Wash the fixed cells with PBS. Mount the coverslip or image the plate directly using a fluorescence microscope. Capture images of the scrape line and the area of dye diffusion.
-
Quantification: Measure the distance of dye migration perpendicular to the scrape line or the total fluorescent area using image analysis software (e.g., ImageJ). Compare the extent of dye transfer between this compound-treated and control groups.
Figure 2: Workflow for the Scrape-Loading Dye Transfer (SL/DT) assay.
Impact on Intercellular Signaling Pathways
This compound is a critical tool for dissecting the role of direct cell-cell communication in complex signaling networks. A prime example is its use in studying intercellular calcium (Ca²⁺) waves.
In many cell types, mechanical or chemical stimulation of a single cell can trigger a wave of increased intracellular Ca²⁺ that propagates to neighboring cells.[27] This propagation can occur via two primary pathways:
-
Gap Junction-Dependent Pathway: Second messengers, such as inositol (B14025) trisphosphate (IP₃), diffuse directly from cell to cell through gap junctions, triggering Ca²⁺ release from internal stores in each subsequent cell.[27][28]
-
Extracellular ATP-P2 Receptor Pathway: The stimulated cell releases ATP into the extracellular space. This ATP then binds to purinergic (P2) receptors on neighboring cells, initiating a G-protein coupled signaling cascade that leads to IP₃ production and Ca²⁺ release.[26][29]
This compound, by selectively blocking the gap junction pathway, allows researchers to isolate and study the contribution of the extracellular ATP-P2 receptor pathway.[26] If a Ca²⁺ wave is blocked by this compound, it indicates a primary reliance on GJIC. Conversely, if the wave persists but is blocked by P2 receptor antagonists (like suramin) or ATP-degrading enzymes (like apyrase), it points to an ATP-mediated mechanism.[26][29]
Figure 3: Use of this compound to differentiate between gap junction-dependent and extracellular ATP-dependent signaling in intercellular Ca²⁺ waves.
Conclusion
This compound is an essential pharmacological tool for the study of cell-cell communication. Its well-characterized mechanism of action, targeting the second extracellular loop of Cx43, provides a specific means to reversibly inhibit GJIC. By understanding its specificity, effective concentrations, and appropriate use in experimental assays, researchers can effectively probe the physiological and pathological roles of gap junctions. From dissecting complex signaling cascades like calcium waves to investigating its influence on collective cell behaviors like migration and wound healing, this compound remains a cornerstone of modern cell communication research.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Homotypic gap junctional communication contributing to metastasis increases with PKA kinase activity and is unaffected by PI3K inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. iscabiochemicals.com [iscabiochemicals.com]
- 8. Connexin 43 mimetic peptide Gap27 reveals potential differences in the role of Cx43 in wound repair between diabetic and non-diabetic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rndsystems.com [rndsystems.com]
- 10. researchgate.net [researchgate.net]
- 11. Connexin-mimetic peptide this compound decreases osteoclastic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacology of pannexin channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A permeant regulating its permeation pore: inhibition of pannexin 1 channels by ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Connexin Mimetic Peptide Gap27 and Cx43-Knockdown Reveal Differential Roles for Connexin43 in Wound Closure Events in Skin Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Connexin mimetic peptides inhibit Cx43 hemichannel opening triggered by voltage and intracellular Ca2+ elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Connexin Mimetic Peptide Gap27 and Cx43-Knockdown Reveal Differential Roles for Connexin43 in Wound Closure Events in Skin Model Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. This compound | Gap Junction Protein | TargetMol [targetmol.com]
- 19. researchgate.net [researchgate.net]
- 20. Scrape-loading and dye transfer. A rapid and simple technique to study gap junctional intercellular communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. tandfonline.com [tandfonline.com]
- 23. An Assay to Assess Gap Junction Communication in Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
- 25. Investigating Intercellular Channels: Focus on Gap Junctions | AAT Bioquest [aatbio.com]
- 26. pnas.org [pnas.org]
- 27. ATP- and Gap Junction–dependent Intercellular Calcium Signaling in Osteoblastic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 28. The Effect of Gap Junctional Coupling on the Spatiotemporal Patterns of Ca2+ Signals and the Harmonization of Ca2+-Related Cellular Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 29. jneurosci.org [jneurosci.org]
GAP 27 and its Effects on Hemichannel Activity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
GAP 27 is a synthetic mimetic peptide derived from the second extracellular loop of Connexin 43 (Cx43), a primary component of gap junctions and hemichannels. It serves as a potent, albeit not entirely specific, inhibitor of these channels. This guide provides a comprehensive technical overview of this compound, its mechanism of action, and its multifaceted effects on hemichannel activity. It is designed to be a valuable resource for researchers investigating cellular communication, ion channel function, and those involved in the development of novel therapeutics targeting connexin and pannexin channels. This document details quantitative data on this compound's efficacy, outlines key experimental protocols for its study, and visualizes the intricate signaling pathways it influences.
Introduction to this compound and Hemichannels
Hemichannels are transmembrane protein complexes, primarily formed by connexin or pannexin proteins, that act as conduits between the intracellular and extracellular environments. In their unapposed state, these channels are crucial for paracrine and autocrine signaling through the regulated release of small molecules like ATP, glutamate, and prostaglandins, as well as the uptake of ions and other small molecules.[1] Dysregulation of hemichannel activity is implicated in a variety of pathological conditions, including inflammation, ischemic injury, and neurodegenerative diseases.
This compound, with the amino acid sequence SRPTEKTIFII, mimics a portion of the second extracellular loop of Cx43.[2] It functions by binding to the extracellular domain of connexin hemichannels, inducing a conformational change that leads to channel closure.[3] This inhibitory action occurs within minutes of application.[3] While primarily targeting Cx43, this compound has also been shown to affect other connexin isoforms and, to some extent, pannexin-1 (Panx1) channels, highlighting a degree of promiscuity that researchers must consider in their experimental design.[4][5]
Mechanism of Action
The primary mechanism of this compound involves its direct interaction with the extracellular loops of connexin proteins. This binding is thought to allosterically modulate the channel's gating mechanism, favoring a closed state. The inhibition of hemichannels is a rapid process, occurring within minutes.[3] At later time points (30 minutes or longer), this compound can also disrupt the formation of new gap junctions and interfere with existing gap junctional intercellular communication (GJIC).[3]
Quantitative Data on this compound Efficacy
The following tables summarize the available quantitative data on the effects of this compound on hemichannel activity. It is important to note that the efficacy of this compound can vary depending on the cell type, the specific connexin or pannexin isoform expressed, and the experimental conditions.
| Parameter | Target | Cell Type | Concentration | Effect | Reference |
| Dye Uptake Inhibition | Cx43 Hemichannels | Human Keratinocytes and Fibroblasts | 100 nM - 100 µM | Attenuation of hemichannel activity | [1] |
| Cx43 Hemichannels | Non-diabetic skin cells | Not specified | Profoundly reduced hemichannel function | [6] | |
| Cx43 Hemichannels | HeLa cells | 300 µM | Inhibition of calcein (B42510) efflux | [4] | |
| Gap Junction Coupling Inhibition | Cx43 Gap Junctions | Keratinocytes and HeLa43 cells | 50 µM | Effective inhibition | [7] |
| Unitary Current Inhibition | Cx43 Hemichannels | HeLa-Cx43 cells | 160 µM (Gap26), 200 µM (Gap27) | Reduction of unitary current events | [4] |
| Ca2+-potentiated Cx43 HC currents | Ventricular cardiomyocytes | 160 µM (Gap26), 200 µM (Gap27) | Inhibition of current activity | [4][8] | |
| Reduction in Infarct Size | Not applicable | Isolated perfused rat hearts | Not specified | Significant reduction | [9] |
| Parameter | Target | Effect | Reference |
| Dissociation Rate Constant (Kd) | Cx43 Extracellular Loop 1 (EL1) | 0.061 ± 0.004 (for Gap27 binding) | [9] |
| Single Channel Conductance | Cx43 Hemichannels | ~220 pS | [4] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the effects of this compound on hemichannel activity.
Dye Uptake Assays
Dye uptake assays are a common method to assess hemichannel permeability. These assays rely on the principle that open hemichannels allow the passage of fluorescent dyes that are otherwise membrane-impermeable.
4.1.1. Ethidium Bromide (Etd) Uptake Assay
This protocol is adapted for assessing the activity of Cx43 and Panx1 hemichannels.
-
Materials:
-
Cells of interest cultured on glass coverslips
-
Extracellular solution (ECS): 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4
-
Ethidium bromide (Etd) stock solution (1 mM in water)
-
This compound stock solution (e.g., 10 mM in water)
-
Fluorescence microscope with appropriate filter sets for Etd (Excitation/Emission: ~518/605 nm)
-
-
Procedure:
-
Wash cultured cells twice with ECS.
-
Incubate cells in ECS containing the desired concentration of this compound (or vehicle control) for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Add Etd to the ECS to a final concentration of 5 µM.
-
Incubate for 5-10 minutes at 37°C.
-
Wash the cells three times with ECS to remove extracellular Etd.
-
Immediately image the cells using a fluorescence microscope.
-
Quantify the fluorescence intensity of individual cells using image analysis software. The uptake is often expressed as the rate of increase in fluorescence over time.
-
4.1.2. Scrape-Loading Dye Transfer Assay
This assay is primarily used to assess gap junctional intercellular communication but can be adapted to infer hemichannel activity by observing dye spread from damaged cells into the extracellular space and uptake by neighboring cells.
-
Materials:
-
Confluent cell monolayer on a coverslip or in a culture dish
-
Hank's Balanced Salt Solution (HBSS) with 1% Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS)
-
Lucifer Yellow (LY) solution (e.g., 0.5% in PBS)
-
A sharp instrument (e.g., 30G needle or scalpel blade)
-
Fluorescence microscope with filters for Lucifer Yellow (Excitation/Emission: ~428/536 nm)
-
-
Procedure:
-
Wash the confluent cell monolayer three times with HBSS containing 1% BSA.
-
Remove the wash solution and add the Lucifer Yellow solution to the cells.
-
Create a scrape or scratch across the cell monolayer using a sterile needle or scalpel.
-
Incubate for 2-5 minutes to allow dye uptake into the damaged cells at the scrape line.
-
Wash the cells three times with HBSS to remove extracellular dye.
-
Incubate for an additional 5-10 minutes in culture medium to allow for dye transfer to adjacent cells via gap junctions. To assess hemichannel-mediated uptake, the focus would be on individual cells away from the scrape line that have taken up the dye from the medium.
-
Fix the cells (e.g., with 4% paraformaldehyde) and visualize using fluorescence microscopy.
-
The extent of dye transfer is quantified by measuring the distance the dye has spread from the scrape line or by counting the number of fluorescent cells.
-
Electrophysiology
Patch-clamp electrophysiology provides a direct measure of hemichannel activity by recording the ionic currents passing through the channels.
4.2.1. Whole-Cell Patch-Clamp Recording
-
Materials:
-
Cells expressing the hemichannels of interest
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
-
Extracellular solution (ECS): (in mM) 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH 7.3
-
Intracellular (pipette) solution: (in mM) 130 KCl, 10 NaCl, 1 MgCl2, 10 HEPES, 0.2 EGTA, 2 ATP, 0.5 GTP, pH 7.2
-
This compound solution for perfusion
-
-
Procedure:
-
Identify a single, healthy cell for recording.
-
Form a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane (giga-seal).
-
Rupture the cell membrane under the pipette to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential where hemichannels are typically closed (e.g., -60 mV).
-
Apply voltage steps or ramps to potentials that induce hemichannel opening (e.g., to positive potentials for Cx43).
-
Record the resulting currents. Hemichannel currents are often characterized by their large conductance and voltage-dependence.
-
Perfuse the cell with ECS containing the desired concentration of this compound.
-
Repeat the voltage protocol and record the currents in the presence of this compound to determine the extent of inhibition.
-
Analyze the data to quantify changes in current amplitude, kinetics, and voltage-dependence.
-
Calcium Imaging
Calcium imaging can be used to indirectly assess hemichannel activity, as hemichannels are permeable to Ca2+ and their opening can lead to changes in intracellular calcium concentration ([Ca2+]i).
-
Materials:
-
Cells loaded with a fluorescent Ca2+ indicator (e.g., Fura-2 AM, Fluo-4 AM, or a genetically encoded calcium indicator like GCaMP)
-
Fluorescence microscope equipped for ratiometric imaging (for Fura-2) or single-wavelength excitation and emission detection.
-
Extracellular solution (ECS) with varying Ca2+ concentrations
-
This compound solution
-
-
Procedure:
-
Load cells with the chosen Ca2+ indicator according to the manufacturer's protocol.
-
Mount the coverslip with the loaded cells onto the microscope stage and perfuse with normal ECS.
-
Establish a baseline recording of [Ca2+]i.
-
Induce hemichannel opening. This can be achieved by various stimuli, such as lowering extracellular Ca2+ concentration, mechanical stimulation, or applying a relevant agonist.
-
Record the changes in [Ca2+]i in response to the stimulus. An increase in [Ca2+]i can indicate Ca2+ influx through open hemichannels.
-
Pre-incubate the cells with this compound for a defined period.
-
Repeat the stimulation protocol in the presence of this compound and record the [Ca2+]i changes.
-
Compare the Ca2+ responses in the presence and absence of this compound to determine its inhibitory effect on hemichannel-mediated Ca2+ influx.
-
Signaling Pathways and Experimental Workflows
This compound-mediated inhibition of hemichannel activity can have profound effects on intracellular signaling cascades. The release of signaling molecules like ATP through hemichannels is a key upstream event in several pathways.
TGF-β/Smad Signaling Pathway
Transforming Growth Factor-β (TGF-β) is a crucial regulator of cell growth, differentiation, and fibrosis. There is evidence of crosstalk between connexin hemichannel activity and the TGF-β signaling pathway. For instance, TGF-β1 can increase Cx43 expression and hemichannel-mediated ATP release.[10][11] Conversely, blocking hemichannels can modulate TGF-β-induced cellular responses.
Caption: TGF-β/Smad signaling influenced by Cx43 hemichannel activity.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated Kinase (ERK) pathway is a key signaling cascade involved in cell proliferation, differentiation, and survival. Hemichannel-mediated ATP release can activate purinergic receptors, which in turn can trigger the MAPK/ERK pathway.[3][12] Inhibition of hemichannels with this compound can therefore attenuate ERK activation.
Caption: MAPK/ERK signaling initiated by hemichannel-mediated ATP release.
Experimental Workflow for Investigating this compound Effects
The following diagram illustrates a typical experimental workflow for characterizing the effects of this compound on hemichannel activity and downstream signaling.
Caption: A typical workflow for studying this compound's effects.
Considerations and Future Directions
While this compound is a widely used tool for studying hemichannel function, researchers should be mindful of its limitations. Its lack of absolute specificity for Cx43 means that observed effects could be partially attributed to the inhibition of other connexins or pannexins.[4][5] Therefore, complementing experiments with more specific inhibitors, such as Gap19 for Cx43 hemichannels, or using genetic approaches like siRNA-mediated knockdown, is highly recommended to validate findings.
Future research should focus on developing more isoform-specific inhibitors to dissect the precise roles of different connexin and pannexin hemichannels in health and disease. Furthermore, a deeper understanding of the structural basis of this compound's interaction with hemichannels will be crucial for the rational design of next-generation therapeutics with improved specificity and efficacy. The continued investigation into the downstream signaling consequences of hemichannel inhibition will undoubtedly unveil novel therapeutic targets for a wide range of pathologies.
Conclusion
This compound remains an invaluable pharmacological tool for investigating the physiological and pathological roles of connexin hemichannels. Its ability to rapidly and reversibly block these channels has provided significant insights into their function in cellular communication and signaling. This technical guide has provided a comprehensive overview of this compound, from its mechanism of action and quantitative effects to detailed experimental protocols and its influence on key signaling pathways. By understanding the nuances of its application and its limitations, researchers can continue to leverage this compound to unravel the complexities of hemichannel biology and pave the way for innovative therapeutic strategies.
References
- 1. The Connexin Mimetic Peptide Gap27 and Cx43-Knockdown Reveal Differential Roles for Connexin43 in Wound Closure Events in Skin Model Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of pannexin channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitogen-activated Protein Kinase (MAPK) Activated by Prostaglandin E2 Phosphorylates Connexin 43 and Closes Osteocytic Hemichannels in Response to Continuous Flow Shear Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Connexin mimetic peptides inhibit Cx43 hemichannel opening triggered by voltage and intracellular Ca2+ elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Connexin 43 Hemichannels Are Permeable to ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Connexin 43 mimetic peptide Gap27 reveals potential differences in the role of Cx43 in wound repair between diabetic and non-diabetic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Connexin mimetic peptides inhibit Cx43 hemichannel opening triggered by voltage and intracellular Ca2+ elevation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Ambivalence of Connexin43 Gap Peptides in Cardioprotection of the Isolated Heart against Ischemic Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Blocking connexin 43 hemichannel-mediated ATP release reduces communication within and between tubular epithelial cells and medullary fibroblasts in a model of diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Connexin 43 hemichannels and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
GAP 27: A Technical Deep Dive into its Discovery, Mechanism, and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
GAP 27, a synthetic mimetic peptide, has emerged as a critical tool in cellular communication research and a potential therapeutic agent. This document provides a comprehensive overview of the discovery, development, and mechanism of action of this compound. It details the experimental evidence that has elucidated its function as a selective and reversible inhibitor of connexin 43 (Cx43)-mediated communication. Through a meticulous review of key studies, this guide presents quantitative data in structured tables, outlines detailed experimental protocols, and visualizes complex signaling pathways and experimental workflows using Graphviz diagrams. This technical guide is intended to serve as a definitive resource for professionals in the fields of cell biology, pharmacology, and drug development who are interested in the multifaceted role of this compound.
Introduction: The Dawn of Connexin Mimetic Peptides
The journey of this compound is intrinsically linked to the broader effort to understand and modulate the function of gap junctions—specialized intercellular channels that allow for the direct passage of ions and small molecules between adjacent cells.[1] These channels are formed by a family of proteins called connexins.[2] Connexin 43 (Cx43) is the most ubiquitously expressed connexin and plays a vital role in coordinating cellular activities in numerous tissues.[3][4]
The concept of using mimetic peptides to target specific domains of connexins arose from the need for more specific inhibitors than traditional pharmacological agents like heptanol (B41253) or octanol.[3] Early research focused on generating antibodies against specific connexin sequences, but the size and limited membrane permeability of antibodies restricted their utility.[3] This led to the development of smaller, more cell-permeable mimetic peptides that could theoretically interfere with connexon docking or channel function.[3]
This compound was designed as a connexin mimetic peptide corresponding to the amino acid sequence H-Ser-Arg-Pro-Thr-Glu-Lys-Thr-Ile-Phe-Ile-Ile-OH (SRPTEKTIFII).[5][6] This sequence is homologous to a portion of the second extracellular loop of Cx43 (amino acids 204–214), a domain critical for the proper docking of connexons and the formation of functional gap junction channels.[5][7]
Physicochemical Properties and Specifications
| Property | Value | Reference |
| Sequence | H-Ser-Arg-Pro-Thr-Glu-Lys-Thr-Ile-Phe-Ile-Ile-OH (SRPTEKTIFII) | [5][6] |
| Molecular Weight | 1304.55 g/mol | [6] |
| Molecular Formula | C60H101N15O17 | [6] |
| Purity | ≥95% | [6] |
| Solubility | Soluble to 1 mg/ml in water | [6] |
| CAS Number | 198284-64-9 | [5][6] |
Mechanism of Action: A Dual Inhibition Strategy
This compound exerts its inhibitory effects on Cx43 through a dual mechanism that targets both gap junctions and hemichannels, albeit with different temporal dynamics.[2][3]
Inhibition of Hemichannels
The primary and most immediate action of this compound is the blockage of Cx43 hemichannels (connexons that are not yet docked with a counterpart on an adjacent cell).[3] These hemichannels can act as conduits for the release of paracrine signaling molecules like ATP and glutamate (B1630785) into the extracellular space.[3] this compound binds to the second extracellular loop of the Cx43 hemichannel, inducing a conformational change that leads to channel closure within minutes.[2][3]
Inhibition of Gap Junctions
The inhibition of fully formed gap junction channels by this compound occurs over a longer time frame, typically 30 minutes or more.[2][3] It is proposed that the peptide diffuses into the intercellular space of the gap junction plaque, where it interferes with the docking and function of the connexons.[3] This leads to a reduction in direct cell-to-cell communication, as evidenced by the decreased intercellular transfer of fluorescent dyes and electrical signals.[3][8]
Figure 1: Mechanism of this compound action on Cx43 hemichannels and gap junctions.
Key Experimental Evidence and Protocols
The development and characterization of this compound have been supported by a range of in vitro and ex vivo experiments. This section details the methodologies of some of the pivotal studies.
Scrape Wound Healing Assays
These assays are fundamental in assessing the impact of this compound on cell migration, a process heavily influenced by intercellular communication.
Experimental Protocol:
-
Cell Culture: Primary human dermal fibroblasts (JFF, HNDF, ADF) and adult keratinocytes (AK) are cultured to confluence in appropriate media (e.g., DMEM with 10% FCS for fibroblasts, EPILIFE for keratinocytes).[4]
-
Wound Creation: A sterile pipette tip is used to create a "scrape" or wound in the confluent cell monolayer.[4]
-
Treatment: Cells are pre-exposed to this compound at various concentrations (e.g., 100 nM to 100 µM) for a specified period (e.g., 90 minutes) before and during the migration assay.[4]
-
Monitoring: Wound closure is monitored over time (e.g., 0, 6, 12, 24, and 48 hours) by capturing images using a microscope.[4]
-
Analysis: The wound area is measured at each time point using image analysis software (e.g., ImageJ), and the rate of closure is calculated.[4] For more detailed analysis, time-lapse microscopy can be employed to track individual cell movements and velocities.[4]
Figure 2: Experimental workflow for a scrape wound healing assay.
Quantitative Data from Scrape Wound Assays:
| Cell Type | This compound Concentration | Effect on 50% Scrape Closure | Reference |
| Juvenile Foreskin Fibroblasts (JFF) | 100 nM | More than two times faster than non-treated | [4] |
| Adult Keratinocytes (AK) | 100 nM - 100 µM | Enhanced scrape wound closure rates | [4] |
| Adult Dermal Fibroblasts (ADF) | 100 nM - 100 µM | Limited impact on cell migration | [4] |
| Human Neonatal Dermal Fibroblasts (HNDF) | 100 nM or 100 µM | Ineffective in enhancing migration | [4] |
| Cell Type | This compound Concentration | Average Cell Velocity (Control) | Average Cell Velocity (this compound) | Reference |
| Juvenile Foreskin Fibroblasts (JFF) | 100 µM | 0.23 ± 0.003 µm/min | 0.27 ± 0.004 µm/min | [4] |
Hemichannel Activity Assays (ATP Release)
These assays quantify the inhibitory effect of this compound on hemichannel function by measuring the release of ATP, a key signaling molecule.
Experimental Protocol:
-
Cell Seeding: Cells are seeded on 24-well plates and grown to approximately 80% confluency.[4]
-
Incubation: Cells are washed and incubated in serum-free media (SFM) for 1 hour, followed by exposure to this compound for 90 minutes.[4]
-
Challenge: Hemichannel opening is induced by challenging the cells with Ca2+ and Mg2+ free PBS for 15 minutes.[4]
-
Supernatant Collection: The supernatant containing released ATP is collected.[4]
-
ATP Measurement: ATP levels in the supernatant are quantified using a luminescence-based ATP assay mix and a plate reader.[4]
-
Analysis: The fold change in ATP release between control and this compound-treated cells is calculated.[4]
Quantitative Data from ATP Release Assays:
| Cell Type | This compound Concentration for Effective Inhibition | Reference |
| Juvenile Foreskin Fibroblasts (JFF) | 10 - 100 µM | [4] |
| Adult Keratinocytes (AK) | 10 - 100 µM | [4] |
| Adult Dermal Fibroblasts (ADF) | 10 - 100 µM | [4] |
| Human Neonatal Dermal Fibroblasts (HNDF) | 10 - 100 µM | [4] |
Gene and Protein Expression Analysis
To understand the downstream effects of this compound, changes in gene and protein expression are often analyzed using qPCR and Western blotting, respectively.
Experimental Protocol (General):
-
Cell Treatment: Cells are treated with this compound or a control for a specified duration (e.g., 24 hours).
-
Harvesting: Cells are harvested, and RNA and protein are extracted.
-
qPCR: For gene expression analysis, RNA is reverse-transcribed to cDNA, and real-time PCR is performed using primers for target genes (e.g., GJA1 encoding Cx43, Ki67, TGF-β1) and a housekeeping gene for normalization.[4]
-
Western Blotting: For protein analysis, protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., Cx43, pSmad3) and a loading control (e.g., GAPDH).[4]
-
Detection and Analysis: Secondary antibodies conjugated to a fluorescent dye or enzyme are used for detection, and band intensities are quantified.[4]
Summary of this compound Effects on Gene and Protein Expression (24h exposure):
| Cell Type | Treatment (100 nM this compound) | Cx43 Protein Expression | TGF-β1 Gene Expression | pSmad3 Protein Expression | Reference |
| JFF | This compound | Decreased (>2-fold) | Enhanced (~3-4 fold) | Enhanced | [4] |
| AK | This compound | Decreased (less pronounced) | No effect | No effect | [4] |
| ADF | This compound | No effect | No effect | Enhanced | [4] |
| HNDF | This compound | No effect | No effect | No effect | [4] |
Signaling Pathways Modulated by this compound
The inhibition of Cx43 by this compound can have profound effects on downstream signaling pathways, particularly those involved in cell migration, proliferation, and extracellular matrix remodeling. One such pathway is the TGF-β/Smad signaling axis.
Figure 3: Postulated signaling pathway involving this compound, Cx43, and the TGF-β/Smad axis.
In certain cell types, such as juvenile foreskin fibroblasts, treatment with this compound has been shown to increase the expression of TGF-β1 and enhance the phosphorylation of Smad3.[4] Phosphorylated Smad3 can then translocate to the nucleus and regulate the transcription of genes involved in cell migration and extracellular matrix deposition, providing a potential mechanism for the observed effects of this compound on wound healing.[4]
Therapeutic Potential and Future Directions
The ability of this compound to modulate intercellular communication has positioned it as a valuable research tool and a potential therapeutic agent for a variety of conditions. Its effects on cell migration have spurred investigations into its use in wound healing.[4][9][10] Furthermore, by blocking the release of pro-inflammatory molecules like ATP from hemichannels, this compound and its derivatives are being explored for their anti-inflammatory properties.[11]
However, the differential effects of this compound on various cell types, as highlighted in the experimental data, underscore the complexity of targeting Cx43.[4] While it enhances migration in some fibroblasts and keratinocytes, it has little effect on others.[4] This suggests that the role of Cx43 in cellular processes can be highly context-dependent, influenced by the cellular microenvironment and the specific signaling pathways active in a given cell type.
Future research will likely focus on:
-
Developing more cell-type-specific analogs of this compound to enhance therapeutic efficacy and reduce off-target effects.
-
Further elucidating the downstream signaling pathways modulated by this compound in different physiological and pathological contexts.
-
Conducting preclinical and clinical studies to evaluate the safety and efficacy of this compound-based therapies for conditions such as chronic wounds and inflammatory diseases.
Conclusion
The discovery and development of this compound represent a significant advancement in our ability to probe and manipulate connexin-mediated intercellular communication. From its rational design as a mimetic of the second extracellular loop of Cx43 to its characterization as a dual inhibitor of hemichannels and gap junctions, this compound has provided invaluable insights into the roles of Cx43 in a myriad of cellular processes. The comprehensive data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the scientific and therapeutic potential of this remarkable peptide. The journey of this compound is far from over, and its continued investigation promises to unlock new avenues for understanding and treating a wide range of human diseases.
References
- 1. apexbt.com [apexbt.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Connexin Mimetic Peptide Gap27 and Cx43-Knockdown Reveal Differential Roles for Connexin43 in Wound Closure Events in Skin Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iscabiochemicals.com [iscabiochemicals.com]
- 6. rndsystems.com [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. portlandpress.com [portlandpress.com]
- 9. Effect of connexin 43 inhibition by the mimetic peptide Gap27 on corneal wound healing, inflammation and neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The connexin mimetic peptide Gap27 increases human dermal fibroblast migration in hyperglycemic and hyperinsulinemic conditions in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Role of Connexin 43 in Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
GAP 27 Target Specificity for Different Connexins: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This guide provides a comprehensive overview of the target specificity of the connexin mimetic peptide GAP 27 for various connexin isoforms. It includes quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows to support research and development in this area.
Introduction
Connexins are a family of transmembrane proteins that form gap junction channels and hemichannels, facilitating direct intercellular communication and paracrine signaling, respectively. Dysregulation of connexin function is implicated in a multitude of pathological conditions, making them attractive therapeutic targets. This compound, a mimetic peptide derived from the second extracellular loop of Connexin 43 (Cx43), has emerged as a widely used tool to investigate the roles of Cx43-mediated communication. This technical guide delves into the target specificity of this compound for different connexins, providing a critical analysis of available quantitative data, detailed experimental methodologies, and an exploration of the signaling pathways modulated by this peptide.
This compound: Mechanism of Action
This compound is an 11-amino acid peptide (SRPTEKTIFII) that corresponds to a sequence on the second extracellular loop of Cx43[1]. Its primary mechanism of action involves binding to the extracellular loop of connexin hemichannels, which leads to their closure and a subsequent reduction in gap junctional intercellular communication (GJIC)[1]. This inhibition is reversible and specific, primarily targeting Cx43-containing channels[1]. The initial and more rapid effect of this compound is on hemichannels, followed by the inhibition of gap junctions[1].
Quantitative Analysis of this compound Specificity
While this compound is widely cited as a selective Cx43 inhibitor, comprehensive quantitative data on its binding affinities and inhibitory concentrations across a wide range of connexin isoforms is limited in the publicly available literature. The existing data is primarily derived from functional assays, such as dye transfer studies, which measure the consequence of channel inhibition rather than direct binding.
The following table summarizes the available quantitative and semi-quantitative data on the effects of this compound and its analogues on different connexins.
| Connexin Target | Peptide Analogue | Assay Type | Concentration | Observed Effect | Reference |
| Cx43 (and Cx37) | 37,43this compound | Dye Transfer (Calcein) | 600 µM | >80% reduction in dye transfer | Martin et al., 2005[2] |
| Cx40 | 40this compound | Dye Transfer (Calcein) | 600 µM | Minor, non-significant attenuation of dye transfer | Martin et al., 2005[2] |
| Cx37 (and Cx40) | 37,40Gap 26 | Dye Transfer (Calcein) | 600 µM | No significant attenuation of dye transfer | Martin et al., 2005[2] |
| Cx43 | This compound | Hemichannel Activity (ATP Release) | 100 µM | Inhibition of ATP release | Wright et al., 2009[3] |
| Cx43 | This compound | Gap Junction Coupling (Dye Transfer) | 50 µM | Effective inhibition | Wright et al., 2009[3] |
| Cx32 | 43this compound | Hemichannel Activity (ATP Release) | 0.25 mg/L | Small, but significant inhibition | De Vuyst et al., 2006[4] |
Note: The peptide nomenclature in Martin et al. (2005)[2] specifies the connexin(s) from which the mimetic peptide sequence is derived. 37,43this compound contains the SRPTEKTIFII sequence common to both Cx37 and Cx43.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's effects on connexin channels. Below are outlines of key experimental protocols cited in the literature.
Dye Transfer Assay (Scrape Loading)
This assay is a robust method to assess functional gap junctional intercellular communication.
Objective: To qualitatively and semi-quantitatively measure the transfer of a fluorescent dye between adjacent cells through gap junctions.
Materials:
-
Cell culture of interest grown to confluence on coverslips or in multi-well plates.
-
Fluorescent dye: Lucifer Yellow (e.g., 1% w/v in PBS).
-
Rhodamine Dextran (high molecular weight, gap junction-impermeable control).
-
Phosphate Buffered Saline (PBS).
-
Hanks' Balanced Salt Solution with 1% BSA (HBC).
-
Fixative: 4% paraformaldehyde (PFA).
-
This compound peptide and scrambled peptide control.
-
Surgical scalpel or needle.
-
Fluorescence microscope.
Procedure:
-
Cell Culture: Grow cells to a confluent monolayer.
-
Treatment: Pre-incubate the cells with the desired concentration of this compound or a scrambled control peptide for the specified duration (e.g., 30 minutes to several hours).
-
Washing: Gently wash the cells three times with HBC.
-
Scrape Loading:
-
Remove the culture medium.
-
Add a small volume of PBS containing Lucifer Yellow (and Rhodamine Dextran as a control for cell damage).
-
Gently make a scratch or scrape across the cell monolayer with a scalpel blade or needle.
-
-
Incubation: Allow the dye to load into the scraped cells and transfer to adjacent cells for a defined period (typically 2-8 minutes).
-
Washing: Quickly and thoroughly wash the cells with HBC to remove extracellular dye.
-
Fixation: Fix the cells with 4% PFA for 20 minutes.
-
Imaging: Visualize the dye transfer using a fluorescence microscope. The extent of Lucifer Yellow spread from the scrape line indicates the degree of gap junctional coupling. Rhodamine Dextran should remain confined to the initially scraped cells.
-
Quantification: The area or distance of dye spread can be measured and compared between treated and control groups.
Electrophysiology (Whole-Cell Patch Clamp for Hemichannel Activity)
This technique allows for the direct measurement of ion flow through individual or populations of connexin hemichannels.
Objective: To record the electrical currents passing through connexin hemichannels and assess the inhibitory effect of this compound.
Materials:
-
Cells expressing the connexin of interest.
-
Patch clamp rig (amplifier, micromanipulator, microscope).
-
Borosilicate glass pipettes.
-
Intracellular (pipette) solution (e.g., containing KCl, MgCl₂, HEPES, EGTA, ATP).
-
Extracellular (bath) solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose).
-
This compound peptide.
-
Data acquisition and analysis software.
Procedure:
-
Cell Preparation: Plate cells at a low density to allow for the patching of individual cells.
-
Pipette Preparation: Pull glass pipettes to a resistance of 3-7 MΩ and fill with the intracellular solution.
-
Whole-Cell Configuration:
-
Approach a target cell with the patch pipette and apply slight positive pressure.
-
Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane by applying gentle suction.
-
Rupture the cell membrane within the pipette tip by applying a brief pulse of suction to achieve the whole-cell configuration[5][6].
-
-
Recording:
-
Clamp the cell membrane at a holding potential (e.g., -40 mV).
-
Apply voltage steps (e.g., from -60 mV to +100 mV) to elicit hemichannel currents. Connexin hemichannels typically open at positive potentials.
-
-
This compound Application: Perfuse the bath with the extracellular solution containing the desired concentration of this compound.
-
Data Acquisition: Record the currents before, during, and after the application of this compound.
-
Analysis: Analyze the current-voltage (I-V) relationship and the total charge transfer to quantify the inhibitory effect of this compound.
ATP Release Assay
This assay measures the release of ATP from cells, a key function of open connexin hemichannels.
Objective: To quantify the amount of ATP released through hemichannels and determine the inhibitory effect of this compound.
Materials:
-
Cells cultured in a 96-well plate.
-
HEPES-buffered saline solution (HBSS).
-
This compound peptide.
-
ATP-free medium.
-
ATP bioluminescence assay kit (e.g., luciferin-luciferase based).
-
Luminometer.
Procedure:
-
Cell Culture: Seed cells in a 96-well plate and grow to confluence.
-
Treatment: Pre-incubate cells with this compound or control peptide in serum-free medium for a specified time (e.g., 30 minutes).
-
Induction of Hemichannel Opening:
-
Wash the cells with HBSS.
-
Induce hemichannel opening by replacing the medium with a low-calcium or calcium-free solution. Mechanical stimulation can also be used.
-
-
Sample Collection: After a short incubation period (e.g., 5-15 minutes), collect the supernatant.
-
ATP Measurement:
-
Add the collected supernatant to the luciferin-luciferase reaction mixture.
-
Measure the luminescence using a luminometer[7].
-
-
Data Analysis: Generate a standard curve with known ATP concentrations to quantify the amount of ATP in the samples. Compare the ATP release between control and this compound-treated cells.
Signaling Pathways and Experimental Workflows
The interaction of this compound with connexin channels initiates a cascade of downstream effects. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and experimental workflows.
Signaling Pathway of this compound Inhibition
Caption: this compound binds to the extracellular loop of Cx43 hemichannels, leading to their closure and inhibiting downstream signaling events.
Experimental Workflow for Assessing this compound Efficacy
Caption: A typical workflow for characterizing the inhibitory effects of this compound on connexin-mediated communication using multiple functional assays.
Conclusion
This compound is a valuable tool for probing the function of Cx43-mediated intercellular communication. While it is widely regarded as a selective inhibitor of Cx43, the available quantitative data, primarily from functional assays, suggests a more nuanced specificity. The work by Martin et al. (2005) provides the most direct evidence for its selectivity for Cx43/Cx37 over Cx40 in a specific cellular context[2]. However, a comprehensive understanding of its binding affinities and inhibitory constants across all connexin isoforms is still lacking. The detailed experimental protocols and workflows provided in this guide are intended to aid researchers in designing and interpreting experiments aimed at further elucidating the precise target specificity of this compound and its utility in the development of novel therapeutics targeting connexin channels. Future research employing direct binding assays and systematic screening against a broader panel of connexins will be crucial for a more complete characterization of this important research tool.
References
- 1. Connexin 43 mimetic peptide Gap27 reveals potential differences in the role of Cx43 in wound repair between diabetic and non-diabetic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of connexin-mimetic peptides on gap junction functionality and connexin expression in cultured vascular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Intracellular calcium changes trigger connexin 32 hemichannel opening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 6. docs.axolbio.com [docs.axolbio.com]
- 7. static1.squarespace.com [static1.squarespace.com]
Molecular Interactions of GAP 27 with Connexin 43: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Connexin 43 (Cx43), a member of the connexin family of proteins, is crucial for direct intercellular communication through the formation of gap junctions and hemichannels. These channels play a pivotal role in maintaining tissue homeostasis, and their dysregulation is implicated in various pathologies, including cardiovascular diseases, cancer, and inflammatory conditions. GAP 27, a synthetic mimetic peptide, has emerged as a key pharmacological tool for modulating Cx43 function. This technical guide provides a comprehensive overview of the molecular interactions between this compound and Cx43, focusing on quantitative binding data, detailed experimental methodologies, and the associated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of Cx43 and the development of novel therapeutics targeting gap junctional communication.
Molecular Interaction of this compound with Cx43
This compound is a mimetic peptide that corresponds to a specific sequence on the second extracellular loop of Cx43.[1] Its primary mechanism of action involves binding to the extracellular domain of Cx43, thereby inhibiting the function of both hemichannels and, subsequently, gap junctions.[2] This interaction is thought to prevent the proper docking of connexons from adjacent cells, which is a prerequisite for the formation of functional gap junction channels.[3]
Quantitative Data on this compound and Cx43 Interaction
The binding kinetics of this compound to a construct of the second extracellular loop of Cx43 have been characterized using surface plasmon resonance (SPR). The following table summarizes the available quantitative data.
| Parameter | Value | Method | Source |
| Dissociation Constant (Kd) | Not explicitly reported | Surface Plasmon Resonance (SPR) | [4] |
| Association Rate Constant (ka) | Not explicitly reported | Surface Plasmon Resonance (SPR) | [4] |
| Dissociation Rate Constant (kd) | 0.0043 ± 0.0001 s⁻¹ | Surface Plasmon Resonance (SPR) | [4] |
Note: The SPR analysis was performed with a his-tagged RadA-connexin43 EL1 construct as the ligand and this compound as the analyte. The reported kd value suggests a relatively slow dissociation of the peptide from the Cx43 extracellular loop.
Functional Inhibition Data
While direct binding affinity data is limited, the functional inhibitory concentrations of this compound on Cx43 channels have been extensively studied across various cell types and experimental conditions.
| Cell Type | Effective Concentration | Effect | Assay | Source |
| Keratinocytes and HeLa43 cells | 50 μM | Inhibition of gap junction coupling | Microinjection analysis with Alexa 488 | [1] |
| Adult Keratinocytes (AK) and Juvenile Foreskin Fibroblasts (JFF) | 100 nM - 100 μM | Attenuation of hemichannel activity and enhancement of scrape wound closure | Dye uptake and scrape wound assay | [3][5] |
| Human Neonatal Dermal Fibroblasts (HNDF) and Adult Dermal Fibroblasts (ADF) | 100 nM - 100 μM | Attenuation of hemichannel activity (no effect on migration) | Dye uptake and scrape wound assay | [3][5] |
| HeLa cells transfected with Cx43 | 200 μM (pre-incubation for 30 min) | Reduction of unitary hemichannel currents | Voltage clamp | [6] |
| Ventricular Cardiomyocytes | 200 μM (5 min) | Inhibition of Ca²⁺-potentiated Cx43 hemichannel activity | Voltage clamp | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the molecular interactions and functional consequences of this compound on Cx43.
Dye Transfer Assay for Gap Junctional Intercellular Communication (GJIC)
This assay assesses the functionality of gap junctions by measuring the transfer of a fluorescent dye from a donor cell to an adjacent acceptor cell.
Protocol:
-
Cell Culture: Plate cells at a density that allows for the formation of a confluent monolayer, ensuring cell-to-cell contact.
-
Dye Loading:
-
Donor Cells: Incubate a subset of cells with a gap junction-permeable fluorescent dye (e.g., Calcein-AM) that becomes fluorescent and membrane-impermeant upon intracellular hydrolysis.
-
Acceptor Cells: Label a separate subset of cells with a membrane-impermeable fluorescent dye of a different color (e.g., DiI) to identify them.
-
-
Co-culture: Trypsinize and mix the donor and acceptor cell populations and plate them together to allow for the formation of gap junctions.
-
This compound Treatment: Add this compound at the desired concentration to the co-culture medium. Include a vehicle control.
-
Imaging: After a defined incubation period, visualize the cells using fluorescence microscopy. The transfer of the green fluorescent dye (Calcein) from donor to acceptor cells indicates functional GJIC.
-
Quantification: Quantify the extent of dye transfer by counting the number of acceptor cells that have taken up the dye or by measuring the fluorescence intensity in the acceptor cells using image analysis software.[7]
Scrape Wound Healing Assay
This assay evaluates the effect of this compound on cell migration, a process often influenced by Cx43-mediated communication.
Protocol:
-
Cell Monolayer Formation: Grow cells to full confluency in a multi-well plate.[8]
-
Creating the "Wound": Use a sterile pipette tip to create a uniform scratch or "wound" through the center of the cell monolayer.[9]
-
Wash: Gently wash the wells with sterile phosphate-buffered saline (PBS) to remove detached cells.[9]
-
Treatment: Add fresh culture medium containing this compound at the desired concentration or a vehicle control.
-
Image Acquisition: Capture images of the wound at time zero and at regular intervals (e.g., every 12 or 24 hours) using a microscope equipped with a camera.
-
Data Analysis: Measure the width of the wound at multiple points at each time point. The rate of wound closure is calculated as the percentage of the initial wound area that has been repopulated by migrating cells.[8][10]
Quantitative Real-Time PCR (qPCR) for GJA1 (Cx43) Expression
This method quantifies the effect of this compound on the gene expression of Cx43.
Protocol:
-
Cell Treatment: Treat cells with this compound at various concentrations and for different durations.
-
RNA Extraction: Isolate total RNA from the treated and control cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.[11]
-
qPCR Reaction: Set up the qPCR reaction using a master mix containing a fluorescent dye (e.g., SYBR Green), forward and reverse primers specific for the GJA1 gene (encoding Cx43), and the cDNA template. Use a housekeeping gene (e.g., GAPDH) for normalization.[12]
-
Data Analysis: The relative expression of the GJA1 gene is calculated using the ΔΔCt method.[11]
Western Blotting for Cx43 and pSmad3
This technique is used to determine the effect of this compound on the protein levels of Cx43 and the phosphorylation of Smad3, a key downstream signaling molecule.
Protocol:
-
Protein Extraction: Lyse the this compound-treated and control cells in a lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins based on their molecular weight by running equal amounts of protein from each sample on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for Cx43 and phosphorylated Smad3 (pSmad3). Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Densitometry: Quantify the intensity of the protein bands using image analysis software and normalize to the loading control.[3]
Signaling Pathways and Visualizations
The interaction of this compound with Cx43 can modulate several downstream signaling pathways, thereby influencing cellular behavior. A notable pathway affected is the Transforming Growth Factor-beta (TGF-β) signaling cascade, which plays a critical role in cell migration and proliferation.
TGF-β/Smad3 Signaling Pathway
Evidence suggests that both this compound and the knockdown of Cx43 can lead to an increase in the phosphorylation of Smad3 (pSmad3), a key mediator of TGF-β signaling.[3][5] Cx43 has been shown to regulate TGF-β signaling by competing with Smads for binding to microtubules, thereby controlling their translocation to the nucleus.[13][14] By inhibiting Cx43 function, this compound may indirectly influence this process, leading to altered gene expression related to cell migration and extracellular matrix remodeling.
Caption: TGF-β signaling pathway modulated by this compound and Cx43 interaction.
Experimental Workflow for Studying this compound Effects
The following diagram illustrates a typical workflow for investigating the effects of this compound on cellular processes mediated by Cx43.
Caption: A typical experimental workflow for investigating the effects of this compound.
Logical Relationship of this compound, Cx43, and Cellular Processes
This diagram illustrates the logical flow from the molecular interaction of this compound with Cx43 to the resulting cellular responses.
Caption: Logical relationship between this compound, Cx43, and cellular outcomes.
Conclusion
This compound serves as an indispensable tool for elucidating the multifaceted roles of Cx43 in cellular physiology and pathology. Its specific interaction with the second extracellular loop of Cx43 provides a means to dissect the contributions of gap junctional and hemichannel communication in various biological processes. The quantitative data, though still developing, combined with the well-established functional assays and emerging understanding of downstream signaling pathways, solidifies the importance of this compound in both basic research and as a potential starting point for the development of therapeutic agents targeting Cx43-mediated communication. This guide provides a foundational resource for researchers to design and interpret experiments aimed at further unraveling the complexities of this compound's interaction with Cx43.
References
- 1. iscabiochemicals.com [iscabiochemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. The Connexin Mimetic Peptide Gap27 and Cx43-Knockdown Reveal Differential Roles for Connexin43 in Wound Closure Events in Skin Model Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Ambivalence of Connexin43 Gap Peptides in Cardioprotection of the Isolated Heart against Ischemic Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Connexin Mimetic Peptide Gap27 and Cx43-Knockdown Reveal Differential Roles for Connexin43 in Wound Closure Events in Skin Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Connexin mimetic peptides inhibit Cx43 hemichannel opening triggered by voltage and intracellular Ca2+ elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Assay to Assess Gap Junction Communication in Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clyte.tech [clyte.tech]
- 9. Scratch Wound Healing Assay [bio-protocol.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Effect of connexin 43 inhibition by the mimetic peptide Gap27 on corneal wound healing, inflammation and neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cx43 Mediates TGF-β Signaling through Competitive Smads Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cx43 mediates TGF-beta signaling through competitive Smads binding to microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
Downstream Signaling Pathways Affected by GAP 27: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GAP 27 is a synthetic mimetic peptide derived from the second extracellular loop of Connexin 43 (Cx43), a protein that is a fundamental component of gap junctions and hemichannels.[1][2] By binding to Cx43, this compound effectively inhibits the function of both gap junctional intercellular communication (GJIC) and hemichannel opening.[1][3] This inhibitory action has profound effects on a variety of cellular processes, including cell migration, proliferation, and inflammation, by modulating key downstream signaling pathways. This technical guide provides a comprehensive overview of the core signaling pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its molecular mechanisms.
Mechanism of Action of this compound
This compound is a connexin-mimetic peptide that corresponds to a specific sequence on the second extracellular loop of Cx43.[1][2] Its primary mechanism of action involves the direct binding to Cx43, which leads to the closure of both gap junction channels and hemichannels.[1][3] The inhibition of these channels disrupts the exchange of ions and small molecules between adjacent cells (via gap junctions) and between the cell and the extracellular environment (via hemichannels).[4] This disruption of intercellular and paracrine communication is the initial event that triggers alterations in downstream signaling cascades.
Core Downstream Signaling Pathways Affected by this compound
TGF-β/Smad Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a crucial role in cell growth, differentiation, and extracellular matrix remodeling. Evidence strongly suggests that this compound modulates this pathway, particularly through the phosphorylation of Smad3 (pSmad3).
In various cell types, treatment with this compound has been shown to enhance the protein expression levels of pSmad3.[3][5] The proposed mechanism involves the alteration of Cx43 function, which in turn may influence the interaction between the C-terminal tail of Cx43 and Smad3, as both compete for similar microtubule binding domains. By inhibiting Cx43, this compound may indirectly promote the availability of Smad3 for phosphorylation and subsequent nuclear translocation, leading to the transcription of TGF-β target genes. This modulation of the TGF-β/Smad pathway by this compound is implicated in its effects on wound healing and cell migration.[3]
References
- 1. Connexin 43 confers chemoresistance through activating PI3K - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein–Protein Interactions with Connexin 43: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Connexin43 phosphorylation by PKC and MAPK signals VEGF-mediated gap junction internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting MAPK phosphorylation of Connexin43 provides neuroprotection in stroke - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of GAP 27 on Intracellular Calcium Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the effects of GAP 27, a connexin-mimetic peptide, on intracellular calcium signaling. This compound is a valuable tool for dissecting the roles of connexin hemichannels in cellular communication and pathophysiology. This document details its mechanism of action, summarizes quantitative data on its effects, provides detailed experimental protocols for its use, and visualizes the key signaling pathways involved. The information presented is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their studies of intracellular calcium dynamics.
Introduction to this compound and Intracellular Calcium Signaling
Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that governs a vast array of cellular processes, from muscle contraction and neurotransmission to gene expression and apoptosis. The precise spatial and temporal control of intracellular Ca²⁺ concentrations is therefore critical for normal cellular function. Dysregulation of Ca²⁺ signaling is implicated in numerous pathological conditions, making the components of the Ca²⁺ signaling machinery attractive targets for therapeutic intervention.
One key family of proteins involved in the regulation of intracellular Ca²⁺ are the connexins . These proteins form hexameric structures called connexons , which can function in two main ways: as gap junctions that directly connect the cytoplasm of adjacent cells, allowing for intercellular communication, or as hemichannels that provide a conduit between the cytoplasm and the extracellular environment. Connexin 43 (Cx43) is the most ubiquitously expressed connexin and its hemichannels are known to be permeable to ions, including Ca²⁺, and small signaling molecules like adenosine (B11128) triphosphate (ATP).
This compound is a synthetic peptide that mimics a specific sequence on the second extracellular loop of Cx43. It is widely used as an inhibitor of Cx43-containing gap junctions and hemichannels[1]. By blocking these channels, this compound provides a powerful tool to investigate their contribution to intracellular Ca²⁺ signaling and downstream cellular responses.
Mechanism of Action of this compound
This compound primarily functions by binding to the extracellular loop of Cx43, thereby preventing the proper opening and function of both hemichannels and gap junctions. Its inhibitory effect on hemichannels is particularly relevant to intracellular Ca²⁺ signaling.
-
Inhibition of Cx43 Hemichannel Opening: this compound directly blocks the opening of Cx43 hemichannels[1]. This prevents the influx of extracellular Ca²⁺ and the release of intracellular signaling molecules like ATP into the extracellular space.
-
Modulation of Ca²⁺-Potentiated Hemichannel Activity: Interestingly, elevated intracellular Ca²⁺ concentrations (in the range of 200–500 nM) can potentiate the opening of Cx43 hemichannels. This compound has been shown to counteract this potentiation, effectively inhibiting the Ca²⁺-induced opening of these channels[1].
The interaction of this compound with another family of channel-forming proteins, the pannexins , is less well-characterized. While some studies suggest that connexin-mimetic peptides may have off-target effects on pannexin channels, more research is needed to fully elucidate the specificity and significance of these interactions in the context of Ca²⁺ signaling.
Quantitative Effects of this compound on Intracellular Calcium Signaling
The following tables summarize the quantitative data from various studies on the effects of this compound on different aspects of intracellular calcium signaling.
| Parameter | Cell Type | This compound Concentration | Effect | Reference |
| Cx43 Hemichannel Unitary Currents | HeLa cells transfected with Cx43 | 200 µM | Reduced unitary current events | [1] |
| Ca²⁺-Potentiated Cx43 Hemichannel Activity | Pig ventricular cardiomyocytes | 200 µM | Strong inhibition | [1] |
| Mechanically Induced Ca²⁺ Wave Propagation | MDCK43 cells | 200 µM | Significantly reduced propagation to 3.8 ± 1.1 cells | |
| Calcein Efflux (via Hemichannels) | HeLa-Cx43 cells | 300 µM | Inhibited NDF-induced efflux rate increase | |
| Acetylcholine-induced Arterial Relaxation | Guinea-pig isolated internal carotid artery | 500 µM | Essentially abolished hyperpolarization |
Table 1: Inhibitory Effects of this compound on Connexin 43 Hemichannels and Related Physiological Processes.
| Parameter | Cell Type | Stimulus | This compound Concentration | Effect on Ca²⁺ Oscillations | Reference |
| Frequency of Ca²⁺ Oscillations | Smooth Muscle Cells | Histamine | Dose-dependent | Abrogated stiffness-induced increase in frequency | [2] |
| Synchronization of Ca²⁺ Oscillations | Juxtaglomerular Cell Clusters | Angiotensin II | Not specified | Reduced synchronization | [3] |
Table 2: Effects of this compound on Calcium Oscillations.
Signaling Pathways Modulated by this compound
This compound's inhibition of Cx43 hemichannels impacts a crucial signaling pathway that links cellular stimulation to intracellular Ca²⁺ release. This pathway involves the release of ATP, which then acts as an extracellular signaling molecule.
This diagram illustrates that a stimulus can lead to the opening of Cx43 hemichannels, resulting in the release of ATP into the extracellular space. This extracellular ATP then binds to and activates P2Y purinergic receptors on the cell surface. Activation of P2Y receptors triggers the enzyme phospholipase C (PLC) to produce inositol (B14025) trisphosphate (IP3). IP3 subsequently binds to its receptors on the endoplasmic reticulum (ER), leading to the release of stored Ca²⁺ and an increase in the intracellular Ca²⁺ concentration ([Ca²⁺]i). This rise in [Ca²⁺]i then mediates various downstream cellular effects. This compound acts by inhibiting the initial step of this cascade: the opening of the Cx43 hemichannel.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effects of this compound on intracellular calcium signaling.
Calcium Imaging using Fura-2 AM
This protocol describes how to measure changes in intracellular Ca²⁺ concentration using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Cells of interest cultured on glass coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Fluorescence microscope equipped with a ratiometric imaging system (excitation wavelengths of 340 nm and 380 nm, emission at 510 nm)
-
This compound stock solution
-
Agonist/stimulus of interest
Procedure:
-
Cell Preparation: Plate cells on glass coverslips at an appropriate density to allow for individual cell analysis and allow them to adhere overnight.
-
Dye Loading Solution Preparation: Prepare a 2 µM Fura-2 AM loading solution in HBSS. To aid in dye solubilization, first, dissolve the Fura-2 AM in a small volume of DMSO and then add a drop of 20% Pluronic F-127 before diluting to the final concentration in HBSS.
-
Cell Loading: Wash the cells twice with HBSS. Incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark. The optimal loading time may vary depending on the cell type.
-
De-esterification: After loading, wash the cells three times with HBSS to remove extracellular dye. Incubate the cells in fresh HBSS for an additional 30 minutes at 37°C to allow for complete de-esterification of the Fura-2 AM by intracellular esterases, which traps the active Fura-2 dye inside the cells.
-
Imaging Setup: Mount the coverslip onto the perfusion chamber of the fluorescence microscope. Continuously perfuse the cells with HBSS.
-
Baseline Measurement: Record the baseline fluorescence ratio (F340/F380) for a few minutes to establish a stable baseline.
-
This compound Application: Perfuse the cells with HBSS containing the desired concentration of this compound for a predetermined incubation period (e.g., 15-30 minutes).
-
Stimulation and Recording: While continuing to perfuse with the this compound-containing solution, apply the agonist or stimulus of interest. Record the changes in the F340/F380 fluorescence ratio over time.
-
Data Analysis: Analyze the fluorescence ratio data to determine the changes in intracellular Ca²⁺ concentration in response to the stimulus in the presence and absence of this compound. The ratio change is proportional to the change in intracellular Ca²⁺.
Scrape-Loading Dye Transfer Assay
This assay is used to assess gap junctional intercellular communication (GJIC) and can be adapted to study the effect of this compound on this process.
Materials:
-
Confluent cell monolayer in a culture dish
-
Lucifer Yellow dye solution (e.g., 1 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Surgical scalpel or needle
-
Fluorescence microscope
-
This compound stock solution
Procedure:
-
Cell Culture: Grow cells to a confluent monolayer in a petri dish.
-
Pre-treatment (optional): To study the effect of this compound, pre-incubate the cell monolayer with the desired concentration of this compound for a specific duration (e.g., 30 minutes to several hours).
-
Washing: Gently wash the cell monolayer twice with PBS.
-
Scrape-Loading: Remove the PBS and add the Lucifer Yellow dye solution to cover the cell layer. Using a sterile scalpel or needle, make a few parallel scrapes across the monolayer[4][5][6]. The cells along the scrape will be mechanically disrupted and take up the dye.
-
Incubation: Incubate the cells with the dye solution for a short period (e.g., 2-5 minutes) to allow the dye to transfer from the loaded cells to adjacent, coupled cells through gap junctions.
-
Washing: After incubation, wash the cells thoroughly with PBS (at least three times) to remove the extracellular dye.
-
Fixation (optional): Cells can be fixed with 4% paraformaldehyde for later observation.
-
Imaging: Immediately visualize the cells using a fluorescence microscope.
-
Analysis: Quantify the extent of dye transfer by measuring the distance the dye has migrated from the scrape line or by counting the number of fluorescent cells away from the scrape. Compare the dye transfer in control cells versus cells treated with this compound. A reduction in dye transfer indicates inhibition of GJIC.
Conclusion
This compound is an indispensable tool for investigating the role of Cx43 hemichannels and gap junctions in intracellular calcium signaling. Its ability to inhibit these channels provides a means to dissect the complex interplay between cellular stimulation, ATP release, purinergic signaling, and the subsequent mobilization of intracellular calcium. The quantitative data and detailed protocols provided in this guide are intended to facilitate the effective use of this compound in research and drug development, ultimately contributing to a deeper understanding of the critical role of calcium signaling in health and disease.
References
- 1. Connexin mimetic peptides inhibit Cx43 hemichannel opening triggered by voltage and intracellular Ca2+ elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intercellular communication controls agonist-induced calcium oscillations independently of gap junctions in smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Scrape Loading/Dye Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scrape-loading and dye transfer. A rapid and simple technique to study gap junctional intercellular communication - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Preparation of GAP 27 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the preparation of a stock solution of GAP 27, a selective gap junction blocker derived from connexin 43.[1][2] Accurate preparation of this peptide solution is critical for ensuring experimental reproducibility and obtaining reliable results in cell-based assays and other research applications.
Introduction to this compound
This compound is a synthetic peptide with the sequence Ser-Arg-Pro-Thr-Glu-Lys-Thr-Ile-Phe-Ile-Ile, corresponding to a segment of the second extracellular loop of connexin 43.[3][] It functions as a gap junction inhibitor, effectively blocking intercellular communication through gap junction channels.[3] This inhibitory action has been utilized in various research areas, including studies on bone remodeling, cardiovascular physiology, and neurological signaling.[1][3] Given its role in modulating cell-cell interactions, the precise and consistent preparation of this compound solutions is paramount for experimental success.
Key Properties of this compound
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | References |
| Molecular Weight | ~1304.53 g/mol | [3][][5] |
| CAS Number | 198284-64-9 | [3][][6] |
| Appearance | White to off-white solid/lyophilized powder | [3][] |
| Solubility | ||
| Water | ≥ 33.33 mg/mL (25.55 mM)[3]; >10 mM[1]; 100 mg/mL[6]; 1 mg/mL[]; 10 mM (sonication recommended)[7] | [1][3][][6][7] |
| DMSO | 22.22 mg/mL (17.03 mM) with sonication and pH adjustment to 2 with 1M HCl[3]; 100 mg/mL[6]; ≥ 45 mg/mL[2]; 50 mM[8] | [2][3][6][8] |
| 1% Acetic Acid | 1 mg/mL | [] |
| Storage Conditions | ||
| Powder | -20°C for up to 3 years or -80°C for up to 2 years | [2][3][6][7] |
| Stock Solution (in solvent) | -20°C for 1 month or -80°C for 6 months to 1 year. Aliquoting is recommended to avoid freeze-thaw cycles. | [1][2][3][6] |
Experimental Protocols
The following protocols provide detailed methodologies for the preparation of this compound stock solutions in aqueous and organic solvents.
Protocol 1: Preparation of Aqueous this compound Stock Solution (e.g., 10 mM)
This protocol is suitable for most cell culture applications where an aqueous-based solution is preferred.
Materials:
-
This compound peptide powder
-
Sterile, nuclease-free water
-
Sterile conical tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Sonicator
-
Optional: 0.22 µm sterile syringe filter
Procedure:
-
Equilibrate this compound Powder: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming on the powder.
-
Calculate Required Mass: Determine the mass of this compound needed to prepare the desired volume and concentration of the stock solution. For a 10 mM stock solution, the calculation is as follows:
-
Mass (mg) = Desired Volume (mL) x 10 mM x 1304.53 ( g/mol ) / 1000
-
Example: For 1 mL of a 10 mM stock solution, you would need 13.05 mg of this compound.
-
-
Weighing: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube or a suitable weighing vessel.
-
Dissolution:
-
Add the appropriate volume of sterile water to the this compound powder.
-
Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
If the peptide does not fully dissolve, sonication is recommended to aid solubilization.[7]
-
-
Sterilization (Optional but Recommended): For cell culture applications, it is advisable to sterilize the stock solution by filtering it through a 0.22 µm sterile syringe filter into a new sterile tube.[3]
-
Aliquoting and Storage:
Protocol 2: Preparation of DMSO-based this compound Stock Solution (e.g., 50 mM)
This protocol is an alternative for achieving higher concentrations of the stock solution. Note that DMSO can be cytotoxic to some cell lines, so the final concentration in the working medium should be kept low (typically <0.5%).
Materials:
-
This compound peptide powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile conical tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Sonicator and 1 M HCl for pH adjustment
Procedure:
-
Equilibrate this compound Powder: As in the aqueous protocol, allow the vial of this compound powder to come to room temperature before opening.
-
Calculate Required Mass: Determine the mass of this compound required for your desired stock concentration. For a 50 mM stock solution:
-
Mass (mg) = Desired Volume (mL) x 50 mM x 1304.53 ( g/mol ) / 1000
-
Example: For 1 mL of a 50 mM stock solution, you would need 65.23 mg of this compound.
-
-
Weighing: Accurately weigh the calculated amount of this compound powder.
-
Dissolution:
-
Add the calculated volume of anhydrous DMSO to the powder. Use of newly opened DMSO is recommended as it is hygroscopic, and absorbed water can reduce solubility.[3][6]
-
Vortex the solution vigorously.
-
For challenging dissolutions, sonication and adjustment of the pH to 2 with 1 M HCl may be necessary to achieve solubility.[3]
-
-
Aliquoting and Storage:
-
Aliquot the DMSO stock solution into appropriate volumes for single-use.
-
Store the aliquots tightly sealed at -20°C or -80°C. Ensure the vials are well-sealed to prevent moisture absorption by the DMSO.[3]
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for preparing a stock solution.
Caption: Mechanism of this compound inhibition of gap junction channels.
Caption: Experimental workflow for preparing this compound stock solution.
References
- 1. apexbt.com [apexbt.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 5. adooq.com [adooq.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | Gap Junction Protein | TargetMol [targetmol.com]
- 8. This compound, gap junction blocking peptide (CAS 198284-64-9) | Abcam [abcam.com]
Application Notes and Protocols for GAP 27 Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
GAP 27 is a synthetic mimetic peptide derived from the second extracellular loop of Connexin 43 (Cx43), a ubiquitous gap junction protein.[1] It acts as a selective blocker of both gap junction channels and hemichannels, making it a valuable tool for investigating the roles of intercellular communication in various physiological and pathological processes.[2][3] By competitively inhibiting the docking of Cx43 hemichannels, this compound effectively uncouples cells, allowing for the study of cellular processes independent of direct cell-to-cell communication.[4] These application notes provide a comprehensive overview of the use of this compound in cell culture, including detailed protocols for its preparation and application in common cellular assays.
Mechanism of Action
This compound is a nonapeptide with the sequence SRPTEKTIFII, which corresponds to a specific region on the second extracellular loop of Cx43.[5] This sequence is critical for the proper docking of connexin hemichannels to form functional gap junctions. By mimicking this sequence, this compound competitively binds to Cx43, thereby preventing the formation of new gap junctions and blocking the function of existing ones.[4] This inhibition disrupts the passage of ions, second messengers (e.g., IP3, Ca2+), and small metabolites between adjacent cells.[3] Furthermore, this compound has been shown to block the activity of unopposed Cx43 hemichannels, which can play a role in paracrine signaling through the release of molecules like ATP into the extracellular environment.[2][3]
The primary signaling pathway influenced by this compound's inhibition of Connexin 43-mediated communication involves the modulation of downstream effectors that regulate cell migration, proliferation, and differentiation. One key pathway identified is the Transforming Growth Factor-beta (TGF-β) signaling cascade. Treatment with this compound has been shown to enhance the expression of pSmad3, a critical downstream effector of TGF-β signaling, in human dermal fibroblasts.[6] This suggests that the disruption of gap junctional communication can lead to the activation of specific signaling pathways that influence cellular behavior.
Data Presentation
The effects of this compound are highly dependent on the cell type, concentration, and the specific assay being performed. The following tables summarize quantitative data from various studies to provide a comparative overview of its efficacy.
Table 1: Effect of this compound on Cell Migration (Wound Healing Assays)
| Cell Type | This compound Concentration | Treatment Duration | Observed Effect | Reference |
| Human Dermal Fibroblasts (HDF) | 100 µM | 48 hours | ~50% increase in scrape wound closure rate | [7] |
| Adult Keratinocytes (AK) | 100 nM - 100 µM | 24 hours | ~50% enhancement in scrape wound closure rates | [6] |
| Juvenile Foreskin Fibroblasts (JFF) | 100 nM - 100 µM | 24 hours | ~50% enhancement in scrape wound closure rates | [6] |
| Human Neonatal Dermal Fibroblasts (HNDF) | 100 nM - 100 µM | 24 hours | No significant effect on cell migration | [6] |
| Adult Dermal Fibroblasts (ADF) | 100 nM - 100 µM | 24 hours | No significant effect on cell migration | [6] |
Table 2: Effect of this compound on Hemichannel Activity (ATP Release Assays)
| Cell Type | This compound Concentration | Treatment Duration | Observed Effect | Reference |
| Juvenile Foreskin Fibroblasts (JFF) | 10 - 100 µM | Not Specified | Dose-responsive inhibition of ATP release | [7] |
| Adult Keratinocytes (AK) | 10 - 100 µM | Not Specified | Dose-responsive inhibition of ATP release | [7] |
| Human Neonatal Dermal Fibroblasts (HNDF) | 10 - 100 µM | Not Specified | Dose-responsive inhibition of ATP release | [7] |
| Adult Dermal Fibroblasts (ADF) | 10 - 100 µM | Not Specified | Dose-responsive inhibition of ATP release | [7] |
Table 3: Effect of this compound on Gene and Protein Expression
| Cell Type | This compound Concentration | Treatment Duration | Target Gene/Protein | Observed Effect | Reference |
| Juvenile Foreskin Fibroblasts (JFF) | 100 nM | 24 hours | Cx43 (GJA1) | Reduced gene expression | [7] |
| Juvenile Foreskin Fibroblasts (JFF) | 100 nM | 24 hours | TGF-β1 | ~3-4 fold increase in gene expression | [7] |
| Juvenile Foreskin Fibroblasts (JFF) | 100 nM | 24 hours | pSmad3 | Enhanced protein expression | [6] |
| Adult Dermal Fibroblasts (ADF) | 100 nM | 24 hours | pSmad3 | Enhanced protein expression | [6] |
| Adult Keratinocytes (AK) | 100 nM | 24 hours | Cx43 Protein | ~50% reduction in protein expression | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol outlines the steps for preparing this compound solutions for use in cell culture experiments.
Materials:
-
This compound peptide (lyophilized powder)
-
Sterile, nuclease-free water or DMSO
-
Sterile microcentrifuge tubes
-
Cell culture medium appropriate for your cell line
Procedure:
-
Reconstitution of Stock Solution:
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Reconstitute the peptide in sterile, nuclease-free water or DMSO to a convenient stock concentration (e.g., 10 mM). Note: The solubility of this compound in sterile water is >10 mM.[3]
-
Gently vortex or pipette to ensure the peptide is fully dissolved.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents multiple freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[8]
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw a single aliquot of the this compound stock solution.
-
Dilute the stock solution directly into the pre-warmed cell culture medium to achieve the desired final concentration for your experiment.
-
Mix well by gentle inversion or pipetting.
-
Use the this compound-containing medium immediately for treating your cells.
-
Protocol 2: Scrape Wound Healing Assay with this compound
This assay is used to assess the effect of this compound on cell migration.
Materials:
-
Cells of interest (e.g., fibroblasts, keratinocytes)
-
24-well or 12-well tissue culture plates
-
Complete cell culture medium
-
Serum-free or low-serum medium
-
This compound working solution
-
Sterile p200 or p1000 pipette tip
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed cells into the wells of a multi-well plate at a density that will allow them to form a confluent monolayer within 24-48 hours.
-
-
Cell Starvation (Optional):
-
Once the cells reach confluency, you may replace the complete medium with serum-free or low-serum medium for 2-4 hours to synchronize the cell cycle and minimize proliferation.
-
-
Creating the "Wound":
-
Using a sterile pipette tip, make a straight scratch across the center of the cell monolayer. A consistent pressure and angle should be used for all wells to ensure uniform wound width.
-
-
Washing:
-
Gently wash the wells twice with sterile PBS or serum-free medium to remove any detached cells and debris.
-
-
Treatment:
-
Add the appropriate medium to each well:
-
Control group: Medium with the vehicle control (e.g., sterile water or DMSO at the same final concentration as the this compound-treated group).
-
This compound group: Medium containing the desired final concentration of this compound.
-
-
-
Image Acquisition:
-
Immediately after adding the treatment, capture images of the wounds in each well using a microscope at a low magnification (e.g., 4x or 10x). This is the 0-hour time point.
-
Mark the location of the images to ensure the same field of view is captured at subsequent time points.
-
Incubate the plate at 37°C and 5% CO2.
-
-
Monitoring Wound Closure:
-
Capture images of the wounds at regular intervals (e.g., every 6, 12, 24, and 48 hours) until the wound in the control group is nearly closed.
-
-
Data Analysis:
-
Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure at each time point relative to the initial wound area at 0 hours.
-
Compare the rate of wound closure between the control and this compound-treated groups.
-
Protocol 3: ATP Release Assay with this compound
This assay measures the effect of this compound on hemichannel-mediated ATP release from cells.
Materials:
-
Cells of interest plated in a 96-well plate
-
This compound working solution
-
Assay buffer (e.g., HEPES-buffered saline)
-
ATP-releasing stimulus (e.g., low calcium/magnesium buffer, mechanical stress)
-
Commercially available ATP luminescence assay kit (e.g., containing luciferase and luciferin)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate and grow to the desired confluency.
-
-
Pre-incubation with this compound:
-
Remove the culture medium and wash the cells gently with assay buffer.
-
Add the assay buffer containing either the vehicle control or the desired concentration of this compound to the respective wells.
-
Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C.
-
-
Stimulation of ATP Release:
-
Induce ATP release by adding the appropriate stimulus. For example, replace the assay buffer with a low calcium/magnesium buffer.
-
-
Sample Collection:
-
After a short incubation with the stimulus (e.g., 5-15 minutes), carefully collect a small aliquot of the extracellular medium from each well.
-
-
ATP Measurement:
-
Follow the manufacturer's instructions for the ATP luminescence assay kit. Typically, this involves adding the collected medium to a reaction mixture containing luciferase and luciferin.
-
Measure the luminescence using a luminometer. The light output is directly proportional to the ATP concentration.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of ATP.
-
Calculate the concentration of ATP in each sample based on the standard curve.
-
Compare the amount of ATP released from the control and this compound-treated cells.
-
Conclusion
This compound is a powerful and specific tool for studying the role of Connexin 43-mediated intercellular communication in a wide range of cellular processes. By carefully selecting the appropriate concentration and treatment duration for your specific cell type and experimental question, researchers can effectively dissect the contributions of gap junctions and hemichannels to cell behavior. The protocols and data presented here provide a solid foundation for the successful application of this compound in cell culture experiments. As with any experimental reagent, it is recommended to perform dose-response and time-course experiments to determine the optimal conditions for your specific system.
References
- 1. Scratch Wound Healing Assay [bio-protocol.org]
- 2. clyte.tech [clyte.tech]
- 3. med.virginia.edu [med.virginia.edu]
- 4. mdpi.com [mdpi.com]
- 5. Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ibidi.com [ibidi.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. static1.squarespace.com [static1.squarespace.com]
Application Notes: Utilizing GAP 27 in Scrape Wound Healing Assays for Accelerated Cell Migration
Introduction
Wound healing is a complex biological process involving the coordinated migration and proliferation of various cell types to restore tissue integrity. The in vitro scrape wound healing assay is a fundamental and widely used method to study collective cell migration. Connexin 43 (Cx43), a gap junction protein, plays a crucial role in intercellular communication and has been identified as a key regulator of cell migration during wound repair.[1][2][3] The connexin mimetic peptide, GAP 27, is a specific inhibitor of Cx43 hemichannels and gap junctions, making it a valuable tool for investigating the role of connexin-mediated signaling in wound healing.[3][4] These application notes provide detailed protocols and quantitative data on the use of this compound to modulate cell migration in scrape wound healing assays, offering insights for researchers in wound healing, drug discovery, and regenerative medicine.
Mechanism of Action
This compound is a synthetic peptide that corresponds to a sequence on the second extracellular loop of Connexin 43.[3] By binding to this region, this compound is thought to allosterically inhibit the opening of both Cx43 hemichannels and gap junctions, thereby blocking the exchange of ions and small molecules between cells and between the cell and its environment.[4][5] The temporary downregulation of Cx43 function by this compound has been shown to promote the migration of keratinocytes and fibroblasts, key cell types in the wound healing process.[6][7][8] The proposed mechanism involves the disruption of normal intercellular communication, which in turn enhances cell motility and accelerates the closure of the wounded area.[4][6]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on wound closure and cell migration in various cell types as reported in the literature.
Table 1: Effect of this compound on Scrape Wound Closure Rates
| Cell Type | This compound Concentration | Treatment Duration | Key Findings | Reference |
| Juvenile Foreskin Fibroblasts (JFF) | 100 µM | 48 hours | Reached 50% scrape closure in approximately half the time of non-treated cells. | [6] |
| Adult Keratinocytes (AK) | 100 nM - 100 µM | 24 hours | Enhanced scrape wound closure rates by ~50%. | [6] |
| Human Corneal Epithelial Cells (HCEC) | 0.1 mM | 1 hour pre-treatment | Accelerated the healing of monolayer cultures in vitro by 27.27% compared to scrambled peptide control. | [7][9] |
| Human Dermal Fibroblasts | 100 µM | 24 hours | Increased fibroblast migration in both normal and high glucose conditions. | [4] |
Table 2: Effect of this compound on Cell Migration Velocity
| Cell Type | This compound Concentration | Key Findings | Reference |
| Juvenile Foreskin Fibroblasts (JFF) | 100 µM | Increased the average cell velocity by 2.5 µm/h over 48 hours (Control: 13.8 µm/h, this compound: 16.3 µm/h). | [6] |
Experimental Protocols
This section provides a detailed protocol for a standard scrape wound healing assay using this compound.
Materials:
-
Adherent cell line of interest (e.g., fibroblasts, keratinocytes)
-
Complete cell culture medium (e.g., DMEM, RPMI with FBS and antibiotics)
-
Sterile phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
-
This compound peptide (e.g., from Tocris or Eurogentec)[7]
-
Scrambled control peptide (optional, but recommended)
-
Sterile tissue culture plates (e.g., 12-well or 24-well)
-
Sterile p200 or p1000 pipette tips
-
Microscope with a camera for imaging
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Seeding:
-
Creating the Scrape Wound:
-
Once the cells have formed a confluent monolayer, carefully aspirate the culture medium.
-
Using a sterile p200 or p1000 pipette tip, create a straight scratch down the center of the well. Apply firm and consistent pressure to ensure a clean, cell-free gap.[10][12]
-
To create a cross-shaped wound, a second scratch perpendicular to the first can be made.[10]
-
-
Washing and Treatment:
-
Gently wash the wells twice with sterile PBS to remove any detached cells and debris.[12]
-
Aspirate the PBS and replace it with fresh culture medium containing the desired concentration of this compound. It is recommended to test a range of concentrations (e.g., 100 nM to 100 µM).[6]
-
Include a vehicle-only control and, if possible, a scrambled peptide control.
-
-
Imaging and Incubation:
-
Immediately after adding the treatment, capture the first set of images of the wounds using a phase-contrast microscope at low magnification (e.g., 4x or 10x). These images will serve as the "time 0" measurement.[10]
-
Ensure that the same field of view is captured for each subsequent time point. It can be helpful to make markings on the plate to align the images.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2.
-
Capture images at regular intervals (e.g., every 4-8 hours) until the wound in the control wells is nearly closed (typically 24-48 hours).[10]
-
-
Data Analysis:
-
Use image analysis software to measure the area of the cell-free gap at each time point.
-
The rate of wound closure can be calculated as the change in wound area over time.[13][14]
-
Alternatively, the percentage of wound closure at a specific time point can be calculated using the following formula: % Wound Closure = [ (Area at T0 - Area at Tt) / Area at T0 ] * 100 where T0 is the initial time point and Tt is the subsequent time point.
-
Statistical analysis should be performed to determine the significance of the observed differences between treatment groups.
-
Visualization of Workflow and Signaling Pathway
Caption: Experimental workflow for a scrape wound healing assay using this compound.
Caption: Signaling pathway of this compound in promoting wound healing.
This compound serves as a potent tool for studying the role of Connexin 43 in cell migration and wound healing. By temporarily inhibiting Cx43 function, researchers can effectively accelerate wound closure in vitro. The protocols and data presented in these application notes provide a comprehensive guide for incorporating this compound into scrape wound healing assays, enabling further investigation into the molecular mechanisms of wound repair and the development of novel therapeutic strategies.
References
- 1. Frontiers | The Role of Connexins in Wound Healing and Repair: Novel Therapeutic Approaches [frontiersin.org]
- 2. Expression and Function of Connexin 43 in Human Gingival Wound Healing and Fibroblasts | PLOS One [journals.plos.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. The connexin mimetic peptide Gap27 increases human dermal fibroblast migration in hyperglycemic and hyperinsulinemic conditions in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. The Connexin Mimetic Peptide Gap27 and Cx43-Knockdown Reveal Differential Roles for Connexin43 in Wound Closure Events in Skin Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of connexin 43 inhibition by the mimetic peptide Gap27 on corneal wound healing, inflammation and neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Connexins in Wound Healing and Repair: Novel Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. med.virginia.edu [med.virginia.edu]
- 11. clyte.tech [clyte.tech]
- 12. Scratch Wound Healing Assay [bio-protocol.org]
- 13. Data Analysis of Wound Healing and Cell Migration Assays Clinisciences [clinisciences.com]
- 14. ibidi.com [ibidi.com]
Measuring GAP 27 Efficacy in Blocking Gap Junctions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GAP 27 is a synthetic mimetic peptide derived from the second extracellular loop of Connexin 43 (Cx43), a widely expressed gap junction protein.[1][2][3] It serves as a selective blocker of gap junction channels, making it a valuable tool for investigating the physiological and pathological roles of gap junctional intercellular communication (GJIC).[4] These application notes provide detailed protocols for measuring the efficacy of this compound in blocking gap junctions, along with data presentation guidelines and visualizations of key experimental workflows and signaling pathways.
This compound's primary mechanism of action involves binding to the extracellular loop of Cx43, leading to the closure of hemichannels within minutes and the subsequent disruption of gap junction plaques over longer periods (30 minutes or more).[1][5] This inhibition of direct cell-to-cell communication allows researchers to study the consequences of uncoupled cellular networks in various biological processes, including wound healing, neuronal signaling, and bone remodeling.[3][6]
Data Presentation
The following tables summarize quantitative data on the efficacy of this compound from various experimental models.
Table 1: Efficacy of this compound in Cellular Assays
| Cell Type/Tissue | Assay | This compound Concentration | Incubation Time | Observed Effect | Reference |
| Rat Osteoclasts | TRAP Staining & Resorption Assay | 500 µM | 48 hours | Significant decrease in the number of TRAP-positive mononuclear and multinucleated cells; diminished resorbed area. | [2][6] |
| Keratinocytes and HeLa43 cells | Microinjection with Alexa 488 | 50 µM | Not specified | Effective inhibition of gap junction coupling. | [3] |
| Juvenile Foreskin and Adult Keratinocyte Cells | Scrape Wound Closure Assay | 100 nM–100 µM | 24 hours | Enhanced scrape wound closure rates by ~50%. | [3] |
| Postnatal Neural Progenitor Cells | BrdU Incorporation Assay | 300 µM | 72 hours | 73.3 ± 7.7% reduction in BrdU incorporation compared to control. | [7] |
Table 2: Efficacy of this compound in Tissue and In Vivo Models
| Tissue/Model | Assay | This compound Concentration | Duration of Treatment | Observed Effect | Reference |
| Guinea-pig isolated internal carotid artery | Acetylcholine-induced hyperpolarization | 500 µM | Not specified | Abolished endothelium-dependent hyperpolarizations. | [2] |
| Rat thoracic aorta and superior mesenteric artery | ATP-induced relaxation | 300 µM | Not specified | Inhibited relaxation by 40%. | [2] |
| Female Sprague-Dawley rats (cranial window) | Bicuculline-induced pial arteriolar dilation | 300 µM | 45 minutes | Attenuated dilation by ~50%. | [6] |
Experimental Protocols
Protocol 1: Dye Transfer Assay using Calcein-AM and DiI
This protocol assesses GJIC by measuring the transfer of a fluorescent dye (Calcein) from "donor" to "acceptor" cells.
Materials:
-
This compound peptide
-
Calcein-AM (acetoxymethyl ester)
-
DiI or DiD lipophilic membrane stain
-
Cell culture medium
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
6-well cell culture plates
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation:
-
Culture cells to a confluent monolayer in 6-well plates.
-
Divide the cell populations into two groups: "donor" and "acceptor".
-
-
Labeling of Donor Cells:
-
Labeling of Acceptor Cells:
-
This compound Treatment and Co-culture:
-
Pre-incubate the acceptor cells (or both populations) with the desired concentration of this compound for the specified time (e.g., 30 minutes to 24 hours). A vehicle control (e.g., sterile water or buffer) should be run in parallel.
-
Detach the donor and acceptor cells.
-
Mix the donor and acceptor cells and co-culture them to allow for gap junction formation and dye transfer.
-
-
Analysis:
-
Fluorescence Microscopy: Visualize the cells under a fluorescence microscope. Donor cells will be green (Calcein), and acceptor cells will be red (DiI/DiD). Acceptor cells that have received the dye through gap junctions will be double-positive (green and red). Quantify the number of double-positive cells relative to the total number of acceptor cells.
-
Flow Cytometry: Analyze the cell populations using a flow cytometer to quantify the percentage of double-positive cells.
-
Protocol 2: Scrape Loading/Dye Transfer (SL/DT) Assay
This is a rapid method to assess GJIC in a large population of cells.[10][11]
Materials:
-
This compound peptide
-
Lucifer Yellow dye (0.05% in DPBS)
-
DPBS (without Ca2+ and Mg2+)
-
Cell culture medium
-
Surgical steel blade or scalpel
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Grow cells to confluence in culture dishes.
-
Treat the cells with the desired concentration of this compound for the appropriate duration. Include a vehicle control.
-
-
Scrape Loading:
-
Dye Transfer:
-
Allow the dye to transfer to adjacent cells through gap junctions for a few minutes.
-
-
Washing and Fixation:
-
Wash the cells thoroughly with DPBS to remove extracellular dye.
-
Fix the cells if necessary.
-
-
Analysis:
-
Visualize the cells under a fluorescence microscope.
-
Quantify the extent of dye transfer from the scrape line to neighboring cells. The distance or number of cell rows showing fluorescence from the scrape line is a measure of GJIC.
-
Protocol 3: Electrophysiological Measurement of Gap Junction Coupling
This protocol directly measures the electrical coupling between pairs of cells.
Materials:
-
This compound peptide
-
Patch-clamp setup with two amplifiers for dual whole-cell recording
-
Micropipettes
-
Extracellular and intracellular solutions
-
Cell culture dish with adherent cells
Procedure:
-
Cell Preparation and Treatment:
-
Culture cells on glass coverslips suitable for electrophysiology.
-
Treat with this compound or vehicle control prior to recording.
-
-
Dual Whole-Cell Patch-Clamp:
-
Identify a pair of adjacent, communicating cells.
-
Establish a whole-cell patch-clamp configuration on both cells.
-
-
Measurement of Junctional Conductance (Gj):
-
In voltage-clamp mode, hold both cells at the same holding potential (e.g., -60 mV).
-
Apply a voltage step to one cell (the "driver" cell) and measure the resulting current in the second cell (the "follower" cell).
-
The junctional conductance is calculated as the change in current in the follower cell divided by the change in voltage in the driver cell (Gj = ΔI_follower / ΔV_driver).[12]
-
-
Measurement of Coupling Potentials:
-
In current-clamp mode, inject a current pulse into the driver cell to elicit an action potential or a subthreshold depolarization.
-
Record the corresponding change in membrane potential (the "coupling potential") in the follower cell.[13] The amplitude of the coupling potential is indicative of the strength of electrical coupling.
-
-
Analysis:
-
Compare the junctional conductance or coupling potential amplitude between control and this compound-treated cell pairs. A reduction in these values indicates inhibition of gap junction function.
-
Mandatory Visualizations
Caption: Mechanism of this compound action on a gap junction.
Caption: Workflow for a dye transfer assay.
Caption: Dual whole-cell patch-clamp setup.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Connexin Mimetic Peptide Gap27 and Cx43-Knockdown Reveal Differential Roles for Connexin43 in Wound Closure Events in Skin Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. apexbt.com [apexbt.com]
- 7. mdpi.com [mdpi.com]
- 8. An Assay to Assess Gap Junction Communication in Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigating Intercellular Channels: Focus on Gap Junctions | AAT Bioquest [aatbio.com]
- 10. Scrape Loading/Dye Transfer Assay | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. hayar.net [hayar.net]
- 13. Gap Junctional Coupling and Patterns of Connexin Expression among Neonatal Rat Lumbar Spinal Motor Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Cardiomyocyte Coupling with GAP 27
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing GAP 27, a mimetic peptide of the second extracellular loop of Connexin 43 (Cx43), for the investigation of cardiomyocyte coupling. The following sections detail the mechanism of action of this compound, its effects on cardiomyocyte physiology, and detailed protocols for key experimental applications.
Introduction to this compound in Cardiomyocyte Research
Intercellular communication between cardiomyocytes, primarily mediated by gap junctions, is fundamental for the coordinated propagation of electrical impulses and synchronous contraction of the heart.[1] Connexin 43 (Cx43) is the predominant protein forming these gap junctions in the ventricular myocardium.[1][2] Dysregulation of Cx43 expression, localization, or function is implicated in various cardiac pathologies, including arrhythmias and heart failure.[1][3]
This compound is a synthetic peptide that mimics a sequence on the second extracellular loop of Cx43.[4] It serves as a valuable pharmacological tool to reversibly inhibit Cx43-containing channels, allowing for the elucidation of the roles of gap junctions and hemichannels in cardiac function and disease.
Mechanism of Action
This compound primarily targets Connexin 43. Its mechanism involves a dual action on both hemichannels and fully formed gap junction channels. Upon application, this compound rapidly blocks Cx43 hemichannels, which are unapposed connexons on the cell surface.[5] The inhibition of gap junction channels occurs with a longer delay, typically requiring 30 minutes or more of incubation.[6] This temporal difference allows for the dissection of the distinct roles of these two channel types.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative effects of this compound on key parameters of cardiomyocyte coupling and function as reported in the literature.
Table 1: Effect of this compound on Gap Junction Conductance in Cardiomyocyte Pairs
| Cell Type | This compound Concentration | Incubation Time | Effect on Junctional Conductance (Gj) | Reference |
| Murine Ventricular Myocytes | Not specified | Not specified | Control (Cx43+/+): 558 ± 92 nS (end-to-end) | [7] |
| Murine Ventricular Myocytes | Not specified | Not specified | Cx43 Knockout: 11 ± 2 nS (end-to-end) | [7] |
| Pig Ventricular Cardiomyocytes | 200 µM | 5 minutes | Significant inhibition of Ca2+-potentiated Cx43 hemichannel activity | [6] |
Table 2: Effect of this compound on Infarct Size in an Ischemia-Reperfusion Model
| Treatment Group | This compound Concentration | Infarct Size (% of Control) | Reference |
| Control | - | 100% | [4] |
| This compound | 0.05 µM | 71.9 ± 5.8% | [4] |
| Ischemic Preconditioning (IPC) | - | 75.4 ± 5.5% | [4] |
| This compound + IPC | 0.05 µM | 56.3 ± 7.8% | [4] |
Table 3: Effect of Gap Junction Uncoupling on Conduction Velocity (Carbenoxolone as an example)
| Myocardial Tissue | Carbenoxolone Concentration | Change in Gap Junction Resistivity (Rj) | Change in Conduction Velocity (CV) | Reference |
| Guinea-pig Left Ventricle | 20 µM | +28 ± 9% | -17 ± 3% | [8] |
| Guinea-pig Left Atrium | 20 µM | +26 ± 16% | -23 ± 8% | [8] |
| Guinea-pig Right Atrium | 20 µM | +25 ± 14% | -11 ± 4% | [8] |
Note: Specific quantitative data for the effect of this compound on cardiomyocyte conduction velocity is limited in the readily available literature. The data for carbenoxolone, another gap junction uncoupler, is provided to illustrate the expected trend. Researchers are encouraged to perform concentration-response experiments to determine the optimal this compound concentration for their specific model and endpoint.
Experimental Protocols
The following are detailed protocols for key experiments to study cardiomyocyte coupling using this compound.
Protocol 1: Isolation and Culture of Adult Ventricular Cardiomyocytes
This protocol is adapted from established methods for isolating high-quality, calcium-tolerant adult ventricular cardiomyocytes.[4][6][7][9]
Materials:
-
Adult rat or mouse
-
Langendorff perfusion system
-
Perfusion Buffer (Ca2+-free Tyrode's solution)
-
Digestion Buffer (Perfusion Buffer with Collagenase Type II and Hyaluronidase)
-
Stopping Buffer (Perfusion Buffer with 10% Fetal Bovine Serum)
-
Plating Medium (e.g., Medium 199 supplemented with L-glutamine, penicillin-streptomycin, and serum)
-
Laminin-coated culture dishes
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Excise the heart and immediately cannulate the aorta on the Langendorff apparatus.
-
Perfuse the heart with oxygenated Perfusion Buffer at 37°C to wash out the blood.
-
Switch to the Digestion Buffer and perfuse until the heart becomes pale and swollen.
-
Remove the heart from the apparatus, trim away non-ventricular tissue, and mince the ventricles.
-
Gently triturate the minced tissue in a small volume of Digestion Buffer to release individual cardiomyocytes.
-
Filter the cell suspension through a nylon mesh to remove undigested tissue.
-
Stop the digestion by adding an excess of Stopping Buffer.
-
Allow the cardiomyocytes to sediment by gravity or gentle centrifugation.
-
Carefully aspirate the supernatant and gently resuspend the cell pellet in Plating Medium.
-
Plate the cardiomyocytes on laminin-coated dishes and incubate at 37°C in a humidified atmosphere with 5% CO2.
References
- 1. Frontiers | Expression of connexin 43 protein in cardiomyocytes of heart failure mouse model [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Ultrastructure and Regulation of Lateralized Connexin43 in the Failing Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Ambivalence of Connexin43 Gap Peptides in Cardioprotection of the Isolated Heart against Ischemic Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Connexin hemichannels as candidate targets for cardioprotective and anti-arrhythmic treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Connexin mimetic peptides inhibit Cx43 hemichannel opening triggered by voltage and intracellular Ca2+ elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. ahajournals.org [ahajournals.org]
- 9. Lipidated connexin mimetic peptides potently inhibit gap junction-mediated Ca2+-wave propagation - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Neuronal Plasticity with GAP 27: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuronal plasticity, the remarkable ability of the nervous system to adapt its structure and function in response to experience, is a fundamental process underlying learning, memory, and recovery from injury. This dynamic process involves intricate communication between neurons and glial cells, largely mediated by specialized channels. Connexin 43 (Cx43), a protein that forms gap junctions and hemichannels, plays a pivotal role in this intercellular communication.[1][2] GAP 27, a synthetic mimetic peptide derived from the second extracellular loop of Cx43, serves as a valuable tool for investigating the role of Cx43-mediated communication in neuronal plasticity.[3][4][5] By selectively blocking Cx43 hemichannels and gap junctions, this compound allows researchers to dissect the contribution of this specific pathway to various aspects of synaptic function and plasticity.
These application notes provide a comprehensive overview of the use of this compound in neuroscience research, including its mechanism of action, detailed experimental protocols, and expected outcomes.
Mechanism of Action
This compound is a nonapeptide with the sequence SRPTEKTIFII, which corresponds to a portion of the second extracellular loop of Connexin 43.[3] Its primary mechanism of action is the inhibition of Cx43-containing channels.
-
Hemichannel Blockade: this compound can rapidly and selectively block Cx43 hemichannels, which are channels on the cell surface that allow for communication between the intracellular and extracellular environments. This blockade can occur within minutes of application.[6][7]
-
Gap Junction Inhibition: With longer incubation times or at higher concentrations, this compound can also inhibit gap junctional intercellular communication (GJIC), which involves the direct exchange of ions and small molecules between adjacent cells through docked hemichannels.[6][7][8]
By inhibiting these channels, this compound can modulate the release of gliotransmitters such as ATP and glutamate (B1630785) from astrocytes, which in turn influences neuronal excitability and synaptic transmission.[7] This makes this compound a powerful tool to study the role of glia-neuron communication in synaptic plasticity.
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound and its observed effects in various experimental models. This data can serve as a starting point for experimental design.
| Experimental Model | This compound Concentration | Observed Effect | Reference |
| HeLa cells expressing Cx43 | 200 µM | Reduced unitary hemichannel currents. | [6] |
| Primary cardiomyocytes | 200 µM | Strong inhibition of Ca2+-potentiated Cx43 hemichannel activity. | [6] |
| Keratinocytes and HeLa43 cells | 50 µM | Effective inhibition of gap junction coupling (assessed by microinjection). | [8] |
| Juvenile foreskin fibroblasts | 100 µM | Inhibition of ATP release. | [8] |
| Adult human dermal fibroblasts | 100 nM - 100 µM | Limited impact on cell migration. | [8] |
| Rat osteoclasts | 300 µM | Remarked decrease in the number of both TRAP-positive mononuclear and multinucleated cells. | [4] |
| Guinea-pig isolated internal carotid artery | 500 µM | Abolished acetylcholine-induced hyperpolarization. | [4][5] |
| Neural progenitor cells (rat) | 0.3 mM (300 µM) | Decreased percentage of BrdU incorporation, indicating reduced proliferation. | [9] |
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound in Modulating Neuronal Plasticity
References
- 1. frontiersin.org [frontiersin.org]
- 2. Neuronal gap junctions: making and breaking connections during development and injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Gap Junction Protein | TargetMol [targetmol.com]
- 6. Connexin mimetic peptides inhibit Cx43 hemichannel opening triggered by voltage and intracellular Ca2+ elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The connexin43 mimetic peptide Gap19 inhibits hemichannels without altering gap junctional communication in astrocytes [frontiersin.org]
- 8. The Connexin Mimetic Peptide Gap27 and Cx43-Knockdown Reveal Differential Roles for Connexin43 in Wound Closure Events in Skin Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
GAP 27: A Versatile Tool for Interrogating Cancer Cell Communication
Introduction
GAP 27, a synthetic mimetic peptide, has emerged as a critical tool for researchers investigating the complex role of gap junction intercellular communication (GJIC) in cancer. By specifically and transiently blocking connexin 43 (Cx43)-mediated channels, this compound allows for the elucidation of signaling pathways and cellular behaviors that are dependent on this form of direct cell-to-cell communication. This document provides detailed application notes and protocols for the use of this compound in cancer cell communication research, targeting researchers, scientists, and drug development professionals.
Application Notes
This compound is a nonapeptide that corresponds to a sequence on the second extracellular loop of Cx43. Its primary mechanism of action is the inhibition of the docking of Cx43 hemichannels (connexons) to form functional gap junction channels between adjacent cells. This blockade of GJIC allows for the study of its downstream consequences on various aspects of cancer biology.
Key Applications in Cancer Research:
-
Inhibition of Gap Junction Intercellular Communication (GJIC): this compound is widely used to functionally assess the role of Cx43-mediated GJIC in cancer cell proliferation, migration, and invasion. By observing the cellular response to this compound treatment, researchers can infer the importance of this communication pathway in these processes.
-
Modulation of Cell Proliferation and Apoptosis: Studies have utilized this compound to investigate the controversial role of GJIC in cancer cell survival. Depending on the cancer type and context, blocking GJIC with this compound can either inhibit or, in some cases, have minimal effect on cell proliferation. Its effect on apoptosis, or programmed cell death, is also an active area of investigation.
-
Investigation of Cell Migration and Invasion: The process of metastasis is a key focus in cancer research. This compound is a valuable tool to dissect the contribution of GJIC to the migratory and invasive potential of cancer cells.
-
Sensitization to Chemotherapy: Emerging evidence suggests that blocking GJIC with peptides like this compound may enhance the efficacy of certain chemotherapeutic agents by preventing the transfer of pro-survival signals between cancer cells.
-
Elucidation of Signaling Pathways: this compound can be used to probe the involvement of GJIC in various signaling cascades crucial for cancer progression, such as the AKT and ERK pathways.
Data Presentation
The following tables summarize quantitative data from various studies on the effects of this compound.
| Assay | Cell Type | This compound Concentration | Observed Effect | Reference |
| Scrape Wound Closure | Adult Keratinocytes (AK) | 100 nM - 100 µM | ~50% enhancement in wound closure rate | [1] |
| Juvenile Foreskin Fibroblasts (JFF) | 100 nM - 100 µM | ~50% enhancement in wound closure rate | [1] | |
| Hemichannel Activity (ATP Release) | Juvenile Foreskin Fibroblasts (JFF) | 10 µM - 100 µM | Dose-responsive inhibition of ATP release | [2] |
| Adult Keratinocytes (AK) | 10 µM - 100 µM | Dose-responsive inhibition of ATP release | [2] | |
| Cell Proliferation | BRAFV600E Mutant Melanoma Cells | 100 µM, 250 µM | No significant effect on cell proliferation | [3] |
| CD4+ T-cells | 50 - 200 µM | Dose-dependent reduction in proliferation | [4] |
Experimental Protocols
Detailed methodologies for key experiments using this compound are provided below.
Protocol 1: Scrape-Loading Dye Transfer (SL/DT) Assay for GJIC Inhibition
This assay is used to qualitatively and quantitatively assess the inhibition of GJIC by this compound.
Materials:
-
Cancer cell line of interest cultured to confluency in a 24-well plate
-
This compound peptide
-
Scrambled control peptide
-
Lucifer Yellow CH (5 mg/mL stock in PBS)
-
Rhodamine Dextran (10,000 MW, 5 mg/mL stock in PBS)
-
Phosphate Buffered Saline (PBS)
-
Complete cell culture medium
-
4% Paraformaldehyde (PFA) in PBS
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 24-well plate and grow to 100% confluency.
-
Treat the cells with the desired concentrations of this compound or scrambled peptide in complete medium for the desired time (e.g., 30 minutes to 24 hours). Include an untreated control.
-
-
Preparation of Dye Solution:
-
Prepare a working solution of Lucifer Yellow (e.g., 0.5 mg/mL) and Rhodamine Dextran (e.g., 0.5 mg/mL) in PBS.
-
-
Scrape-Loading:
-
Wash the cell monolayer twice with PBS.
-
Remove the PBS and add 100 µL of the dye solution to each well.
-
Using a sterile 200 µL pipette tip or a scalpel blade, make a single, gentle scratch across the diameter of the well.
-
Incubate for 5 minutes at 37°C to allow dye uptake by the damaged cells.
-
-
Dye Transfer:
-
Wash the cells three times with PBS to remove excess dye.
-
Add pre-warmed complete medium to each well.
-
Incubate for 10-15 minutes at 37°C to allow the transfer of Lucifer Yellow to adjacent cells through gap junctions.
-
-
Fixation and Imaging:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Image the cells using a fluorescence microscope. Lucifer Yellow will appear green, and Rhodamine Dextran will appear red. Rhodamine Dextran is too large to pass through gap junctions and will only be present in the initially scraped cells, serving as a marker for the scrape line.
-
-
Quantification:
-
Quantify the extent of dye transfer by measuring the distance of Lucifer Yellow spread from the scrape line or by counting the number of fluorescent cells perpendicular to the scrape. Compare the dye spread in this compound-treated wells to the control wells.
-
Protocol 2: Transwell Migration Assay
This protocol assesses the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound peptide
-
Scrambled control peptide
-
Transwell inserts (e.g., 8 µm pore size for a 24-well plate)
-
Serum-free cell culture medium
-
Complete cell culture medium (containing a chemoattractant, e.g., 10% FBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Crystal Violet solution (0.1% in 20% methanol)
-
Cotton swabs
-
Inverted microscope
Procedure:
-
Cell Preparation:
-
Culture cancer cells to ~80% confluency.
-
Starve the cells in serum-free medium for 12-24 hours prior to the assay.
-
Trypsinize and resuspend the cells in serum-free medium. Count the cells and adjust the concentration (e.g., 1 x 10^5 cells/mL).
-
-
Assay Setup:
-
Add 600 µL of complete medium (with chemoattractant) to the lower chambers of a 24-well plate.
-
In a separate tube, pre-incubate the cell suspension with the desired concentrations of this compound or scrambled peptide for 30 minutes at 37°C.
-
Seed 100 µL of the treated cell suspension into the upper chamber of the Transwell inserts.
-
Carefully place the inserts into the lower wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a time period sufficient for cell migration (e.g., 12-24 hours, optimize for your cell line).
-
-
Fixation and Staining:
-
Carefully remove the Transwell inserts from the plate.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the inserts in 4% PFA for 20 minutes.
-
Wash the inserts with PBS.
-
Stain the migrated cells by immersing the inserts in Crystal Violet solution for 15-20 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Imaging and Quantification:
-
Using a microscope, count the number of migrated cells in several random fields of view for each insert.
-
Calculate the average number of migrated cells per field and compare the results between this compound-treated and control groups.
-
Protocol 3: Western Blot Analysis of Cx43, p-AKT, and p-ERK
This protocol details the detection of changes in the expression and phosphorylation status of key proteins following this compound treatment.
Materials:
-
Cancer cell line of interest
-
This compound peptide
-
Scrambled control peptide
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Cx43, anti-p-Cx43 (e.g., Ser368), anti-AKT, anti-p-AKT (e.g., Ser473), anti-ERK1/2, anti-p-ERK1/2 (e.g., Thr202/Tyr204), and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and grow to 70-80% confluency.
-
Treat cells with desired concentrations of this compound or scrambled peptide for the appropriate time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the intensity of the protein of interest to the loading control. For phosphorylated proteins, normalize to the total protein level.
-
Conclusion
This compound is an indispensable tool for dissecting the role of Cx43-mediated intercellular communication in cancer. The protocols and data provided herein offer a framework for researchers to effectively utilize this peptide in their investigations into cancer cell biology and the development of novel therapeutic strategies. Careful optimization of experimental conditions for specific cell lines and research questions is crucial for obtaining robust and reproducible results.
References
- 1. The Connexin Mimetic Peptide Gap27 and Cx43-Knockdown Reveal Differential Roles for Connexin43 in Wound Closure Events in Skin Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cx43 enhances response to BRAF/MEK inhibitors by reducing DNA repair capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
GAP 27 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the use of GAP 27, a connexin 43 (Cx43) mimetic peptide. This guide focuses on addressing common solubility and stability challenges to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a synthetic peptide with the amino acid sequence Ser-Arg-Pro-Thr-Glu-Lys-Thr-Ile-Phe-Ile-Ile (SRPTEKTIFII).[1][2] It is designed to mimic a portion of the second extracellular loop of Connexin 43 (Cx43), a protein crucial for forming gap junctions and hemichannels between cells.[3][4] this compound acts as a selective and reversible blocker of these channels.[1][2][5] Its mechanism involves binding to the extracellular loop of Cx43, which leads to the rapid closure of hemichannels within minutes, followed by the disruption of intercellular gap junction communication at later time points (30 minutes or longer).[3][6]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is critical to maintain the peptide's integrity. For lyophilized powder, storage at -20°C is recommended for up to three years, while some suppliers suggest -80°C for two years.[1][7][8] It is essential to keep the powder desiccated and protected from moisture.[7][9] Once dissolved into a stock solution, it should be aliquoted to prevent repeated freeze-thaw cycles and stored at -80°C for 6 to 12 months or at -20°C for one month.[1][7][9][10]
Q3: How should I prepare a stock solution of this compound?
A3: this compound can be dissolved in sterile water or DMSO.[10] For aqueous solutions, sonication may be required to achieve complete dissolution.[1] If using water as the solvent for a stock solution, it is recommended to filter and sterilize it through a 0.22 μm filter before use.[7] For DMSO, it is crucial to use fresh, anhydrous DMSO, as moisture can reduce the peptide's solubility.[10] Always start by adding a small amount of solvent to the lyophilized powder and vortexing gently.
Q4: What is the stability of this compound in solution?
A4: The stability of this compound in solution depends on the storage temperature. Stock solutions are stable for up to one year when stored at -80°C and for about one month when stored at -20°C.[1][7][10] To ensure optimal activity, it is best to use freshly prepared solutions for experiments and avoid multiple freeze-thaw cycles by storing the stock solution in single-use aliquots.[9][10]
Troubleshooting Guide
Issue: I am having trouble dissolving this compound.
If you are experiencing difficulty dissolving the this compound peptide, consider the following troubleshooting steps. Solubility can be influenced by the solvent, its quality, and the dissolution technique.
-
Solvent Choice : While this compound is soluble in both water and DMSO, solubility limits can vary between batches and suppliers (see Table 1). Some suppliers report insolubility in DMSO, while others provide specific concentrations.[1][8][10]
-
Technique for Water : If using water, sonication is recommended to aid dissolution.[1] Be gentle to avoid denaturing the peptide.
-
Technique for DMSO : Use fresh, high-quality, anhydrous DMSO. DMSO is hygroscopic (absorbs moisture), and the presence of water can significantly decrease the solubility of some compounds.[10]
-
Concentration : Attempt to dissolve the peptide at the lowest concentration required for your stock solution first. It is easier to dissolve a smaller amount and then dilute it further.
Issue: My experimental results are inconsistent or unexpected.
Inconsistent results can arise from several factors, including peptide stability, experimental setup, and the biological system itself.
-
Cell-Type Variability : The effect of this compound can be highly dependent on the cell type being studied. For example, studies have shown that this compound enhances wound closure rates in adult keratinocytes and juvenile foreskin fibroblasts but has limited impact on neonatal or adult dermal fibroblasts.[4][11]
-
Dose-Response : The effective concentration of this compound can vary. For instance, inhibiting gap junction coupling may require concentrations around 50 μM, while attenuating hemichannel activity can be achieved at concentrations between 10-100 μM.[5][11] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental endpoint.
-
Peptide Stability : Ensure you are using a fresh aliquot of the stock solution for each experiment. Repeated freeze-thaw cycles can degrade the peptide and reduce its activity.[9][10]
Issue: I am concerned about peptide aggregation.
Peptide aggregation is a common issue that can lead to loss of activity and inaccurate results.[12]
-
Proper Handling : To minimize aggregation, follow storage and handling recommendations strictly. Aliquot the stock solution to avoid repeated temperature changes.[9]
-
Visual Inspection : Before use, visually inspect the solution. If you notice any precipitation or cloudiness, the peptide may have aggregated. A brief, gentle sonication might help, but if the precipitate persists, the solution should not be used.
-
Fresh Preparations : For sensitive experiments, use freshly prepared working solutions diluted from a properly stored stock aliquot. Do not store diluted working solutions for extended periods.
Quantitative Data Summary
Table 1: this compound Solubility Data
| Solvent | Reported Solubility | Source(s) | Notes |
| Water | ≥ 33.33 mg/mL (25.55 mM) | [7] | Saturation unknown. |
| 100 mg/mL | [10] | ||
| 10 mM | [1] | Sonication is recommended. | |
| >10 mM | [13] | ||
| 1 mg/mL | |||
| DMSO | 100 mg/mL (76.65 mM) | [10] | Use fresh DMSO; moisture reduces solubility. |
| 50 mg/mL (38.33 mM) | [8] | ||
| 50 mM | |||
| Insoluble | [1] | Note: This contradicts other sources. | |
| Ethanol | 100 mg/mL | [10] |
Table 2: this compound Storage and Stability Recommendations
| Form | Storage Temperature | Duration | Source(s) |
| Lyophilized Powder | -20°C | 2-3 years | [1][8] |
| -80°C | 2 years | [7] | |
| In Solution | -20°C | 1 month | [7][9][10] |
| -80°C | 6 months - 1 year | [1][7][10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in Water)
-
Calculate the required volume of sterile water. The molecular weight of this compound is approximately 1304.5 g/mol .[1][10]
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Add the calculated volume of sterile water to the vial.
-
Vortex gently to mix.
-
If the peptide does not fully dissolve, place the vial in a sonicator bath for short intervals until the solution is clear.[1]
-
(Optional but recommended) Sterilize the stock solution by passing it through a 0.22 μm syringe filter.[7]
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[1][10]
Protocol 2: General Protocol for Cell Treatment
This protocol provides a general guideline. Specific concentrations and incubation times must be optimized for each cell line and experiment.
-
Culture cells to the desired confluency in appropriate multi-well plates.
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration(s) using fresh, pre-warmed cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the appropriate concentration of this compound or a vehicle control (e.g., medium with the same final concentration of water or DMSO used for the stock solution).
-
Incubate the cells for the desired period (e.g., 24-48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).[7]
-
Proceed with the downstream assay (e.g., wound healing assay, ATP release assay, immunofluorescence).
References
- 1. This compound | Gap Junction Protein | TargetMol [targetmol.com]
- 2. iscabiochemicals.com [iscabiochemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | 198284-64-9 | MOLNOVA [molnova.com]
- 9. adooq.com [adooq.com]
- 10. selleckchem.com [selleckchem.com]
- 11. The Connexin Mimetic Peptide Gap27 and Cx43-Knockdown Reveal Differential Roles for Connexin43 in Wound Closure Events in Skin Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GAP [iitm.ac.in]
- 13. apexbt.com [apexbt.com]
Technical Support Center: GAP 27 Experiments
Welcome to the technical support center for GAP 27, a valuable tool for researchers, scientists, and drug development professionals studying gap junctional intercellular communication (GJIC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common problems encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a synthetic mimetic peptide that corresponds to a sequence on the second extracellular loop of Connexin 43 (Cx43).[1][2][3] It acts as a selective blocker of gap junctions and hemichannels formed by Cx43.[4][5] The peptide is thought to bind to the extracellular loop of Cx43 hemichannels (connexons), preventing their docking to form complete gap junction channels and also inhibiting the activity of unapposed hemichannels.[6] This blockage is reversible.[4]
Q2: How should I dissolve and store this compound?
A2: this compound is soluble in water.[2] For stock solutions, it is recommended to dissolve the peptide in sterile water to a concentration of 1 mg/ml or 10 mM.[2] Sonication may be required for complete dissolution.[2] Stock solutions should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.
Q3: What is the optimal concentration and incubation time for this compound?
A3: The effective concentration and incubation time of this compound are highly dependent on the cell type and the specific experimental conditions.[7]
-
Concentration: Typical working concentrations range from 100 µM to 500 µM.[1][2][8] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell system.
-
Incubation Time: The inhibitory effect of this compound on hemichannels can be observed within minutes, while the disruption of gap junction communication may take longer, typically 30 minutes or more.[6] Some studies have used incubation times ranging from 1 to 48 hours.[1][9] The kinetics of inhibition can vary between cell types, possibly due to differences in the turnover rate of connexin proteins.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
Problem 1: Incomplete or no blockage of gap junctional communication.
Possible Causes:
-
Suboptimal Concentration: The concentration of this compound may be too low for the specific cell type or density.
-
Insufficient Incubation Time: The peptide may not have had enough time to effectively block the gap junctions. The turnover rate of Cx43 can influence the time required for inhibition.
-
Peptide Degradation: Peptides can be susceptible to degradation by proteases in the cell culture medium.[10]
-
Presence of Other Connexins: The cells may express other connexins that form gap junctions which are not targeted by this compound (which is specific for Cx43).
-
High Density of Gap Junctions: In cells with a very high density of gap junctions, a higher concentration or longer incubation time may be required.
-
Peptide Quality: Variability between different batches of synthesized peptides can occur.
Solutions:
-
Optimize Concentration and Incubation Time:
-
Perform a dose-response experiment to determine the optimal concentration.
-
Conduct a time-course experiment to find the necessary incubation period.
-
-
Control for Peptide Degradation:
-
Prepare fresh working solutions for each experiment from frozen stock.
-
Consider using a serum-free medium during the incubation period if compatible with your cells.
-
-
Verify Connexin Expression:
-
Confirm that your cells primarily express Cx43 as the gap junction-forming protein using techniques like Western blot or immunofluorescence.
-
-
Use Appropriate Controls:
-
Always include a negative control, such as a scrambled peptide with the same amino acid composition but a randomized sequence, to ensure the observed effects are specific to the this compound sequence.[9]
-
A positive control for gap junction inhibition, such as heptanol (B41253) or octanol, can also be useful.[1]
-
Problem 2: Inconsistent results between experiments.
Possible Causes:
-
Cell Culture Variability: Differences in cell passage number, confluency, and overall health can affect connexin expression and gap junctional communication.
-
Peptide Batch Variability: Different lots of this compound may have variations in purity or activity.
-
Inconsistent Experimental Conditions: Minor variations in incubation times, temperatures, or cell handling can lead to different outcomes.
Solutions:
-
Standardize Cell Culture:
-
Use cells within a consistent range of passage numbers.
-
Plate cells at the same density and ensure they reach a similar level of confluency for each experiment.
-
-
Qualify New Peptide Batches:
-
When starting with a new batch of this compound, it is advisable to perform a pilot experiment to confirm its efficacy compared to previous batches.
-
-
Maintain Consistent Protocols:
-
Adhere strictly to your established experimental protocols.
-
Problem 3: Suspected off-target effects.
Possible Causes:
-
Interaction with Pannexins: Some studies have suggested that connexin mimetic peptides may have off-target effects on pannexin channels, which are also involved in ATP release and intercellular signaling.[11]
-
Non-specific Binding: At very high concentrations, peptides can sometimes exhibit non-specific binding to other cell surface proteins.
Solutions:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that gives you the desired inhibitory effect to reduce the likelihood of off-target interactions.
-
Employ Specific Controls:
-
Use a scrambled peptide control to differentiate sequence-specific effects from non-specific peptide effects.
-
If pannexin involvement is suspected, consider using specific pannexin blockers in parallel experiments to dissect the respective contributions of connexins and pannexins.
-
-
Validate Key Findings with an Alternative Method:
-
To confirm that the observed phenotype is due to the inhibition of Cx43, consider using an alternative method such as siRNA-mediated knockdown of Cx43.[8]
-
Quantitative Data
The following table summarizes typical experimental parameters for this compound. Note that these values are intended as a guide, and optimal conditions should be determined empirically for your specific experimental setup.
| Parameter | Value | Cell Type/System | Reference |
| Working Concentration | 100 - 300 µM | Fibroblasts, Keratinocytes | [4][8] |
| 300 µM | Thoracic aorta, Mesenteric artery | [2] | |
| 500 µM | Carotid artery | [1] | |
| Incubation Time | 2 - 6 hours | Fibroblasts (for effects on protein levels) | [8] |
| 30 minutes - 1 hour | Vascular cells (for inhibition of dye transfer) | [12] | |
| 48 hours | Bone cell cultures | [1] | |
| Storage (Powder) | -20°C (1 year) to -80°C (2 years) | N/A | [1] |
| Storage (Stock Solution) | -20°C (1 month) to -80°C (6 months) | N/A | [1] |
| Solubility | >10 mM in water | N/A | [2] |
Key Experimental Protocols
Scrape Loading / Dye Transfer Assay
This assay is a common method to assess gap junctional intercellular communication (GJIC).
Materials:
-
Cells grown to confluency on coverslips or in culture dishes.
-
Fluorescent dye solution: Lucifer Yellow (e.g., 0.5-1% w/v) in a buffered saline solution (e.g., PBS). Rhodamine dextran (B179266) can be included as a control to identify the scraped cells, as it is too large to pass through gap junctions.[13]
-
Wash buffer: Hank's Balanced Salt Solution (HBSS) with 1% BSA.
-
Fixative: 4% paraformaldehyde (PFA).
-
This compound and scrambled peptide control.
Procedure:
-
Pre-incubate the confluent cell monolayer with this compound or the scrambled peptide at the desired concentration and for the optimized duration.
-
Remove the culture medium and wash the cells three times with wash buffer.
-
Add the fluorescent dye solution to the cells.
-
Using a fine gauge needle or a scalpel blade, make one or more clean scrapes across the cell monolayer.
-
Incubate for a short period (e.g., 1-8 minutes) to allow the dye to be taken up by the cells along the scrape line and transfer to adjacent cells through gap junctions.
-
Quickly wash the cells three times with wash buffer to remove the extracellular dye.
-
Fix the cells with 4% PFA for 20 minutes.
-
Wash the cells with PBS and mount the coverslips for fluorescence microscopy.
-
Capture images and quantify the extent of dye transfer from the scrape line.
Electrophysiology (Dual Patch-Clamp)
This technique provides a direct measure of the electrical coupling between two adjacent cells.
Materials:
-
Cell pairs suitable for dual patch-clamp recording.
-
Extracellular and intracellular recording solutions.
-
Patch-clamp rig with two manipulators and amplifiers.
-
This compound and scrambled peptide control.
Procedure:
-
Establish a whole-cell patch-clamp configuration on two adjacent cells.
-
Measure the baseline junctional conductance (Gj) by applying a voltage step to one cell (the "driver" cell) and measuring the resulting current in the second cell (the "follower" cell).
-
Perfuse the bath with the extracellular solution containing this compound or the scrambled peptide at the desired concentration.
-
Continuously monitor the junctional conductance over time to observe the inhibitory effect of the peptide.
-
After maximum inhibition is achieved, washout the peptide with the control extracellular solution to assess the reversibility of the block.
Visualizations
Caption: Mechanism of this compound action on Cx43.
Caption: Workflow for a this compound dye transfer experiment.
Caption: Troubleshooting flowchart for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Gap Junction Protein | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Connexin 43 mimetic peptide Gap27 reveals potential differences in the role of Cx43 in wound repair between diabetic and non-diabetic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Connexin mimetic peptides inhibit Cx43 hemichannel opening triggered by voltage and intracellular Ca2+ elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The connexin mimetic peptide Gap27 increases human dermal fibroblast migration in hyperglycemic and hyperinsulinemic conditions in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Connexin Mimetic Peptide Gap27 and Cx43-Knockdown Reveal Differential Roles for Connexin43 in Wound Closure Events in Skin Model Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of connexin 43 inhibition by the mimetic peptide Gap27 on corneal wound healing, inflammation and neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Therapeutic strategies targeting connexins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of connexin-mimetic peptides on gap junction functionality and connexin expression in cultured vascular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Scrape-loading and dye transfer. A rapid and simple technique to study gap junctional intercellular communication - PubMed [pubmed.ncbi.nlm.nih.gov]
GAP 27 Technical Support Center: Optimizing Incubation Time for Maximum Inhibition
Welcome to the technical support center for GAP 27. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues encountered when using the connexin 43 (Cx43) inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a synthetic peptide that mimics a sequence on the second extracellular loop of connexin 43 (Cx43).[1] It functions as a selective blocker of both Cx43 gap junction channels and hemichannels. The primary mechanism involves binding to the extracellular domain of Cx43, which leads to the closure of hemichannels within minutes. The inhibition of gap junctional intercellular communication (GJIC) occurs at later time points, typically 30 minutes or longer, as the this compound-bound hemichannels are incorporated into gap junction plaques.
Q2: What is the recommended concentration range for this compound?
A2: The effective concentration of this compound is cell-type and application-dependent, with published studies reporting a wide range from 100 nM to 500 µM. For initial experiments, a dose-response curve is recommended to determine the optimal concentration for your specific system.
Q3: How long should I incubate my cells with this compound?
A3: The optimal incubation time depends on whether you are targeting hemichannels or gap junctions. Hemichannel inhibition is rapid, occurring within minutes.[2] For significant inhibition of gap junction communication, longer incubation times of 30 minutes to several hours are generally required. For studies investigating longer-term effects, such as changes in protein expression, incubation times of 24 to 48 hours have been used.[1][3]
Q4: Is this compound stable in cell culture media?
A4: Peptide stability in culture media can be a concern. Some studies have indicated that the inhibitory effect of this compound may diminish after 12 hours in culture.[4] For experiments lasting longer than 12 hours, it is advisable to replenish the media with fresh this compound to maintain its efficacy.
Q5: Are there any known off-target effects of this compound?
A5: While this compound is considered a selective inhibitor of Cx43, there is evidence to suggest that at higher concentrations (in the high micromolar to millimolar range), it may also block pannexin 1 (Panx1) channels.[5] It is crucial to include appropriate controls, such as a scrambled peptide control, to verify the specificity of the observed effects.
Optimizing Incubation Time for Maximum Inhibition
Achieving maximum inhibition of connexin 43 activity with this compound requires careful consideration of the incubation time. The dual mechanism of action—rapid hemichannel blocking followed by slower gap junction inhibition—means that the optimal time point will vary depending on the specific research question.
General Recommendations:
-
Short-term Inhibition (Minutes to 1 hour): For studying the immediate effects of hemichannel blockade, such as ATP release or calcium signaling, short incubation times are sufficient. Inhibition of hemichannel currents has been observed within minutes of this compound application.[2]
-
Intermediate Inhibition (1 to 4 hours): To ensure robust inhibition of gap junctional intercellular communication (GJIC), incubation times of at least 30 minutes to 4 hours are recommended. A pre-incubation of 30 minutes has been shown to effectively reduce gap junction-mediated events.[2]
-
Long-term Inhibition (12 to 48 hours): For experiments investigating the downstream consequences of prolonged gap junction inhibition, such as effects on cell proliferation, migration, or gene expression, longer incubation times are necessary. Be aware of the potential for peptide degradation and the need to replenish this compound in the culture medium for incubations exceeding 12 hours.[4] Some studies have observed a reduction in Cx43 protein expression after 24 hours of treatment with this compound in certain cell types.[1]
Quantitative Data on Incubation Time and Inhibition
| Incubation Time | Target Channel(s) | Typical Concentration Range | Estimated Inhibition Level | Key Considerations |
| < 15 minutes | Hemichannels | 100 - 300 µM | Rapid and significant | Ideal for studying acute hemichannel-mediated events. |
| 30 minutes | Hemichannels & Gap Junctions | 150 - 200 µM | Moderate to high | A common pre-incubation time for inhibiting both channel types.[2] |
| 1 - 4 hours | Gap Junctions | 50 - 300 µM | High to maximal | Recommended for ensuring robust inhibition of GJIC. |
| 12 hours | Gap Junctions | 100 nM - 100 µM | Potentially decreasing | Peptide may begin to lose efficacy; consider replenishment.[4] |
| 24 - 48 hours | Gap Junctions & Protein Expression | 100 nM - 100 µM | Variable | May induce changes in Cx43 protein levels in some cell types.[1][3] |
Experimental Protocols
Protocol 1: Time-Course Analysis of this compound Inhibition of Gap Junctional Intercellular Communication (GJIC) using Dye Transfer Assay
This protocol outlines a method to determine the optimal incubation time of this compound for inhibiting GJIC in your cell line of interest.
Materials:
-
This compound peptide
-
Scrambled control peptide
-
Cell line expressing Cx43
-
Standard cell culture reagents
-
Fluorescent dye (e.g., Lucifer Yellow or Calcein-AM)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on glass coverslips or in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Peptide Preparation: Reconstitute this compound and the scrambled control peptide in sterile, nuclease-free water or an appropriate buffer to create a stock solution. Further dilute in cell culture medium to the desired final concentrations.
-
Incubation Time Points: Prepare separate sets of cell cultures for each time point to be tested (e.g., 0 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 12 hr, 24 hr).
-
Treatment: At the appropriate time before the assay, replace the culture medium with medium containing either this compound, the scrambled control peptide, or vehicle control.
-
Dye Loading: At the end of each incubation period, introduce the fluorescent dye into a subset of cells. This can be achieved through methods such as scrape-loading or microinjection.
-
Dye Transfer: Allow a set amount of time (e.g., 5-15 minutes) for the dye to transfer to adjacent cells through gap junctions.
-
Imaging: Wash the cells with PBS to remove excess dye and immediately visualize the cells using a fluorescence microscope. Capture images of multiple fields for each condition.
-
Quantification: Quantify the extent of dye transfer by counting the number of neighboring cells that have received the dye from the initially loaded cell(s) or by measuring the fluorescence intensity as a function of distance from the loaded cells.
-
Data Analysis: Compare the extent of dye transfer in the this compound-treated groups to the control groups for each time point. Plot the percentage of inhibition as a function of incubation time to determine the optimal duration for maximum inhibition.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low inhibition observed | 1. Suboptimal this compound concentration: The concentration used may be too low for the specific cell type or experimental conditions. 2. Insufficient incubation time: The incubation period may be too short to achieve significant inhibition of gap junctions. 3. Peptide degradation: The peptide may have degraded due to improper storage or handling. 4. Low Cx43 expression: The cell line may not express sufficient levels of Cx43. | 1. Perform a dose-response experiment to determine the optimal concentration (e.g., 50 µM to 300 µM). 2. Increase the incubation time, particularly for targeting gap junctions (aim for at least 1-4 hours). 3. Ensure the peptide is stored at -20°C or -80°C and handle it according to the manufacturer's instructions. Use freshly prepared solutions. 4. Confirm Cx43 expression in your cell line using Western blot or immunofluorescence. |
| Inconsistent results between experiments | 1. Variability in cell density: Different cell confluency can affect the number of gap junctions and the response to inhibition. 2. Inconsistent incubation times or concentrations: Minor variations can lead to different levels of inhibition. 3. Peptide stability in media: The peptide may be losing activity during longer experiments. | 1. Maintain a consistent cell seeding density and ensure cells are at a similar confluency for all experiments. 2. Carefully control the final concentration and incubation times. Use a timer to ensure consistency. 3. For experiments longer than 12 hours, replenish the media with fresh this compound.[4] |
| High background or non-specific effects | 1. High this compound concentration: Very high concentrations may lead to off-target effects, such as inhibition of pannexin channels.[5] 2. Contamination of reagents. | 1. Use the lowest effective concentration determined from your dose-response curve. 2. Always include a scrambled peptide control at the same concentration as this compound to ensure the observed effects are specific to the this compound sequence. 3. Ensure all reagents and culture media are sterile and free of contaminants. |
| Cell toxicity observed | 1. High peptide concentration or prolonged incubation: Although generally not considered cytotoxic, very high concentrations or long-term exposure could potentially affect cell viability in sensitive cell lines. 2. Contamination of peptide stock. | 1. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to assess the cytotoxicity of this compound at the concentrations and incubation times used. 2. Ensure the peptide stock solution is sterile. Filter-sterilize if necessary. |
Visualizing Experimental Logic and Pathways
This compound Mechanism of Action
Caption: Mechanism of this compound inhibition of Cx43 channels.
Experimental Workflow for Optimizing Incubation Time
Caption: Workflow for optimizing this compound incubation time.
Troubleshooting Logic for 'No Inhibition'
Caption: Troubleshooting guide for lack of this compound inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. Connexin mimetic peptides inhibit Cx43 hemichannel opening triggered by voltage and intracellular Ca2+ elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of connexin 43 inhibition by the mimetic peptide Gap27 on corneal wound healing, inflammation and neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Connexin Regulating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
GAP 27 Technical Support Center: Troubleshooting Off-Target Effects
Welcome to the technical support center for GAP 27. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting potential off-target effects and unexpected experimental outcomes when using this connexin-mimetic peptide.
Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues you might encounter during your experiments with this compound.
Issue 1: Inconsistent or No Inhibition of Gap Junctional Intercellular Communication (GJIC)
Q: I am not observing the expected inhibition of gap junctional communication with this compound. What could be the problem?
A: Several factors can contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Peptide Integrity and Storage: Ensure your this compound peptide has been stored correctly at -20°C and protected from moisture. Repeated freeze-thaw cycles should be avoided. Consider aliquoting the stock solution upon reconstitution.
-
Concentration and Incubation Time: The effective concentration of this compound can vary significantly between cell types and experimental conditions, typically ranging from 10 µM to 300 µM.[1] A dose-response experiment is highly recommended to determine the optimal concentration for your specific cell line. Additionally, the time course of inhibition is critical. While hemichannel blockade can occur within minutes, significant inhibition of gap junctional intercellular communication (GJIC) may take 30 minutes or longer.[2][3][4]
-
Cell Confluency: The density of your cell culture can impact the formation and function of gap junctions. Experiments should be performed on confluent or near-confluent monolayers to ensure a sufficient number of gap junctions are present.
-
Connexin Expression: this compound is a mimetic peptide of the second extracellular loop of Connexin 43 (Cx43) and is most effective at blocking channels composed of this protein.[4] While it can also inhibit other connexins with homologous extracellular loop sequences like Cx32 and Cx40, its efficacy will be lower.[5] Verify the expression of Cx43 in your cell line using techniques like Western blot or immunofluorescence.
-
Experimental Assay: The method used to assess GJIC is crucial. Dye transfer assays, such as scrape-loading or microinjection with fluorescent dyes like Lucifer Yellow or Calcein, are common methods.[5][6] Ensure your chosen assay is properly optimized for your cell type.
Issue 2: Unexpected Changes in Cell Behavior (e.g., Migration, Proliferation)
Q: I'm observing changes in cell migration or proliferation that don't seem to be solely related to GJIC inhibition. What could be happening?
A: this compound can influence cell behavior through mechanisms that may be independent of its canonical gap junction blocking activity. This is a potential off-target or connexin-independent effect.
-
Connexin-Independent Signaling: Connexins, including Cx43, are known to participate in signaling pathways that regulate cell adhesion, migration, and proliferation, independent of their channel function.[1][7][8] this compound, by binding to Cx43, may modulate these signaling cascades. For example, this compound has been shown to alter the expression of genes related to the extracellular matrix (ECM) and cell adhesion.[2][3]
-
Cell-Type Specific Effects: The effect of this compound on cell migration and proliferation can be highly cell-type dependent. For instance, in some fibroblast and keratinocyte cell lines, this compound has been shown to enhance migration, while in others, it has little to no effect.[9][10][11]
Issue 3: Evidence of Cell Death or Cytotoxicity
Q: I am observing signs of cell death in my cultures after treatment with this compound. Is this a known off-target effect?
A: While this compound is generally considered benign, cytotoxicity can occur, particularly at higher concentrations.[12]
-
Concentration-Dependent Cytotoxicity: High concentrations of this compound may induce cytotoxicity. It is crucial to perform a dose-response curve to determine a concentration that effectively inhibits GJIC without causing significant cell death. A typical starting point for cytotoxicity testing is to use concentrations at and above the effective concentration for GJIC inhibition.
-
Assessing Cytotoxicity: To quantify cell viability, you can use various assays:
-
MTT or WST-1 Assays: These colorimetric assays measure metabolic activity, which is an indicator of cell viability.
-
LDH Release Assay: This assay measures the release of lactate (B86563) dehydrogenase from damaged cells, indicating a loss of membrane integrity (necrosis).
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14][15]
-
-
Mechanism of Cell Death: If cytotoxicity is observed, it is important to determine the mechanism (apoptosis or necrosis). Apoptosis is a programmed cell death characterized by caspase activation, while necrosis is a more uncontrolled form of cell death resulting from cellular injury.[16][17][18] Assays that measure caspase activity can help elucidate the pathway of cell death.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a synthetic peptide that mimics a sequence on the second extracellular loop of Connexin 43 (Cx43).[4] It works by binding to this region, which leads to the rapid closure of Cx43 hemichannels. Over a longer period (30 minutes or more), it can also disrupt gap junctional intercellular communication (GJIC) between adjacent cells.[2][4]
Q2: Is this compound specific to Connexin 43?
A2: this compound shows the highest affinity for Cx43. However, the sequence it mimics is conserved in other connexin isoforms, such as Cx32 and Cx40.[5] Therefore, it may also inhibit gap junctions and hemichannels formed by these connexins, although potentially with lower efficacy. It is crucial to consider the connexin expression profile of your experimental system.
Q3: What are the recommended concentrations for this compound?
A3: The effective concentration of this compound is highly dependent on the cell type and the specific experimental setup. A general starting range is 50 µM to 200 µM.[4] However, it is strongly recommended to perform a dose-response curve to determine the optimal concentration for your specific application, balancing efficacy with potential cytotoxicity.
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a lyophilized powder. It should be reconstituted in sterile water or a suitable buffer to create a stock solution. To maintain peptide integrity, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C.[12] Avoid repeated freeze-thaw cycles.
Q5: What is a scrambled peptide and why is it important to use as a control?
A5: A scrambled peptide is a control peptide that has the same amino acid composition as the active peptide (in this case, this compound) but with the amino acids in a random order.[3][6] Using a scrambled peptide helps to ensure that any observed effects are due to the specific sequence of this compound and its interaction with its target, rather than non-specific effects of introducing a peptide into the system.
Q6: Could this compound interact with other channels, such as pannexins?
A6: Pannexins are another family of channel-forming proteins that share some structural and functional similarities with connexins.[19] Some compounds that block connexin channels have also been shown to affect pannexin channels. While direct, high-affinity interaction of this compound with pannexins has not been extensively documented, the possibility of cross-reactivity, especially at higher concentrations, cannot be entirely ruled out.[20] If your experimental system expresses high levels of pannexins, particularly Pannexin 1 (Panx1), and you observe unexpected results, it may be worth investigating a potential role for pannexins.
Data Summary Tables
Table 1: Reported Effective Concentrations of this compound for GJIC Inhibition
| Cell Type | Effective Concentration (µM) | Assay Method | Reference |
| Keratinocytes | 50 | Dye Transfer | [19] |
| HeLa cells expressing Cx43 | 50 | Dye Transfer | [19] |
| Rat Aortic Endothelial Cells | 100-300 | Dye Transfer | [5] |
| A7r5 Myocytes | 100-300 | Dye Transfer | [5] |
Table 2: Summary of Potential Off-Target Effects and Troubleshooting Strategies
| Potential Off-Target Effect | Possible Cause | Recommended Troubleshooting Action |
| Inconsistent or no GJIC inhibition | Peptide degradation, suboptimal concentration/incubation, low connexin expression. | Verify peptide storage, perform dose-response and time-course experiments, confirm Cx43 expression. |
| Changes in cell migration/proliferation | Connexin-independent signaling, cell-type specific responses. | Use a scrambled peptide control, investigate downstream signaling pathways (e.g., ECM gene expression). |
| Cytotoxicity | High peptide concentration. | Perform a dose-response for viability (MTT, LDH, Annexin V/PI assays), use the lowest effective concentration. |
| Interaction with Pannexins | Cross-reactivity at high concentrations. | If suspected, use more specific pannexin inhibitors/siRNA to dissect the effects. |
Experimental Protocols
Protocol 1: Scrape-Loading/Dye Transfer Assay for GJIC
This protocol is a common method to assess gap junctional intercellular communication.
-
Cell Seeding: Plate cells in a 35 mm dish or a 6-well plate and grow to confluency.
-
Preparation of Dye Solution: Prepare a solution of a gap junction-permeable fluorescent dye (e.g., 5 µM Calcein-AM) and a gap junction-impermeable dye (e.g., 2.5 µM DiI or DiD) in serum-free medium.
-
Treatment: Pre-incubate the confluent cell monolayer with this compound (at the desired concentration) or a scrambled peptide control for at least 30 minutes.
-
Scrape-Loading: Make a single scratch across the cell monolayer using a sterile pipette tip or a scalpel blade.
-
Dye Loading: Immediately after scraping, gently wash the cells with PBS and then add the dye solution to the dish. Incubate for 5-10 minutes at 37°C.
-
Washing: Gently wash the cells three times with PBS to remove excess dye.
-
Imaging: Immediately visualize the cells using a fluorescence microscope. The gap junction-impermeable dye will label the cells along the scratch, while the gap junction-permeable dye will transfer to adjacent, coupled cells.
-
Quantification: The extent of dye transfer can be quantified by measuring the distance of dye spread from the scratch or by counting the number of fluorescent cells away from the scratch. A decrease in dye transfer in this compound-treated cells compared to control indicates inhibition of GJIC.
Protocol 2: ATP Release Assay
This protocol can be used to measure the release of ATP from cells, which can occur through hemichannels.
-
Cell Seeding: Plate cells in a 96-well white-walled plate suitable for luminescence measurements and grow to the desired confluency.
-
Treatment: Pre-incubate the cells with this compound or a scrambled peptide control for the desired amount of time (e.g., 15-30 minutes).
-
Stimulation (Optional): If you are investigating stimulated ATP release, add the stimulus (e.g., a calcium ionophore, mechanical stress) to the wells.
-
ATP Measurement: Add a commercially available luciferin-luciferase-based ATP assay reagent to each well according to the manufacturer's instructions.[6][21] This reagent will lyse the cells and catalyze a reaction that produces light in the presence of ATP.
-
Luminescence Reading: Immediately measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescence signal is proportional to the amount of ATP released. Compare the signal from this compound-treated cells to control cells to determine the effect on ATP release. A standard curve with known ATP concentrations should be generated to quantify the amount of ATP.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Extracellular ATP Assay Kit-Luminescence Extracellular ATP Assay Kit-Luminescence Dojindo [dojindo.com]
- 4. Connexin mimetic peptides inhibit Cx43 hemichannel opening triggered by voltage and intracellular Ca2+ elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of connexin-mimetic peptides on gap junction functionality and connexin expression in cultured vascular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. static1.squarespace.com [static1.squarespace.com]
- 7. Physiological mechanisms for the modulation of pannexin 1 channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 9. Connexin 43 mimetic peptide Gap27 reveals potential differences in the role of Cx43 in wound repair between diabetic and non-diabetic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The connexin mimetic peptide Gap27 increases human dermal fibroblast migration in hyperglycemic and hyperinsulinemic conditions in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay Protocol [promega.jp]
- 16. Intrinsic properties and regulation of Pannexin 1 channel - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 18. mdpi.com [mdpi.com]
- 19. Mechanisms of Connexin Regulating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. bmglabtech.com [bmglabtech.com]
Confirming GAP 27-Mediated Blockade of Connexin Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in designing and interpreting experiments aimed at confirming the blocking activity of GAP 27 on connexin channels.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it block connexin channels?
A1: this compound is a synthetic mimetic peptide with a sequence homologous to the second extracellular loop of Connexin 43 (Cx43).[1][2] It is believed to competitively bind to this extracellular loop, thereby inducing a conformational change that leads to the closure of both connexin hemichannels and gap junction channels.[1] Evidence suggests that this compound acts more rapidly on hemichannels, often within minutes, while its effect on gap junctional communication may take longer to manifest (30 minutes or more).[1]
Q2: What is the optimal concentration of this compound to use in my experiments?
A2: The effective concentration of this compound can vary depending on the cell type, the specific connexin isoform being targeted, and the experimental assay. However, concentrations in the range of 100 µM to 300 µM are commonly reported to effectively block connexin channels.[3][4] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How can I be sure that the observed effects are due to this compound and not off-target effects?
A3: To ensure the specificity of this compound's action, it is crucial to include proper controls in your experiments. A scrambled peptide with the same amino acid composition as this compound but in a random sequence is an excellent negative control. This scrambled peptide should not elicit the same channel-blocking effects. Additionally, comparing the effects of this compound in cells with and without Cx43 expression (e.g., using siRNA knockdown) can further validate its specificity.[5]
Q4: Is the blocking effect of this compound reversible?
A4: Yes, the inhibitory effect of this compound on connexin channels is generally considered reversible.[6] Washout experiments, where the peptide is removed from the experimental medium, should demonstrate a return of channel function, although the time course of recovery may vary.
Troubleshooting Guide
Problem 1: I am not observing any inhibition of dye transfer with this compound in my scrape-loading assay.
-
Possible Cause 1: Insufficient Incubation Time.
-
Solution: this compound's effect on gap junctions can be time-dependent. Ensure you are pre-incubating the cells with this compound for at least 30-60 minutes before performing the scrape-loading assay.
-
-
Possible Cause 2: Suboptimal Peptide Concentration.
-
Solution: Perform a dose-response experiment with increasing concentrations of this compound (e.g., 50 µM, 100 µM, 200 µM, 300 µM) to determine the effective concentration for your cell line.
-
-
Possible Cause 3: Peptide Degradation.
-
Solution: Ensure that the this compound peptide has been stored correctly (typically at -20°C or -80°C) and that repeated freeze-thaw cycles have been avoided. Prepare fresh working solutions for each experiment.
-
-
Possible Cause 4: Dominant Connexin Isoforms.
-
Solution: this compound is most effective against Cx43. If your cells predominantly express other connexin isoforms, the inhibitory effect may be less pronounced. Verify the connexin expression profile of your cells using techniques like Western blotting or qPCR.
-
Problem 2: My patch-clamp recordings show inconsistent or no change in channel activity after applying this compound.
-
Possible Cause 1: Slow Onset of Action on Gap Junctions.
-
Solution: When performing dual whole-cell patch-clamp to measure gap junction conductance, allow sufficient time for this compound to take effect after perfusion. It may take longer than for hemichannel recordings.
-
-
Possible Cause 2: Hemichannel vs. Gap Junction Specificity.
-
Solution: Remember that this compound often blocks hemichannels more rapidly than gap junctions.[1] If you are studying hemichannels, you may observe effects within minutes. For gap junctions, a longer application time is likely necessary.
-
-
Possible Cause 3: "Rundown" of Channel Activity.
-
Solution: Connexin channel activity can decrease over the course of a long patch-clamp recording (rundown). To distinguish this from a specific this compound effect, perform control recordings without the peptide to characterize the stability of the channel activity over a similar timeframe.
-
Problem 3: The results of my ATP release assay are highly variable.
-
Possible Cause 1: Cell Lysis.
-
Solution: Ensure that the experimental conditions used to stimulate hemichannel opening (e.g., low extracellular calcium) are not causing cell lysis, which would lead to a large, non-specific release of ATP. Use a cell viability indicator to check for cell membrane integrity.
-
-
Possible Cause 2: Ectonucleotidase Activity.
-
Solution: Extracellular ATP can be rapidly degraded by ectonucleotidases. Consider including an ectonucleotidase inhibitor in your assay medium to obtain a more accurate measurement of ATP release through hemichannels.
-
-
Possible Cause 3: Other ATP Release Pathways.
-
Solution: Cells can release ATP through other mechanisms besides connexin hemichannels (e.g., pannexin channels). To confirm the involvement of connexin channels, compare the effect of this compound with other blockers, such as carbenoxolone (B1668346) (which blocks both connexins and pannexins) or specific pannexin inhibitors.
-
Data Presentation
Table 1: Summary of Quantitative Data on this compound Effects
| Experimental Assay | Cell Type | This compound Concentration | Observed Effect | Reference |
| Scrape Wound Closure | Adult Keratinocytes | 100 nM - 100 µM | ~50% enhancement in wound closure rate | [4] |
| Hemichannel Activity (ATP Release) | Juvenile Foreskin Fibroblasts | 100 µM | Significant attenuation of ATP release | [5] |
| Gap Junctional Conductance | Cardiomyocytes | 300 µM | Decreased propagation of arrhythmogenic signals | [3] |
| Dye Transfer (Lucifer Yellow) | Porcine Wound Healing Model | Not Specified | Significantly reduced dye spread | [1] |
| Hemichannel Unitary Currents | HeLa cells expressing Cx43 | 200 µM | Reduced frequency of unitary events | |
| Pial Arteriolar Dilation | Rat in vivo | Not Specified | Attenuated bicuculline-induced dilation by ~50% | [7] |
Key Experimental Protocols
Scrape-Loading Dye Transfer Assay
This assay provides a qualitative or semi-quantitative assessment of gap junctional intercellular communication (GJIC).
Methodology:
-
Cell Culture: Grow cells to a confluent monolayer on coverslips or in culture dishes.
-
Pre-incubation: Incubate the cells with this compound at the desired concentration (or a scrambled peptide control) in appropriate culture medium for 30-60 minutes at 37°C.
-
Washing: Gently wash the cell monolayer three times with a calcium-free buffer (e.g., HBSS) to transiently open hemichannels and facilitate dye loading.
-
Scraping: In the presence of a fluorescent dye solution (e.g., 0.5% Lucifer Yellow), make a single, clean scrape through the cell monolayer with a sharp needle or scalpel blade.
-
Dye Loading: Allow the dye to load into the scraped cells for 1-2 minutes.
-
Washing: Quickly and gently wash the cells three times with buffer containing calcium to close the hemichannels and remove extracellular dye.
-
Dye Transfer: Incubate the cells in the original culture medium (containing this compound or control peptide) for 5-15 minutes to allow the dye to transfer to adjacent cells through gap junctions.
-
Fixation and Imaging: Fix the cells (e.g., with 4% paraformaldehyde) and visualize the extent of dye transfer using fluorescence microscopy.
-
Quantification (Optional): The extent of dye transfer can be quantified by measuring the area of fluorescent cells or the distance the dye has traveled from the scrape line.
Electrophysiology (Dual Whole-Cell Patch-Clamp)
This technique provides a direct and quantitative measure of the electrical conductance of gap junctions.
Methodology:
-
Cell Preparation: Plate cells at a density that allows for the formation of cell pairs.
-
Pipette Preparation: Pull glass micropipettes to a resistance of 3-7 MΩ and fill with an appropriate intracellular solution.[3]
-
Establish Whole-Cell Configuration: Approach two adjacent cells with separate micropipettes and establish a whole-cell patch-clamp configuration on each cell.
-
Voltage Protocol: Clamp both cells at the same holding potential (e.g., -40 mV). Apply a series of voltage steps to one cell (the "driver" cell) while recording the current in both the driver cell and the adjacent cell (the "follower" cell).
-
Baseline Recording: Record the junctional current (the current elicited in the follower cell) under baseline conditions.
-
This compound Application: Perfuse the cells with a solution containing this compound at the desired concentration.
-
Post-Treatment Recording: After a sufficient incubation period (e.g., 15-30 minutes), repeat the voltage protocol and record the junctional current.
-
Data Analysis: Calculate the junctional conductance (Gj) by dividing the junctional current by the transjunctional voltage (the voltage difference between the two cells). Compare the Gj before and after this compound application.
ATP Release Assay
This assay measures the release of ATP through connexin hemichannels.
Methodology:
-
Cell Culture: Plate cells in a 96-well plate suitable for luminescence measurements.
-
Pre-incubation: Incubate the cells with this compound or a scrambled peptide control for 15-30 minutes.
-
Hemichannel Opening Stimulus: Induce hemichannel opening by, for example, replacing the culture medium with a low-calcium solution.
-
Sample Collection: After a short incubation period (e.g., 5-15 minutes), collect a sample of the extracellular medium.
-
ATP Measurement: Measure the ATP concentration in the collected samples using a luciferin-luciferase-based ATP assay kit according to the manufacturer's instructions.[8][9] This typically involves adding a reagent that lyses any remaining cells and then a substrate that produces light in the presence of ATP.
-
Luminescence Reading: Read the luminescence using a plate reader.
-
Data Analysis: Compare the amount of ATP released from this compound-treated cells to control cells.
Signaling Pathways and Experimental Workflows
Caption: this compound binds to the second extracellular loop of Cx43, leading to channel closure.
Caption: Workflow for confirming this compound blockade of connexin channels.
References
- 1. Scrape-loading and dye transfer. A rapid and simple technique to study gap junctional intercellular communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Connexin Mimetic Peptide Gap27 and Cx43-Knockdown Reveal Differential Roles for Connexin43 in Wound Closure Events in Skin Model Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. docs.axolbio.com [docs.axolbio.com]
- 4. Scrape Loading/Dye Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Connexin Mimetic Peptide Gap27 and Cx43-Knockdown Reveal Differential Roles for Connexin43 in Wound Closure Events in Skin Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tuskegee Syphilis Study - Wikipedia [en.wikipedia.org]
- 7. Role of Connexin 43 phosphorylation on Serine-368 by PKC in cardiac function and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. static1.squarespace.com [static1.squarespace.com]
- 9. creative-bioarray.com [creative-bioarray.com]
GAP 27 degradation rate in cell culture media
Welcome to the technical support center for GAP 27. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions to address common issues and ensure the successful application of this connexin 43 mimetic peptide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic mimetic peptide that corresponds to a sequence in the second extracellular loop of Connexin 43 (Cx43).[1][2] Its primary function is to act as a selective blocker of gap junctions and hemichannels formed by Cx43.[1][2][3] By doing so, it inhibits direct cell-to-cell communication and the exchange of small molecules and ions, which can influence a variety of cellular processes including proliferation, migration, and signaling.[1][4]
Q2: What is the recommended solvent for preparing a this compound stock solution?
For optimal solubility, it is recommended to dissolve lyophilized this compound in sterile water or a buffered aqueous solution. The solubility in sterile water is reported to be greater than 10 mM.
Q3: What are the recommended storage conditions for this compound?
Proper storage of this compound is crucial to maintain its activity. Recommendations vary slightly by supplier, but general guidelines are as follows:
| Form | Storage Temperature | Duration |
| Lyophilized Powder | -20°C (desiccated) | Up to 36 months |
| Stock Solution | -20°C | Up to 1 month |
| Stock Solution | -80°C | Up to 6 months |
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
Q4: How stable is this compound in cell culture media at 37°C?
The stability of this compound in cell culture media at physiological temperatures (37°C) is a critical consideration for experimental design. While comprehensive kinetic data is limited in publicly available literature, empirical evidence from published studies provides valuable insights:
| Parameter | Observation | Source |
| Functional Half-life | Loses its gap junction inhibitory capacity after 12 hours in culture. | [1] |
| Experimental Practice | In some studies, treatment with this compound was repeated every 24 hours to maintain its efficacy. | [1][5] |
These findings suggest that for experiments lasting longer than 12-24 hours, re-administration of this compound into the cell culture medium is necessary to ensure continuous and effective blockage of Cx43 channels. The degradation of peptides in culture media can be influenced by proteases present in serum and secreted by cells.
Troubleshooting Guide
This guide addresses common problems that may be encountered when using this compound in cell culture experiments.
Problem 1: Reduced or No Effect of this compound
| Potential Cause | Troubleshooting Steps |
| Peptide Degradation | As noted in the FAQs, this compound has a limited half-life in cell culture conditions. For long-term experiments, replenish this compound in the media every 12-24 hours.[1][5] |
| Improper Storage | Ensure that lyophilized peptide and stock solutions have been stored at the correct temperatures and that stock solutions have not undergone multiple freeze-thaw cycles. |
| Incorrect Concentration | Verify the calculations for your working concentration. The effective concentration of this compound can be cell-type dependent. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup. |
| Cell-Specific Sensitivity | The response to this compound can vary between different cell types. For instance, cells from diabetic sources have shown less susceptibility to this compound in some studies.[1] Consider the origin and state of your cells. |
Problem 2: Peptide Aggregation or Precipitation in Media
| Potential Cause | Troubleshooting Steps |
| High Concentration | Preparing a highly concentrated working solution directly in the media might lead to precipitation. Prepare a higher concentration sterile stock solution in water and then dilute it to the final working concentration in pre-warmed (37°C) cell culture medium. |
| Improper Dissolution | Ensure the lyophilized peptide is fully dissolved in the solvent before adding it to the cell culture medium. Gentle vortexing can aid dissolution. |
| Media Components | While not commonly reported for this compound, interactions with components in complex media formulations could potentially lead to precipitation. If you suspect this, try dissolving this compound in a basal medium first before adding supplements like serum. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media via RP-HPLC
This protocol provides a method to determine the degradation rate of this compound under specific experimental conditions.
Materials:
-
This compound peptide
-
Cell culture medium of interest (e.g., DMEM) with and without serum
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
Incubator at 37°C with 5% CO2
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Ultrapure water
Procedure:
-
Prepare this compound Solution: Prepare a stock solution of this compound in sterile water at a known concentration (e.g., 1 mM).
-
Incubation:
-
Add the this compound stock solution to your cell culture medium (e.g., DMEM + 10% FBS) to a final concentration of 100 µM in multiple sterile tubes.
-
Prepare a control sample in a protein-free buffer (e.g., PBS) to account for non-enzymatic degradation.
-
Incubate the tubes at 37°C in a cell culture incubator.
-
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove one tube for each condition.
-
Sample Preparation:
-
To stop enzymatic degradation, precipitate proteins by adding two volumes of a 1:1 (v/v) solution of acetonitrile and ethanol (B145695) and incubate at -20°C overnight.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant containing the peptide to a new tube.
-
-
RP-HPLC Analysis:
-
Analyze the supernatant by RP-HPLC. A typical mobile phase system is:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
Use a linear gradient of Solvent B to elute the peptide.
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm).
-
-
Data Analysis:
-
Identify the peak corresponding to intact this compound based on the retention time of the t=0 sample.
-
Quantify the peak area of the intact this compound at each time point.
-
Calculate the percentage of remaining this compound at each time point relative to the t=0 sample.
-
Plot the percentage of remaining this compound against time to determine the degradation rate and half-life.
-
Signaling Pathways and Workflows
This compound Mechanism of Action
This compound primarily targets Connexin 43 (Cx43), a protein that forms gap junctions and hemichannels. By binding to the extracellular loop of Cx43, this compound inhibits the function of these channels, thereby modulating downstream signaling pathways.
References
- 1. Connexin 43 mimetic peptide Gap27 reveals potential differences in the role of Cx43 in wound repair between diabetic and non-diabetic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Connexin mimetic peptides inhibit Cx43 hemichannel opening triggered by voltage and intracellular Ca2+ elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Gap Channels | Tocris Bioscience [tocris.com]
- 4. Mechanisms of Connexin Regulating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of connexin 43 inhibition by the mimetic peptide Gap27 on corneal wound healing, inflammation and neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
minimizing cytotoxicity of GAP 27 in long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the connexin-43 (Cx43) mimetic peptide, GAP 27, in long-term studies. The focus is on minimizing cytotoxicity to ensure the validity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a synthetic peptide that mimics a specific region of the second extracellular loop of Connexin 43 (Cx43), a protein essential for forming gap junctions and hemichannels. By binding to this region, this compound blocks the function of these channels, thereby inhibiting direct cell-to-cell communication (gap junctions) and the exchange of molecules between the cell and its extracellular environment (hemichannels).[1][2]
Q2: What are the typical working concentrations for this compound in cell culture?
A2: The effective concentration of this compound is highly cell-type dependent and varies based on the experimental goals. For short-term studies (up to 48 hours), concentrations ranging from 10 µM to 300 µM have been reported to be effective in inhibiting gap junction communication and hemichannel activity.[1][3][4][5] For long-term studies, it is crucial to start with a much lower concentration and perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line and experimental duration.
Q3: Is this compound cytotoxic?
A3: While often described as non-toxic in short-term applications, like many peptides, this compound can exhibit cytotoxicity, especially in long-term studies or at higher concentrations.[6][7] The cytotoxicity can be influenced by factors such as peptide purity, solvent effects, and the specific sensitivity of the cell line being used. Long-term disruption of essential cell-cell communication by this compound could also indirectly lead to decreased cell viability.[8]
Q4: How stable is this compound in cell culture medium?
A4: The stability of peptides like this compound in culture medium can be a concern for long-term experiments. Peptides can be degraded by proteases present in serum or secreted by cells. It is recommended to refresh the medium with freshly prepared this compound at regular intervals (e.g., every 24-48 hours) to maintain a consistent effective concentration. The stability can also be influenced by temperature and pH.
Q5: Can I use a scrambled peptide as a negative control?
A5: Yes, using a scrambled version of the this compound peptide with the same amino acid composition but a randomized sequence is the recommended negative control. This helps to ensure that the observed effects are due to the specific sequence of this compound and not due to non-specific peptide effects.
Troubleshooting Guide: Minimizing this compound Cytotoxicity in Long-Term Studies
This guide addresses common issues encountered when using this compound for extended periods.
| Problem | Possible Causes | Recommended Solutions |
| High cell death observed after prolonged this compound treatment. | 1. Concentration too high: The effective concentration for short-term studies may be toxic over longer periods. 2. Peptide degradation and toxic byproducts: The peptide may degrade over time into smaller, potentially toxic fragments. 3. Solvent toxicity: If using a solvent like DMSO, the final concentration in the culture medium may be too high. 4. Inhibition of essential cell functions: Long-term blockade of gap junctions can disrupt vital cellular processes, leading to apoptosis.[8] 5. Peptide purity: Impurities from the synthesis process can be cytotoxic. | 1. Perform a long-term dose-response study: Test a range of lower concentrations (e.g., 1-50 µM) over your intended experimental duration to find the highest non-toxic concentration. 2. Regularly refresh the medium: Replace the culture medium with fresh this compound every 24-48 hours to remove degradation products and maintain a stable concentration. 3. Minimize solvent concentration: Ensure the final concentration of any solvent (e.g., DMSO) is at a non-toxic level for your cells (typically ≤ 0.1%).[9] 4. Monitor cell health: Regularly assess cell morphology and viability using non-invasive methods. Consider intermittent treatment cycles if continuous exposure is toxic. 5. Verify peptide purity: Use high-purity (≥95%) this compound. |
| Variability in results between experiments. | 1. Inconsistent peptide activity: The peptide may be degrading during storage or after reconstitution. 2. Inconsistent cell density: The effect of this compound can be dependent on cell confluence. 3. Serum variability: Different batches of serum can contain varying levels of proteases that degrade the peptide. | 1. Proper peptide handling: Aliquot the peptide upon receipt and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Use freshly prepared solutions for each experiment. 2. Standardize cell seeding: Use a consistent cell seeding density for all experiments. 3. Use heat-inactivated serum or a single batch of serum: This can help to reduce variability in protease activity. |
| Loss of this compound effect over time. | 1. Peptide degradation: As mentioned, peptides can be degraded by proteases. 2. Cellular adaptation: Cells may adapt to the presence of the inhibitor over long periods. | 1. Replenish this compound regularly: Frequent media changes with fresh peptide are crucial. 2. Monitor functional endpoints: Periodically assess the inhibition of gap junction communication (e.g., via dye transfer assays) to ensure the peptide is still active. |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound for Long-Term Studies
This protocol outlines a method to determine the highest concentration of this compound that can be used in long-term culture without significantly affecting cell viability.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound peptide (high purity, ≥95%)
-
Sterile water or appropriate solvent for this compound
-
Cell viability assay kit (e.g., MTT, PrestoBlue™, or a live/dead cell staining kit)
-
Multichannel pipette
-
Plate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will not lead to over-confluence during the planned experiment duration. Allow cells to adhere and stabilize for 24 hours.
-
Prepare this compound Dilutions: Prepare a stock solution of this compound in sterile water or a minimal amount of a suitable solvent. From the stock, prepare a series of dilutions in complete culture medium. A suggested starting range is 0, 1, 5, 10, 25, 50, 75, and 100 µM.
-
Treatment: Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a "no treatment" control and a "vehicle control" (if a solvent is used).
-
Long-Term Incubation and Treatment Refresh: Incubate the plate under standard culture conditions. Every 48 hours, carefully aspirate the medium and replace it with freshly prepared medium containing the respective this compound concentrations.
-
Assess Cell Viability: At predetermined time points (e.g., Day 3, Day 7, Day 14), perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the this compound concentration for each time point. The optimal non-toxic concentration is the highest concentration that results in a cell viability of ≥90%.
Protocol 2: Scrape-Load/Dye Transfer Assay to Confirm this compound Activity
This assay confirms that this compound is effectively inhibiting gap junctional intercellular communication (GJIC) at the determined non-toxic concentration.
Materials:
-
Cells cultured to confluence on glass coverslips or in a multi-well plate
-
This compound at the optimal non-toxic concentration
-
Scrambled control peptide
-
Fluorescent dye solution (e.g., Lucifer Yellow or Calcein-AM) in a buffered saline solution
-
Scalpel blade or pipette tip
-
Fluorescence microscope
Procedure:
-
Pre-treatment: Treat the confluent cell monolayers with the optimal non-toxic concentration of this compound, the scrambled peptide, or vehicle control for the desired pre-treatment time (e.g., 30 minutes to 2 hours).
-
Scrape-Loading: Gently make a scratch in the cell monolayer with a sterile scalpel blade or pipette tip in the presence of the fluorescent dye solution.
-
Incubation: Incubate for 5-10 minutes to allow the dye to be taken up by the cells along the scratch and transfer to adjacent cells through gap junctions.
-
Wash: Wash the cells several times with fresh, pre-warmed culture medium to remove extracellular dye.
-
Visualization: Immediately visualize the cells using a fluorescence microscope.
-
Analysis: In the control and scrambled peptide-treated cells, the dye should spread from the cells along the scratch to several rows of neighboring cells. In the this compound-treated cells, effective inhibition of GJIC will be indicated by the restriction of the dye to the cells immediately adjacent to the scratch.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound action on Connexin 43 channels.
Caption: Troubleshooting workflow for this compound-induced cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | The Role of Connexins in Wound Healing and Repair: Novel Therapeutic Approaches [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. The Connexin Mimetic Peptide Gap27 and Cx43-Knockdown Reveal Differential Roles for Connexin43 in Wound Closure Events in Skin Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Effects of connexin-mimetic peptides on gap junction functionality and connexin expression in cultured vascular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How B-27 Plus Neuronal Culture System Evolved to Aid Advancements in Neuroscience Research [thermofisher.com]
- 9. Connexin 43 gap junction affects survival and drug resistance of multiple myeloma side population cells - PubMed [pubmed.ncbi.nlm.nih.gov]
potential non-specific binding of GAP 27
Welcome to the technical support center for GAP 27. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues, particularly concerning non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a synthetic mimetic peptide with the sequence SRPTEKTIFII.[1] It is designed to correspond to a sequence on the second extracellular loop of Connexin 43 (Cx43).[1][2] Its primary function is to act as a selective blocker of gap junctions and hemichannels formed by Cx43.[1][2]
Q2: How does this compound inhibit Connexin 43?
This compound is believed to bind to the extracellular loops of Cx43, leading to the closure of hemichannels and the disruption of gap junctional intercellular communication.[1][2] This inhibition can affect various cellular processes, including cell migration, proliferation, and signaling.[2][3]
Q3: What are the common applications of this compound?
This compound is frequently used in research to investigate the role of Cx43-mediated communication in various physiological and pathological processes. These include wound healing,[2][3] cardiac function,[1] and cancer biology.[4]
Troubleshooting Guide: Potential Non-Specific Binding of this compound
One of the key considerations when using peptide-based inhibitors like this compound is the potential for non-specific binding and off-target effects. This guide provides a structured approach to identifying and mitigating these issues.
Identifying Potential Non-Specific Effects
Q4: My scrambled peptide control is showing a similar effect to this compound. What does this mean?
If a scrambled peptide with the same amino acid composition but a randomized sequence produces a similar biological effect to this compound, it strongly suggests that the observed effect may not be due to the specific inhibition of Cx43. This could indicate a non-specific interaction with other cellular components. It is crucial to use a scrambled peptide control in all experiments to account for potential sequence-independent effects.[1]
Q5: I'm observing unexpected cellular responses that don't align with known Cx43 functions. Could this be due to non-specific binding?
Yes, unexpected cellular responses could be a sign of off-target effects. This compound has been reported to exhibit cross-reactivity with other channel-forming proteins, such as pannexin 1 (Panx1).[5][6] Therefore, if your experimental system expresses other connexins or pannexins, it is important to consider that the observed effects may not be solely due to Cx43 inhibition.
Q6: At what concentration is non-specific binding more likely to occur?
While a definitive concentration for the onset of non-specific effects is not established and can be cell-type dependent, it is generally advisable to use the lowest effective concentration of this compound. A dose-response curve should be generated for your specific experimental setup to determine the optimal concentration that elicits the desired effect without causing widespread, non-specific changes.[7] High concentrations of this compound (in the high micromolar to millimolar range) have been anecdotally associated with a higher likelihood of off-target effects.[6]
Quantitative Data Summary
| Parameter | Concentration Range | Target | Reference |
| Inhibition of Cx43 Hemichannels | 160 µM - 200 µM | Cx43 | [1] |
| Inhibition of Gap Junctions | 600 µM | Cx43 | [2] |
| Cross-reactivity with Pannexin 1 | 200 µM - 2 mM | Panx1 | [6] |
Experimental Protocols
To help you investigate and control for non-specific binding of this compound, we provide detailed protocols for key experiments.
Protocol 1: Scrambled Peptide Control
Objective: To differentiate between sequence-specific and non-specific effects of this compound.
Materials:
-
This compound peptide
-
Scrambled this compound peptide (with the same amino acid composition but a randomized sequence)
-
Your experimental cell or tissue model
-
Assay-specific reagents
Procedure:
-
Peptide Reconstitution: Reconstitute both this compound and the scrambled peptide in the same vehicle (e.g., sterile water or PBS) to the same stock concentration.
-
Experimental Groups: Set up the following experimental groups:
-
Vehicle control (no peptide)
-
This compound at the desired concentration
-
Scrambled this compound at the same concentration as this compound
-
-
Treatment: Treat your cells or tissues with the respective solutions for the desired duration.
-
Assay: Perform your functional assay (e.g., cell migration, dye transfer, western blot).
-
Analysis: Compare the results from the this compound-treated group to both the vehicle control and the scrambled peptide control. A specific effect of this compound should be significantly different from both controls. If the scrambled peptide shows a similar effect to this compound, this suggests a non-specific effect.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Identify Potential Off-Target Binding Partners
Objective: To identify proteins that interact with this compound, including potential off-target binders.
Materials:
-
Cells expressing your target of interest
-
This compound peptide (and a biotinylated version if available)
-
Scrambled this compound peptide (as a negative control)
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors)
-
Antibody against your protein of interest (for positive control) or an anti-biotin antibody (if using biotinylated this compound)
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 0.1 M glycine, pH 2.5)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
SDS-PAGE and Western Blot reagents
Procedure:
-
Cell Lysis: Lyse your cells with Co-IP Lysis Buffer.
-
Pre-clearing: Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with either your primary antibody, biotinylated this compound, or biotinylated scrambled this compound overnight at 4°C.
-
Add Protein A/G beads (or streptavidin beads for biotinylated peptides) and incubate for 2-4 hours at 4°C.
-
-
Washing: Wash the beads three times with Wash Buffer.
-
Elution: Elute the bound proteins using Elution Buffer and neutralize with Neutralization Buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western Blot. You can probe the blot for known potential interactors or use mass spectrometry for unbiased identification of binding partners.
Protocol 3: Western Blot to Assess Downstream Signaling
Objective: To determine if this compound affects signaling pathways that are independent of Cx43.
Materials:
-
Cells treated with vehicle, this compound, and scrambled this compound
-
Lysis buffer (e.g., RIPA buffer)
-
Protein assay reagents
-
SDS-PAGE and Western Blot reagents
-
Primary antibodies against your protein of interest and downstream signaling molecules (e.g., phosphorylated forms of kinases)
-
Secondary antibodies
Procedure:
-
Protein Extraction: Lyse the treated cells and determine the protein concentration.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate.
-
Analysis: Compare the levels of the target proteins across the different treatment groups. Changes in signaling molecules that are not known to be downstream of Cx43 could indicate off-target effects.
Visualizations
Signaling Pathway: this compound Inhibition of Connexin 43
Caption: this compound binds to Cx43, leading to channel closure and disrupted signaling.
Experimental Workflow: Investigating Non-Specific Binding
Caption: Workflow for troubleshooting unexpected results with this compound.
Logical Relationship: Interpreting Control Experiments
Caption: Logic for determining the specificity of this compound effects.
References
- 1. Connexin mimetic peptides inhibit Cx43 hemichannel opening triggered by voltage and intracellular Ca2+ elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Connexin 43 mimetic peptide Gap27 reveals potential differences in the role of Cx43 in wound repair between diabetic and non-diabetic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Connexin Mimetic Peptide Gap27 and Cx43-Knockdown Reveal Differential Roles for Connexin43 in Wound Closure Events in Skin Model Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic strategies targeting connexins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology of pannexin channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Connexin Regulating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Ensuring Complete Washout of GAP 27
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the complete washout of GAP 27 after experimental treatment. This resource includes frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols to ensure the integrity and validity of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a synthetic mimetic peptide that corresponds to a sequence on the second extracellular loop of Connexin 43 (Cx43). It acts as a specific and reversible inhibitor of Cx43-mediated communication. This compound blocks both gap junction channels and hemichannels by binding to the extracellular domain of Cx43, thereby preventing the intercellular exchange of small molecules and ions.
Q2: Is the inhibitory effect of this compound reversible?
A2: Yes, the inhibitory effect of this compound on Cx43 is reversible. Upon removal of the peptide from the experimental medium, gap junctional intercellular communication (GJIC) can be restored. The time required for full recovery can vary depending on the cell type, experimental conditions, and the efficiency of the washout procedure.
Q3: Why is it crucial to ensure complete washout of this compound?
A3: Ensuring complete washout of this compound is critical for accurately interpreting experimental results. Residual peptide can continue to inhibit Cx43 function, leading to confounding effects in subsequent assays or treatments. Complete removal of this compound is essential for time-course studies, recovery experiments, and any protocol where the transient inhibition of gap junctions is required.
Q4: How can I verify that the this compound washout was successful?
A4: The success of a this compound washout can be verified by assessing the functional recovery of gap junctional intercellular communication (GJIC). Common methods include:
-
Dye Transfer Assays: Techniques like Scrape Loading/Dye Transfer (SL/DT) or Fluorescence Recovery After Photobleaching (FRAP) using fluorescent dyes such as Lucifer Yellow or Calcein-AM can qualitatively and quantitatively measure the restoration of cell-to-cell communication.
-
Functional Assays: For specific cell types, functional assays that depend on gap junction communication, such as monitoring synchronized contractions of cardiomyocytes, can be employed.
-
Supernatant Transfer Test: To confirm the complete removal of the peptide from the culture medium, the supernatant from the final wash can be transferred to a naive (untreated) cell culture. The absence of any effect on the naive cells indicates a successful washout.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the this compound washout process and subsequent functional verification.
| Problem | Possible Cause | Recommended Solution |
| Incomplete recovery of gap junction function after washout. | Insufficient washing (residual this compound). | Increase the number of washes (e.g., from 3 to 5) and/or the duration of each wash. Ensure gentle agitation during washing to maximize the removal of the peptide. |
| Inappropriate washout buffer. | Use a pre-warmed, physiologically compatible buffer such as sterile Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS) with calcium and magnesium to maintain cell health. | |
| Cell health compromised during washing. | Handle cells gently to avoid detachment or damage. Use pre-warmed buffers to prevent temperature shock. Minimize the duration of the washout procedure. | |
| High background fluorescence in dye transfer assays. | Incomplete removal of extracellular dye. | Increase the number of washes after dye loading. Ensure the final resuspension is in a clear, dye-free medium before imaging. |
| Cell membrane damage leading to non-specific dye uptake. | Optimize the dye loading procedure to minimize cytotoxicity. Ensure cells are healthy before starting the experiment. | |
| Variability in functional recovery between experiments. | Inconsistent washout procedure. | Standardize the washout protocol across all experiments, including the number of washes, volume of buffer, and duration of each step. |
| Differences in cell confluence or health. | Ensure consistent cell seeding densities and monitor cell health to maintain uniformity across experimental replicates. | |
| This compound appears to have a prolonged or irreversible effect. | The specific cell line or tissue may have unique properties affecting peptide binding or internalization. | Perform a time-course experiment to determine the rate of recovery for your specific model. Some studies have noted that the inhibitory effect of this compound can diminish over 12 hours even without a specific washout procedure.[2] |
| The concentration of this compound used was excessively high. | Perform a dose-response curve to determine the optimal concentration of this compound for your experiments, using the lowest effective concentration. |
Quantitative Data Summary
The following table summarizes typical experimental parameters for this compound and recovery times observed after the removal of various gap junction inhibitors.
| Parameter | Value | Reference |
| Typical this compound Concentration Range | 50 µM - 300 µM | [3] |
| Reported Duration of this compound Effect in Culture | Loses inhibitory capacity after 12 hours | [2] |
| Recovery Time after Washout of Gap Junction Inhibitors (General) | 30 - 90 minutes | [4] |
| Recovery Time after Dieldrin Washout | Reversible after 4 hours | [5] |
| Recovery of GJIC after Medium Change | 3 - 4 hours | [6] |
Experimental Protocols
Protocol 1: Standard this compound Washout Procedure for Cell Monolayers
-
Aspirate Treatment Medium: Carefully aspirate the medium containing this compound from the cell culture vessel.
-
First Wash: Gently add a sufficient volume of pre-warmed, sterile PBS or HBSS (with Ca²⁺/Mg²⁺) to cover the cell monolayer.
-
Incubate and Agitate: Incubate the culture vessel for 5-10 minutes at the appropriate temperature (e.g., 37°C). Gently rock the vessel to ensure thorough rinsing.
-
Aspirate Wash Buffer: Carefully aspirate the wash buffer.
-
Repeat Washes: Repeat steps 2-4 for a total of 3-5 washes.
-
Add Fresh Medium: After the final wash, add fresh, pre-warmed complete culture medium to the cells.
-
Recovery Incubation: Incubate the cells for a defined recovery period (e.g., 1-4 hours) before proceeding with downstream functional assays.
Protocol 2: Verification of Complete Washout using a Supernatant Transfer Test
-
Perform the Standard this compound Washout Procedure (Protocol 1) on your treated cells.
-
Collect the supernatant from the final wash step.
-
Add this collected supernatant to a culture of naive (previously untreated) cells.
-
Incubate the naive cells for a period equivalent to your original this compound treatment time.
-
Assess the naive cells for any changes in gap junction function using a suitable assay (e.g., dye transfer). The absence of any inhibitory effect confirms a complete washout.[1]
Protocol 3: Assessment of Functional Recovery using Scrape Loading/Dye Transfer (SL/DT)
-
Culture cells to confluence in separate wells for control, this compound-treated, and washout groups.
-
Treat the designated wells with this compound for the desired duration.
-
Perform the washout procedure on the washout group as described in Protocol 1.
-
Prepare a solution of a gap junction-permeable fluorescent dye (e.g., Lucifer Yellow) in PBS.
-
Aspirate the medium from all wells and add the dye solution.
-
Create a scrape across the cell monolayer using a sterile scalpel or pipette tip.
-
Incubate for 5-10 minutes to allow dye uptake by the damaged cells.
-
Wash the cells 3-5 times with PBS to remove extracellular dye.
-
Add fresh medium and incubate for a period to allow for dye transfer (e.g., 10-30 minutes).
-
Visualize and quantify the extent of dye transfer from the scrape line into adjacent cells using fluorescence microscopy. A successful washout will show a degree of dye transfer comparable to the untreated control group.
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound inhibition of Connexin 43.
Experimental Workflow for this compound Washout and Verification
Caption: Workflow for this compound washout and functional verification.
References
- 1. prismic.io [prismic.io]
- 2. Flow Cytometry Troubleshooting Guide: Novus Biologicals [novusbio.com]
- 3. Inhibition of connexin43 improves functional recovery after ischemic brain injury in neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medium.com [medium.com]
- 5. Dieldrin inhibition of gap junctional intercellular communication in rat glial cells as measured by the fluorescence photobleaching and scrape loading/dye transfer assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Renewal of the culture medium induces a temporary decrease in the gap junctional communication accompanied by degradation and re-establishment of gap junctions in the V79-4 Chinese hamster cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Vehicle Effects in GAP27 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively controlling for vehicle effects in experiments involving the connexin 43 (Cx43) mimetic peptide, GAP27.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for dissolving GAP27?
A1: GAP27 is a peptide soluble in several common laboratory solvents. The choice of vehicle depends on the specific experimental requirements and cell type. Sterile water is a primary option, as GAP27 is soluble in water at concentrations of 1 mg/ml or greater.[1] For higher stock concentrations, Dimethyl Sulfoxide (DMSO) and ethanol (B145695) are also viable options.[2]
Q2: What are the potential side effects of using DMSO as a vehicle for GAP27?
A2: While DMSO is a powerful solvent, it is not biologically inert and can influence cellular processes. At concentrations as low as 0.1%, DMSO can affect cell viability, proliferation, and signaling pathways.[2] It is crucial to determine the no-effect concentration of DMSO on your specific cell line by running a dose-response curve with the vehicle alone. To minimize confounding effects, ensure the final DMSO concentration is consistent across all experimental and control groups.
Q3: Are there any specific considerations when using ethanol as a vehicle?
A3: Ethanol can also impact cell behavior. Some cell lines, for instance, may exhibit increased proliferation in the presence of low concentrations of ethanol. Therefore, a vehicle control with the same final concentration of ethanol as the experimental wells is essential to accurately interpret the effects of GAP27.
Q4: How should I prepare my vehicle control?
A4: The vehicle control should contain the same concentration of the solvent used to dissolve GAP27 as is present in the final experimental conditions. For example, if you dilute a 10 mM stock of GAP27 in DMSO 1:1000 in your cell culture medium, your vehicle control should be a 1:1000 dilution of DMSO in the same medium.
Q5: My GAP27 solution appears cloudy. What should I do?
A5: Cloudiness in your GAP27 solution may indicate that the peptide has precipitated out of solution, which can be due to several factors including incorrect solvent, improper storage, or exceeding the solubility limit. Ensure you are using a recommended solvent (water, DMSO, or ethanol) and that the stock solution has been stored correctly (typically at -20°C or -80°C for long-term storage).[3][4] If using water, sterile filtration after dilution is recommended.[3] Gentle vortexing or sonication may help to redissolve the peptide. If the solution remains cloudy, it is best to prepare a fresh stock.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected or inconsistent results with GAP27 treatment. | Vehicle-induced cellular effects. | 1. Run a vehicle-only control series: Test a range of vehicle concentrations on your cells to determine the highest concentration that does not cause significant changes in viability, proliferation, or the specific endpoint of your assay. 2. Match vehicle concentrations: Ensure the final vehicle concentration is identical in all wells, including untreated controls (if applicable) and all GAP27 treatment groups. 3. Minimize vehicle concentration: Prepare a higher concentration stock solution of GAP27 to keep the final vehicle concentration in your assay as low as possible. |
| High background in vehicle control wells. | Vehicle is not inert in the assay system. | 1. Lower the vehicle concentration: If possible, decrease the final concentration of the vehicle in your experiment. 2. Switch vehicles: If lowering the concentration is not feasible or does not resolve the issue, consider switching to an alternative solvent in which GAP27 is soluble (e.g., from DMSO to sterile water). |
| Poor solubility of GAP27 upon dilution in aqueous media. | Precipitation of the peptide. | 1. Use a two-step dilution: First, dissolve GAP27 in a small amount of 100% DMSO or ethanol to create a high-concentration stock. Then, slowly add this stock solution to your aqueous buffer or media while vortexing to facilitate proper mixing and prevent precipitation. 2. Sonication: Brief sonication of the final diluted solution can help to dissolve any small precipitates.[5] |
Quantitative Data Summary
Table 1: Recommended Final Vehicle Concentrations in Cell Culture
| Vehicle | Generally Considered Safe Concentration | Concentration Requiring Careful Validation | Potential Effects |
| DMSO | < 0.1% | 0.1% - 0.5% | Cytotoxicity, altered gene expression, effects on cell signaling. |
| Ethanol | < 0.1% | 0.1% - 0.5% | Effects on cell proliferation, cytotoxicity at higher concentrations. |
| Sterile Water | Not applicable (used as the primary solvent) | Not applicable | Generally considered the most biocompatible vehicle. |
Note: The optimal and maximal tolerable concentrations are cell-type dependent and should always be determined empirically.
Experimental Protocols
Protocol 1: Preparation of GAP27 Stock Solution
-
Calculate the required amount: Determine the mass of lyophilized GAP27 powder needed to achieve the desired stock concentration (e.g., 10 mM). The molecular weight of GAP27 is approximately 1304.53 g/mol .
-
Reconstitution:
-
For an aqueous stock: Reconstitute the GAP27 powder in sterile, nuclease-free water to the desired concentration (e.g., 1 mg/mL).[1] Gently vortex to dissolve. For long-term storage, aliquot and store at -20°C or -80°C.[3][4]
-
For a DMSO or ethanol stock: Dissolve the GAP27 powder in 100% DMSO or ethanol. It is recommended to create a concentrated stock (e.g., 10-50 mM) to minimize the final vehicle concentration in the experiment.
-
-
Storage: Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3][4]
Protocol 2: Scratch (Wound Healing) Assay with GAP27
-
Cell Seeding: Seed cells in a multi-well plate at a density that will form a confluent monolayer within 24 hours.
-
Creating the Scratch: Once a confluent monolayer has formed, create a "scratch" in a straight line across the center of the well using a sterile p200 pipette tip.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
Treatment: Replace the PBS with fresh culture medium containing the desired concentration of GAP27. Include a vehicle-only control and an untreated control.
-
Imaging: Capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours) using a phase-contrast microscope.
-
Analysis: Measure the width of the scratch at multiple points for each image. Calculate the rate of wound closure over time.
Protocol 3: Dye Uptake Assay for Hemichannel Activity
-
Cell Culture: Plate cells on glass coverslips or in multi-well plates and grow to the desired confluency.
-
Pre-treatment: Incubate the cells with GAP27 or the vehicle control in a low-calcium buffer for a specified period (e.g., 15-30 minutes) to induce hemichannel opening.
-
Dye Loading: Add a membrane-impermeant fluorescent dye (e.g., Lucifer Yellow or Ethidium Bromide) to the buffer and incubate for a short period (e.g., 5-15 minutes).
-
Washing: Wash the cells thoroughly with PBS to remove extracellular dye.
-
Imaging: Acquire fluorescent images of the cells using an appropriate microscope.
-
Quantification: Measure the fluorescence intensity per cell to quantify the amount of dye uptake. A decrease in fluorescence in GAP27-treated cells compared to the vehicle control indicates inhibition of hemichannel activity.
Signaling Pathways and Experimental Workflows
Connexin 43 Signaling and GAP27 Inhibition
GAP27 acts as a mimetic peptide of the second extracellular loop of Connexin 43, thereby inhibiting the function of Cx43-containing gap junctions and hemichannels. This inhibition can impact downstream signaling pathways, including the Transforming Growth Factor-beta (TGF-β) pathway, by modulating the cellular microenvironment and intercellular communication.
Caption: GAP27 inhibits Connexin 43, affecting downstream signaling like the TGF-β/Smad pathway.
Troubleshooting Workflow for Vehicle Effects
This workflow provides a logical sequence of steps to identify and mitigate potential confounding effects of the vehicle used in GAP27 experiments.
Caption: A logical workflow for troubleshooting vehicle-related issues in GAP27 experiments.
References
Validation & Comparative
Validating Connexin 43-Mediated Effects: A Comparative Guide to GAP 27 and siRNA Knockdown
For researchers, scientists, and drug development professionals, discerning the precise role of Connexin 43 (Cx43) in cellular signaling is a critical endeavor. This guide provides an objective comparison of two widely used techniques for inhibiting Cx43 function: the mimetic peptide GAP 27 and small interfering RNA (siRNA) knockdown. By presenting supporting experimental data, detailed protocols, and clear visual diagrams, this guide aims to equip researchers with the knowledge to select the most appropriate method for their experimental needs and to rigorously validate their findings.
Connexin 43, a protein encoded by the GJA1 gene, is the most ubiquitously expressed connexin in vertebrates.[1] It is a cornerstone of intercellular communication, forming gap junctions that allow the direct passage of ions and small molecules between adjacent cells.[1] Beyond this canonical role, Cx43 also forms hemichannels that mediate communication with the extracellular environment and possesses non-channel-based functions, influencing intracellular signaling cascades through its C-terminal domain.[1][2] Given its multifaceted nature, accurately attributing experimental outcomes to a specific function of Cx43 requires robust validation strategies. This often involves the complementary use of acute pharmacological inhibition with this compound and chronic genetic knockdown with siRNA.
Comparative Analysis of this compound and Cx43 siRNA
The choice between this compound and siRNA for inhibiting Cx43 function hinges on the specific scientific question, the desired duration of inhibition, and the particular aspect of Cx43 biology under investigation. While both tools are powerful, they operate through distinct mechanisms, leading to different experimental outcomes and interpretations.
| Feature | This compound | siRNA Knockdown of Cx43 |
| Mechanism of Action | A synthetic mimetic peptide that binds to the second extracellular loop of Cx43, acutely blocking hemichannel and gap junction function.[3] | Post-transcriptional gene silencing by introducing double-stranded RNA molecules that target Cx43 mRNA for degradation, leading to reduced protein expression.[4] |
| Onset and Duration | Rapid onset of action (minutes) and is typically reversible upon removal.[3][5] | Slower onset (hours to days to achieve significant protein reduction) and provides sustained, long-term inhibition.[6] |
| Specificity | Primarily targets the channel function of Cx43.[3][5] May have some cross-reactivity with other connexins, such as Cx40, and pannexin channels. | Highly specific to the GJA1 gene, but off-target effects on other genes are a potential concern.[7] |
| Cellular Target | Affects existing Cx43 proteins at the cell surface. | Prevents the synthesis of new Cx43 protein. |
| Experimental Applications | Ideal for studying acute signaling events mediated by Cx43 channels, such as calcium wave propagation or ATP release.[8] | Suited for investigating the long-term consequences of reduced Cx43 expression, including effects on cell proliferation, differentiation, and gene expression.[9] |
| Potential for Compensation | Less likely to induce compensatory mechanisms due to its acute nature. | Prolonged knockdown may lead to cellular adaptation and compensatory changes in the expression of other proteins. |
Experimental Data: A Head-to-Head Comparison
Several studies have directly compared the effects of this compound and Cx43 siRNA, revealing both overlapping and distinct outcomes that underscore their different mechanisms of action.
A study on skin cell migration demonstrated that both 100 nM this compound and siRNA targeted to Cx43 significantly enhanced scrape wound closure in adult keratinocytes and juvenile foreskin fibroblasts.[10][11] However, in adult dermal fibroblasts and human neonatal dermal fibroblasts, only siRNA knockdown of Cx43 improved migration rates, while this compound was ineffective.[10][12] This suggests a "non-channel" role for Cx43 in the migration of these neonatal fibroblasts.[12]
| Cell Type | Treatment | Effect on Scrape Wound Closure | Reference |
| Adult Keratinocytes (AK) | 100 nM - 100 µM this compound | Enhanced closure | [11] |
| Adult Keratinocytes (AK) | Cx43 siRNA | Enhanced closure | [11] |
| Juvenile Foreskin Fibroblasts (JFF) | 100 nM this compound | Enhanced closure | [11] |
| Juvenile Foreskin Fibroblasts (JFF) | Cx43 siRNA | Enhanced closure | [11] |
| Adult Dermal Fibroblasts (ADF) | 100 nM - 100 µM this compound | No effect | [11][12] |
| Adult Dermal Fibroblasts (ADF) | Cx43 siRNA | Enhanced closure | [11][12] |
| Human Neonatal Dermal Fibroblasts (HNDF) | 100 nM - 100 µM this compound | No effect | [12] |
| Human Neonatal Dermal Fibroblasts (HNDF) | Cx43 siRNA | Enhanced closure | [12] |
Furthermore, in a study on spinal muscular atrophy, SMN-deficient human astrocytes showed increased Cx43 expression.[13] Treatment with this compound successfully reduced this elevated Cx43 expression, highlighting a potential regulatory feedback loop.[13]
In another study, downregulation of Cx43 with either inhibitors or siRNA suppressed the expression of thioredoxin-interacting protein (TXNIP), activated Akt, and protected cells against G418 toxicity.[14] This indicates that both approaches can converge on the same downstream signaling pathway.
Experimental Protocols
This compound Treatment
Objective: To acutely inhibit Cx43 channel function.
Materials:
-
This compound peptide (lyophilized)
-
Sterile, nuclease-free water or appropriate buffer for reconstitution
-
Cell culture medium appropriate for the cell line
-
Cell line of interest
Procedure:
-
Reconstitution: Reconstitute the lyophilized this compound peptide in sterile, nuclease-free water or a recommended buffer to create a stock solution (e.g., 1 mM). Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed cells at the desired density in appropriate culture vessels and allow them to adhere and reach the desired confluency.
-
Treatment: On the day of the experiment, dilute the this compound stock solution to the final desired concentration (typically ranging from 100 nM to 300 µM) in pre-warmed cell culture medium.[11][15][16]
-
Incubation: Remove the existing medium from the cells and replace it with the this compound-containing medium. The incubation time can vary from minutes to hours depending on the experimental endpoint.[3][5] For longer-term experiments (e.g., 24-48 hours), the peptide treatment may need to be repeated every 24 hours to maintain efficacy.[17]
-
Assay: Perform the desired functional assay (e.g., dye transfer, calcium imaging, cell migration assay).
siRNA Knockdown of Cx43
Objective: To reduce the total cellular level of Cx43 protein.
Materials:
-
siRNA duplexes targeting Cx43 mRNA (and a non-targeting or scrambled siRNA control)
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM or other serum-free medium for transfection
-
Cell culture medium appropriate for the cell line
-
Cell line of interest
Procedure:
-
Cell Seeding: The day before transfection, seed cells in appropriate culture vessels so that they reach 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
Dilute the Cx43 siRNA (and control siRNA) in serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 5-20 minutes to allow the formation of siRNA-lipid complexes.
-
-
Transfection: Add the siRNA-lipid complexes to the cells in fresh, serum-free, or antibiotic-free medium.
-
Incubation: Incubate the cells with the transfection complexes for 4-6 hours at 37°C.
-
Medium Change: After the incubation period, replace the transfection medium with fresh, complete growth medium.
-
Post-Transfection Incubation: Culture the cells for 24-72 hours to allow for the knockdown of Cx43 protein expression. The optimal time should be determined empirically for each cell line.[6]
-
Validation and Assay: Harvest the cells to validate the knockdown efficiency by Western blot or qRT-PCR.[6][18] Proceed with the desired functional assay.
Visualizing the Mechanisms and Workflows
Caption: Mechanisms of this compound vs. siRNA for Cx43 inhibition.
Caption: Workflow for validating Cx43-mediated effects.
Caption: Diverse signaling functions of Connexin 43.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. CONNEXIN 43 AND BONE: NOT JUST A GAP JUNCTION PROTEIN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. Connexin 43 controls the multipolar phase of neuronal migration to the cerebral cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CRISPR-Induced Loss of Connexin 43 Expression Sensitizes KRAS Mutant Cells to Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The gap junction cellular internet: connexin hemichannels enter the signalling limelight - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. The Connexin Mimetic Peptide Gap27 and Cx43-Knockdown Reveal Differential Roles for Connexin43 in Wound Closure Events in Skin Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Targeting Astrocytic Connexin 43 Mitigates Glutamate-Driven Motor Neuron Stress in Late-Onset Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A novel TXNIP-based mechanism for Cx43-mediated regulation of oxidative drug injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. apexbt.com [apexbt.com]
- 16. The Gap Junction Inhibitor Octanol Decreases Proliferation and Increases Glial Differentiation of Postnatal Neural Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Connexin 43 mimetic peptide Gap27 reveals potential differences in the role of Cx43 in wound repair between diabetic and non-diabetic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ADMINISTRATION OF CONNEXIN-43 siRNA ABOLISHES SECRETORY PULSE SYNCHRONIZATION IN GNRH CLONAL CELL POPULATIONS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Connexin Inhibitors: GAP 27 versus Carbenoxolone
In the study of intercellular communication, the pharmacological inhibition of connexin channels, the conduits of direct cell-to-cell signaling, is a critical experimental approach. Among the array of available inhibitors, the mimetic peptide GAP 27 and the glycyrrhetinic acid derivative carbenoxolone (B1668346) are two of the most frequently employed agents. This guide provides a detailed, objective comparison of their performance, supported by established knowledge and common experimental practices, to aid researchers, scientists, and drug development professionals in their selection of the appropriate inhibitor for their experimental needs.
Mechanism of Action and Specificity
This compound is a synthetic peptide with a sequence identical to a portion of the second extracellular loop of Connexin 43 (Cx43). Its mechanism of action is thought to involve the binding to the extracellular domain of connexin hemichannels, thereby preventing their docking to form complete gap junction channels. This targeted action makes this compound a relatively specific inhibitor, primarily for Cx43 and to some extent for Cx37, which share sequence homology in the targeted region.
Carbenoxolone , on the other hand, is a broad-spectrum inhibitor of connexin channels. Its mechanism is less direct and is believed to involve the disruption of the lipid membrane environment surrounding the connexin channels, leading to a conformational change that results in channel closure. This non-specific mechanism of action means that carbenoxolone can inhibit a wide range of connexin isoforms, but it also contributes to its significant off-target effects, most notably the inhibition of the 11β-hydroxysteroid dehydrogenase enzyme.
Performance Comparison: this compound vs. Carbenoxolone
The selection of an appropriate connexin inhibitor is highly dependent on the specific experimental question. The following table summarizes the key performance characteristics of this compound and carbenoxolone to facilitate this decision-making process.
| Feature | This compound | Carbenoxolone |
| Target Specificity | Primarily Connexin 43 (Cx43) and Connexin 37 (Cx37) | Broad-spectrum, non-isoform-specific |
| Potency (Typical IC50) | 1-10 µM (for Cx43) | 10-100 µM |
| Mechanism of Action | Mimetic peptide, competitive binding to extracellular loop | Non-specific, likely involves membrane disruption |
| Primary Advantages | Higher specificity, reversible | Broad applicability, well-established in literature |
| Primary Disadvantages | Narrower range of connexin targets, higher cost | Significant off-target effects, lower potency |
| Common Applications | Studies focused on Cx43-mediated communication | General inhibition of gap junctional communication |
| Off-Target Effects | Minimal reported off-target effects | Inhibition of 11β-hydroxysteroid dehydrogenase, effects on other membrane proteins |
Experimental Protocols
Accurate and reproducible assessment of connexin inhibition is paramount. Below are detailed methodologies for a common assay used to quantify the efficacy of inhibitors like this compound and carbenoxolone.
Dye Transfer (Scrape-Loading) Assay
This technique is a straightforward and widely used method to assess gap junctional intercellular communication (GJIC).
Objective: To quantify the extent of dye transfer between coupled cells as a measure of GJIC in the presence and absence of connexin inhibitors.
Materials:
-
Cell culture of interest grown to confluency on glass coverslips
-
Phosphate-buffered saline (PBS)
-
Lucifer Yellow (or other gap junction-permeable fluorescent dye) solution (e.g., 1 mg/mL in PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium with DAPI (for nuclear counterstaining)
-
This compound or Carbenoxolone stock solutions
-
Surgical scalpel blade
-
Fluorescence microscope
Procedure:
-
Inhibitor Pre-incubation: Treat the confluent cell cultures with the desired concentration of this compound, carbenoxolone, or vehicle control for a predetermined time (e.g., 30-60 minutes) at 37°C.
-
Scrape-Loading: Remove the culture medium and briefly wash the cells with PBS. Add the Lucifer Yellow solution to the coverslip. Using a sterile scalpel blade, make a single, gentle scrape across the cell monolayer to introduce the dye into the wounded cells.
-
Dye Transfer Incubation: Allow the dye to transfer to adjacent, coupled cells by incubating for a short period (e.g., 2-5 minutes) at 37°C.
-
Washing and Fixation: Aspirate the dye solution and wash the cells thoroughly with PBS to remove extracellular dye. Fix the cells with the fixative solution for 15-20 minutes at room temperature.
-
Mounting and Imaging: Wash the fixed cells with PBS, and then mount the coverslips onto microscope slides using mounting medium containing DAPI.
-
Data Acquisition and Analysis: Using a fluorescence microscope, visualize and capture images of the scrape line. Quantify the extent of dye transfer by measuring the distance the dye has migrated from the scrape line or by counting the number of dye-coupled cells in a defined area. Compare the results from inhibitor-treated groups to the vehicle control.
Visualizing Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the mechanisms of action and a typical experimental workflow.
Caption: Mechanisms of action for this compound and Carbenoxolone.
Caption: Experimental workflow for the Scrape-Loading Dye Transfer assay.
Conclusion and Recommendations
The choice between this compound and carbenoxolone should be guided by the specific requirements of the research.
-
For studies requiring high specificity for Connexin 43-mediated communication , and where potential off-target effects must be minimized, This compound is the superior choice . Its targeted mechanism provides greater confidence that the observed effects are due to the inhibition of Cx43.
-
When a broad, general inhibition of gap junctional communication is desired , and the experimental system is less sensitive to the known off-target effects, carbenoxolone can be a cost-effective and suitable option . However, appropriate controls to account for its non-specific actions are crucial.
Ultimately, a thorough understanding of the molecular characteristics of the experimental model and the specific scientific question being addressed will enable the researcher to make an informed decision on the most appropriate connexin inhibitor to employ.
Cross-Validation of GAP 27 Findings with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the connexin 43 (Cx43) inhibitor, GAP 27, with genetic models (siRNA-mediated knockdown) for studying the role of Cx43 in cellular processes. The following sections detail the experimental data, protocols, and signaling pathways to offer an objective evaluation of these methodologies.
Quantitative Data Summary
The following tables summarize the comparative effects of this compound and Cx43 siRNA on various cellular and molecular parameters as reported in key studies.
Table 1: Effects on Cell Migration and Proliferation
| Parameter | Cell Type | This compound (100 nM–100 μM) | Cx43 siRNA | Reference |
| Scrape Wound Closure | Adult Keratinocytes (AK) | ~50% enhancement | Enhanced | [1][2] |
| Juvenile Foreskin Fibroblasts (JFF) | ~50% enhancement | Enhanced | [1][2] | |
| Human Neonatal Dermal Fibroblasts (HNDF) | No influence | Enhanced | [1][2] | |
| Adult Dermal Fibroblasts (ADF) | No influence | Enhanced | [1][2] | |
| Cell Proliferation (Ki67 expression) | Adult Keratinocytes (AK) | No significant change | No significant change | [1] |
| Juvenile Foreskin Fibroblasts (JFF) | No significant change | No significant change | [1] | |
| Human Neonatal Dermal Fibroblasts (HNDF) | Enhanced | Enhanced | [1][2] | |
| Adult Dermal Fibroblasts (ADF) | No significant change | Enhanced | [1][2] |
Table 2: Effects on Gene and Protein Expression (24h exposure)
| Target | Cell Type | This compound | Cx43 siRNA | Reference |
| Cx43 Protein Expression | Adult Keratinocytes (AK) | ~50% reduction | >50% reduction | [1][2] |
| Juvenile Foreskin Fibroblasts (JFF) | ~50% reduction | >50% reduction | [1][2] | |
| Adult Dermal Fibroblasts (ADF) | No effect | >50% reduction | [1][2] | |
| Human Neonatal Dermal Fibroblasts (HNDF) | No effect | >50% reduction | [1][2] | |
| TGF-β1 Gene Expression | Juvenile Foreskin Fibroblasts (JFF) | Enhanced | Enhanced | [1][2] |
| pSmad3 Protein Expression | Juvenile Foreskin Fibroblasts (JFF) | Enhanced | Enhanced | [1][2] |
| Adult Dermal Fibroblasts (ADF) | Enhanced | Enhanced | [1][2] |
Table 3: Effects on Connexin Hemichannel Activity
| Parameter | Cell Type | This compound (100 nM–100 μM) | Reference |
| ATP Release (calcium deprivation) | JFF, Keratinocytes, ADF, HNDF | Attenuated | [1] |
| Propidium Iodide Uptake | Non-diabetic fibroblasts and keratinocytes | Significantly reduced | [3] |
Experimental Protocols
This section outlines the methodologies employed in the cited studies to generate the comparative data.
Cell Culture
-
Cell Lines: Adult keratinocytes (AK), juvenile foreskin fibroblasts (JFF), human neonatal dermal fibroblasts (HNDF), and adult dermal fibroblasts (ADF) were utilized.[1][2]
-
Culture Conditions: Specific media and supplements for each cell type were used, with cells maintained at 37°C in a humidified atmosphere with 5% CO2.
Scrape Wound Healing Assay
-
Cells were grown to confluence in multi-well plates.
-
A sterile pipette tip was used to create a "scrape" or wound in the cell monolayer.
-
The medium was replaced with fresh medium containing either this compound, Cx43 siRNA, or a control.
-
The rate of wound closure was monitored and quantified over time using microscopy.[1][2]
siRNA-mediated Knockdown of Cx43
-
siRNA duplexes targeting the GJA1 gene (encoding Cx43) were used.
-
Transfection reagents were employed to deliver the siRNA into the cells according to the manufacturer's protocol.
-
The efficiency of knockdown was confirmed by assessing Cx43 mRNA and protein levels via qPCR and Western Blot, respectively.[1][2]
Quantitative Real-Time PCR (qPCR)
-
Total RNA was extracted from treated and control cells.
-
Reverse transcription was performed to synthesize cDNA.
-
qPCR was carried out using specific primers for GJA1 (Cx43), Ki67, and TGF-β1.
-
Gene expression levels were normalized to a housekeeping gene.[1][2]
Western Blotting
-
Total protein was extracted from cell lysates.
-
Protein concentration was determined using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane.
-
Membranes were probed with primary antibodies against Cx43 and pSmad3, followed by secondary antibodies.
-
Protein bands were visualized and quantified using an appropriate imaging system.[1][2]
Hemichannel Activity Assay (ATP Release)
-
Cells were incubated with varying concentrations of this compound.
-
Hemichannel opening was induced by calcium deprivation.
-
The amount of ATP released into the extracellular medium was measured using a luciferase-based assay.[1]
Propidium Iodide Uptake Assay
-
Cells were seeded at low density to minimize gap junction formation.
-
Cells were pre-treated with this compound or a control peptide in a low-calcium medium.
-
Propidium iodide, a fluorescent dye that enters cells with permeable membranes (i.e., open hemichannels), was added.
-
The number of fluorescent cells was quantified by microscopy to assess hemichannel activity.[3]
Visualizations: Signaling Pathways and Workflows
Signaling Pathway of Cx43 Inhibition by this compound and siRNA
Caption: Cx43 inhibition by this compound and siRNA affects downstream signaling and cellular outcomes.
Experimental Workflow: this compound vs. siRNA
Caption: Comparative workflow for assessing the effects of this compound and Cx43 siRNA.
Discussion and Comparison
The data presented highlight both overlapping and distinct effects of this compound and Cx43 siRNA, providing a basis for cross-validation and a deeper understanding of Cx43 function.
-
Pharmacological vs. Genetic Inhibition: this compound acts as a direct inhibitor of Cx43 hemichannel and gap junction channels.[4][5][6] In contrast, siRNA-mediated knockdown reduces the total cellular pool of Cx43 protein by degrading its mRNA, thereby affecting both channel and non-channel functions of the protein.[1][2]
-
Cell-Type Specificity: A key finding is the differential effect on cell migration and proliferation depending on the cell type.[1][2] While both this compound and siRNA enhanced migration in keratinocytes and juvenile fibroblasts, only siRNA was effective in neonatal and adult dermal fibroblasts. This suggests that in some cell types, the mere presence of the Cx43 protein, rather than its channel function, may play a role in regulating migration.
-
Downstream Signaling: Both this compound and Cx43 siRNA were shown to enhance TGF-β1 gene expression and pSmad3 protein levels in certain fibroblast types.[1][2] This indicates a convergence of their effects on this signaling pathway, cross-validating the role of Cx43 in its regulation.
-
Considerations for Use:
-
This compound: Offers acute, reversible inhibition of channel function, making it suitable for studying the dynamic roles of Cx43-mediated communication.
-
Cx43 siRNA: Provides a more profound and sustained reduction of the total Cx43 protein pool, which is advantageous for investigating the long-term consequences of Cx43 loss, including non-channel functions. However, off-target effects of siRNA should be considered and controlled for.
-
Conclusion
Cross-validation of findings using both the pharmacological inhibitor this compound and genetic knockdown of Cx43 provides a robust approach to elucidating the multifaceted roles of this connexin. While both methods effectively inhibit Cx43-mediated signaling, they do so via different mechanisms, leading to some distinct cellular outcomes. The choice of methodology should be guided by the specific research question, considering the desired speed of onset, duration of effect, and whether the focus is on channel function versus the broader roles of the Cx43 protein. The presented data demonstrates that these approaches are complementary and, when used in conjunction, can yield a more complete understanding of Cx43 biology.
References
- 1. The Connexin Mimetic Peptide Gap27 and Cx43-Knockdown Reveal Differential Roles for Connexin43 in Wound Closure Events in Skin Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Connexin Mimetic Peptide Gap27 and Cx43-Knockdown Reveal Differential Roles for Connexin43 in Wound Closure Events in Skin Model Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Connexin 43 mimetic peptide Gap27 reveals potential differences in the role of Cx43 in wound repair between diabetic and non-diabetic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Connexin mimetic peptides inhibit Cx43 hemichannel opening triggered by voltage and intracellular Ca2+ elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
Assessing the Reversibility of GAP 27 Inhibition: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the kinetics of target engagement and disengagement is paramount. This guide provides a comparative analysis of the reversibility of GAP 27, a widely used connexin 43 (Cx43) mimetic peptide inhibitor, with other gap junction inhibitors. Experimental data is presented to facilitate informed decisions in designing experiments and interpreting results.
This compound is a synthetic peptide that mimics a portion of the second extracellular loop of Cx43, the most widespread gap junction protein. Its inhibitory action is characterized by a rapid and reversible blockade of gap junctional intercellular communication (GJIC). This reversibility is a key advantage in experimental settings, allowing for temporal control of cell coupling.
Comparative Reversibility of Gap Junction Inhibitors
The following table summarizes the reversibility characteristics of this compound and other commonly used gap junction inhibitors. The data highlights the relatively rapid washout and functional recovery observed with this compound compared to some other agents.
| Inhibitor | Target Connexin(s) | Mechanism of Action | Washout & Functional Recovery Time | Supporting Evidence |
| This compound | Primarily Cx43 | Binds to the second extracellular loop of Cx43, inhibiting channel function. | Rapid and Complete: Recovery of intercellular Ca2+ signaling begins within 10 minutes of washout, with full reversal in 20-40 minutes. | Dye transfer and electrophysiology studies have demonstrated the rapid and complete reversal of this compound's inhibitory effects. |
| Gap 26 | Cx37, Cx40, Cx43 | Binds to the first extracellular loop of connexins. | Rapid and Reversible: Similar to this compound, its effects are generally considered readily reversible upon washout. | Studies have shown that Gap 26's inhibition of gap junctional communication is reversible, though direct quantitative comparisons of washout times with this compound are limited. |
| Carbenoxolone | Broad-spectrum | Non-specific inhibition of various connexins. | Slow and Potentially Incomplete: Washout can be slow, and full functional recovery may not always be achieved. | Electrophysiological studies have shown that the reversal of carbenoxolone's effects can be slow and sometimes incomplete. |
| Heptanol/Octanol | Broad-spectrum | Non-specific disruption of membrane properties and protein function. | Rapid but Non-specific: The effects are generally reversible upon washout, but these alcohols have broad off-target effects. | Due to their non-specific mechanism, the reversibility is rapid but their use is limited in studies requiring high specificity. |
| Fenamates (e.g., Meclofenamic Acid) | Broad-spectrum | Direct inhibition of connexin channels. | Reversible: Generally considered reversible, but detailed time-course data for washout is not as readily available as for mimetic peptides. | Studies have reported the reversible nature of fenamate inhibition, but quantitative comparisons are scarce. |
Experimental Protocols
To aid researchers in assessing the reversibility of gap junction inhibitors, detailed protocols for two common experimental techniques are provided below.
Scrape Loading/Dye Transfer Assay with Washout Phase
This method provides a straightforward and widely used approach to qualitatively and semi-quantitatively assess the recovery of gap junctional intercellular communication after inhibitor removal.
Materials:
-
Cultured cells grown to confluence on coverslips or in multi-well plates.
-
Gap junction permeable fluorescent dye (e.g., Lucifer Yellow or Calcein).
-
Gap junction impermeable fluorescent dye of a different color for marking scraped cells (e.g., Rhodamine Dextran).
-
Phosphate-Buffered Saline (PBS).
-
Cell culture medium.
-
Fluorescence microscope.
-
Surgical scalpel or needle.
Procedure:
-
Baseline GJIC Assessment:
-
In a control (untreated) confluent cell culture, gently make a single scratch across the monolayer with a scalpel or needle.
-
Immediately add a solution containing both the gap junction permeable and impermeable dyes to the culture.
-
Incubate for a short period (e.g., 2-5 minutes) to allow dye uptake by the cells along the scratch.
-
Wash the cells thoroughly with PBS to remove excess dye.
-
Add fresh culture medium and incubate for a period (e.g., 10-30 minutes) to allow for dye transfer to neighboring cells.
-
Capture fluorescence images to visualize the extent of dye transfer.
-
-
Inhibition Phase:
-
Treat a separate confluent cell culture with the gap junction inhibitor (e.g., this compound) at the desired concentration and for the desired duration.
-
Perform the scrape loading/dye transfer assay as described in step 1 in the presence of the inhibitor. This will establish the inhibitory effect.
-
-
Washout and Recovery Phase:
-
Following the inhibition phase, thoroughly wash the cells with fresh, pre-warmed culture medium at least three times to remove the inhibitor.
-
Add fresh culture medium and incubate the cells for various time points (e.g., 10, 20, 30, 40, 60 minutes) to allow for recovery of gap junction function.
-
At each time point, perform the scrape loading/dye transfer assay as described in step 1.
-
-
Data Analysis:
-
For each condition and time point, capture fluorescence images.
-
Quantify the extent of dye transfer by measuring the area of fluorescent signal from the permeable dye that has spread from the initially loaded cells (marked by the impermeable dye).
-
Compare the dye transfer in the washout time-course samples to the baseline and inhibited samples to determine the rate and extent of functional recovery.
-
Dual Whole-Cell Patch-Clamp Electrophysiology
This technique offers a highly quantitative assessment of the recovery of junctional conductance (Gj) following the removal of a gap junction inhibitor.
Materials:
-
Paired cultured cells expressing the connexin of interest.
-
Patch-clamp setup with two amplifiers for dual whole-cell recording.
-
Perfusion system for rapid solution exchange.
-
Appropriate intracellular and extracellular recording solutions.
Procedure:
-
Establish a Dual Whole-Cell Recording:
-
Identify a pair of adjacent cells and establish a whole-cell patch-clamp configuration on both cells simultaneously.
-
Voltage-clamp both cells at the same holding potential (e.g., -40 mV).
-
-
Measure Baseline Junctional Conductance (Gj):
-
Apply a series of voltage steps to one cell (the "driver" cell) while holding the other cell (the "follower" cell) at the holding potential.
-
Measure the junctional current (Ij) flowing into the follower cell.
-
Calculate the junctional conductance (Gj) using the formula: Gj = Ij / (Vdriver - Vfollower).
-
-
Inhibition Phase:
-
Perfuse the recording chamber with an extracellular solution containing the gap junction inhibitor (e.g., this compound).
-
Continuously monitor Gj until a stable level of inhibition is achieved.
-
-
Washout and Recovery Phase:
-
Switch the perfusion back to the control extracellular solution to wash out the inhibitor.
-
Continuously measure Gj over time to monitor the recovery of junctional conductance. Record data at regular intervals (e.g., every minute).
-
-
Data Analysis:
-
Plot the measured Gj as a function of time throughout the experiment (baseline, inhibition, and washout phases).
-
Determine the time constant of recovery by fitting the recovery phase data to an appropriate exponential function.
-
Calculate the percentage of recovery by comparing the steady-state Gj after washout to the baseline Gj.
-
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of this compound inhibition and the general workflow for assessing its reversibility.
Caption: Mechanism of reversible this compound inhibition of a Cx43 gap junction.
A Comparative Guide to the Effects of GAP 27 on Diverse Cell Types
For Researchers, Scientists, and Drug Development Professionals
GAP 27 is a synthetic mimetic peptide that corresponds to a specific sequence on the second extracellular loop of Connexin 43 (Cx43).[1] It serves as a selective and reversible inhibitor of Cx43-mediated communication, primarily by blocking gap junction channels and hemichannels.[1][2] This targeted action makes this compound a valuable tool for investigating the multifaceted roles of Cx43 in various physiological and pathological processes. Its effects, however, are not uniform and exhibit significant variability depending on the cell type and experimental context. This guide provides an objective comparison of this compound's performance across different cell types, supported by experimental data and detailed methodologies.
Quantitative Data Summary
The following table summarizes the key quantitative effects of this compound on various cell types as reported in scientific literature.
| Cell Type | Process Affected | This compound Concentration | Observed Effect | Reference |
| Adult Keratinocytes (AK) | Cell Migration | 100 nM–100 μM | ~50% enhancement in scrape wound closure rate. | [3] |
| Cx43 Protein Expression | 100 nM–100 μM (24h) | ~50% reduction in Cx43 protein levels. | [3] | |
| Proliferation | Not Specified | No significant change in proliferation. | [3] | |
| Juvenile Foreskin Fibroblasts (JFF) | Cell Migration | 100 nM | >2x faster 50% wound closure rate. | [3] |
| Cell Velocity | 100 µM | Increased average velocity by 2.5 µm/h (from 13.8 µm/h to 16.3 µm/h). | [3] | |
| Cx43 Protein Expression | 100 nM–100 μM (24h) | ~50% reduction in Cx43 protein levels. | [3] | |
| Hemichannel Activity (ATP Release) | 10–100 μM | Dose-responsive inhibition of ATP release. | [3] | |
| Adult Dermal Fibroblasts (ADF) | Cell Migration | 100 nM–100 μM | No significant influence on movement. | [3] |
| Cx43 Protein Expression | 100 nM–100 μM (24h) | No significant effect on Cx43 protein levels. | [3] | |
| pSmad3 Protein Expression | Not Specified (24h) | Enhanced pSmad3 protein expression. | [3][4] | |
| Human Neonatal Dermal Fibroblasts (HNDF) | Cell Migration | 100 nM–100 μM | No significant influence on movement. | [3] |
| Proliferation | Not Specified (24h) | Enhanced proliferation. | [3] | |
| Diabetic Fibroblasts/Keratinocytes | Cell Migration | Not Specified | Less susceptible to this compound-induced migration enhancement in early passages. | [2] |
| Hemichannel Activity | Not Specified | Less susceptible to this compound inhibition due to inherently decreased hemichannel activity. | [2] | |
| Cardiac Myocytes (Rat Model) | Cardiac Hypertrophy Index | Not Specified | Significant reduction (3.9 ± 0.2 mg/g in control vs. 3.2 ± 0.2 mg/g in this compound-treated). | [5][6] |
| Cardiomyocyte Area | Not Specified | Significant reduction (214.0 ± 11.2 µm² in control vs. 175.4 ± 6.7 µm² in this compound-treated). | [5] | |
| Cardiac Fibrosis (Collagen Content) | Not Specified | Significant reduction (7.0 ± 0.4% in control vs. 5.1 ± 0.3% in this compound-treated). | [5] | |
| Rat Osteoclasts | Cell Number | Not Specified | Significant decrease in both mononuclear and multinucleated TRAP-positive cells. | |
| Bone Resorption | Not Specified | Greatly diminished resorbed area on bone slices. |
Key Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing experimental findings. Below are protocols for key assays used to evaluate the effects of this compound.
Scrape Wound Healing Assay
This assay is used to assess collective cell migration in vitro.[7][8][9]
-
Cell Seeding: Plate cells in a 12- or 24-well plate at a density that ensures they form a confluent monolayer (70-80%) within 24 hours. For fibroblasts, a recommended density is 5x10⁴ cells/cm².[10]
-
Creating the "Wound": Once confluent, use a sterile 1 mm (p200) pipette tip to create a straight scratch down the center of the monolayer. A second scratch perpendicular to the first can create a cross for more defined wound edges.[7][10]
-
Treatment and Incubation: Gently wash the wells twice with Phosphate-Buffered Saline (PBS) or medium to remove detached cells. Replenish with fresh medium containing the desired concentration of this compound or a vehicle control.
-
Imaging: Immediately capture the first image (T=0) of the scratch at predefined locations using a phase-contrast microscope. Continue imaging the same locations at regular intervals (e.g., every 4-8 hours) for up to 48 hours, or until the gap is closed in the control group.[9][10]
-
Analysis: Quantify the cell-free area at each time point using software like ImageJ. The rate of wound closure is calculated by measuring the change in the open area over time.
Hemichannel-Mediated ATP Release Assay
This assay measures the release of ATP from cells into the extracellular medium, a key indicator of hemichannel activity.[11]
-
Cell Preparation: Culture cells to the desired confluency in a 96-well plate.
-
Inducing Hemichannel Opening: Wash cells with a low-calcium or calcium-free buffer to trigger the opening of Cx43 hemichannels.
-
Treatment: Add this compound at various concentrations to the wells and incubate for a short period.
-
Sample Collection: Collect the extracellular medium (supernatant) from each well.
-
ATP Measurement: Use a luciferin-luciferase-based ATP determination kit.[12][13][14][15]
-
Prepare a standard reaction solution containing D-Luciferin and firefly luciferase.
-
Add the collected cell supernatant to the reaction solution in a black, opaque 96-well plate.
-
Immediately measure the luminescence using a luminometer. The light emitted is directly proportional to the ATP concentration.
-
Create a standard curve using known ATP concentrations to quantify the amount of ATP released from the cells.
-
Osteoclast Activity and Resorption Assay
This method assesses the effect of this compound on the formation and bone-resorbing function of osteoclasts.[16][17]
-
Cell Culture: Differentiate osteoclast precursors (e.g., RAW 264.7 cells or primary monocytes) into mature osteoclasts on a suitable substrate, such as bone slices or synthetic bone-mimetic surfaces.[16][17]
-
Treatment: Culture the differentiating or mature osteoclasts in the presence or absence of this compound for the desired period (e.g., 48 hours).
-
TRAP Staining: To identify and count osteoclasts, fix the cells and stain for Tartrate-Resistant Acid Phosphatase (TRAP), a marker enzyme for osteoclasts. TRAP-positive multinucleated cells are counted as mature osteoclasts.[17][18]
-
Resorption Pit Analysis: To measure function, remove the cells from the substrate (e.g., with a 10% bleach solution). The resorption pits created by the osteoclasts on the surface can then be visualized and quantified using microscopy. The total resorbed area is measured to determine the effect of the treatment.[17]
Visualizing Mechanisms and Workflows
Mechanism of this compound Action
This compound functions by binding to the second extracellular loop of Connexin 43, which is a critical domain for the proper docking and function of both hemichannels and full gap junction channels.[1] This binding event leads to the closure of the channel pore, inhibiting the passage of ions and small molecules.
TGF-β/Smad Signaling Pathway Interaction
In some fibroblast types, inhibiting Cx43 function with this compound has been shown to enhance the phosphorylation of Smad3, a key component of the TGF-β signaling pathway.[4] This suggests a potential crosstalk between gap junctional communication and this critical pathway involved in fibrosis and cell differentiation.
Experimental Workflow: Scrape Wound Healing Assay
The workflow for a scrape wound healing assay involves several distinct steps, from cell culture to quantitative analysis. This diagram illustrates the typical sequence of events.
References
- 1. researchgate.net [researchgate.net]
- 2. Connexin 43 mimetic peptide Gap27 reveals potential differences in the role of Cx43 in wound repair between diabetic and non-diabetic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Connexin Mimetic Peptide Gap27 and Cx43-Knockdown Reveal Differential Roles for Connexin43 in Wound Closure Events in Skin Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Scratch Wound Healing Assay [bio-protocol.org]
- 8. Scratch Wound Healing Assay [en.bio-protocol.org]
- 9. clyte.tech [clyte.tech]
- 10. med.virginia.edu [med.virginia.edu]
- 11. static1.squarespace.com [static1.squarespace.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. organslices.com [organslices.com]
- 14. resources.novusbio.com [resources.novusbio.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. In Vitro Assay to Examine Osteoclast Resorptive Activity Under Estrogen Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 17. corning.com [corning.com]
- 18. repository.ubn.ru.nl [repository.ubn.ru.nl]
A Comparative Guide to GAP 27 and Other Connexin Mimetic Peptides: Specificity and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
Connexin mimetic peptides are invaluable tools for dissecting the complex roles of gap junctions and hemichannels in cellular communication and disease. Among these, GAP 27 has emerged as a widely utilized inhibitor, primarily targeting Connexin 43 (Cx43). This guide provides an objective comparison of this compound's specificity and performance against other connexin mimetic peptides, supported by experimental data and detailed protocols to aid in the design and interpretation of research studies.
Mechanism of Action: A Two-Step Inhibition
Connexin mimetic peptides, including this compound and its counterpart GAP 26, function by binding to the extracellular loops of connexin proteins.[1][2] This interaction initiates a rapid closure of connexin hemichannels within minutes, followed by a more delayed disruption of gap junctional intercellular communication (GJIC), which can take 30 minutes or longer.[1][2] The peptides are thought to interfere with the docking of hemichannels to form complete gap junctions and can also lead to the internalization of connexin plaques.[1][2]
Comparative Specificity of Connexin Mimetic Peptides
The specificity of connexin mimetic peptides is a critical factor for accurate experimental interpretation. While this compound is primarily known as a Cx43 inhibitor, its activity against other connexins and related channel proteins like pannexins has been a subject of investigation.
Table 1: Specificity Profile of Selected Connexin Mimetic Peptides
| Peptide | Target Connexin(s) | Reported Off-Target Effects | Key Findings |
| This compound | Primarily Cx43 .[3][4] Also reported to affect Cx37 and Cx40.[5][6][7] | May inhibit Pannexin 1 (Panx1) channels at high concentrations (200 µM - 2 mM).[8] | Considered Cx43-specific at lower concentrations.[9] Its sequence corresponds to the second extracellular loop of Cx43.[1][3] |
| GAP 26 | Primarily Cx43 . Also reported to affect Cx32, Cx37, and Cx40.[5] | May inhibit Pannexin 1 (Panx1) channels.[10] | Corresponds to the first extracellular loop of Cx43.[5] Often reported to be more potent than this compound at the same concentration.[5] |
| GAP 19 | Specifically targets the interaction between the cytoplasmic loop and C-terminus of Cx43 . | Designed to be more specific for hemichannel inhibition without affecting gap junction coupling.[11][12] | A cell-permeant peptide that effectively blocks hemichannel activity.[13] |
| 40Gap27 | Specific for Cx40 . | Does not inhibit Cx43 or Cx37.[14] | Demonstrates that peptides can be designed for greater connexin isoform specificity.[14] |
| Peptide5 | Targets Cx43 . | Not extensively characterized for off-target effects in the provided literature. | Based on the extracellular loop domains of Cx43.[6] |
Quantitative Performance Data
The efficacy of connexin mimetic peptides is concentration-dependent and varies across different experimental systems.
Table 2: Effective Concentrations and Binding Affinities
| Peptide | Application | Cell/Tissue Type | Effective Concentration | Quantitative Metric |
| This compound | Inhibition of Gap Junction Coupling | Keratinocytes, HeLa-Cx43 cells | 50 µM[4][15] | Inhibition of dye transfer[4][15] |
| This compound | Inhibition of Acetylcholine-Induced Hyperpolarization | Guinea-pig isolated internal carotid artery | 500 µM[3] | Abolishment of hyperpolarization[3] |
| This compound | Attenuation of ATP Release | Keratinocytes, Fibroblasts | 100 nM - 100 µM[15] | Reduction in ATP release[15] |
| This compound | Inhibition of Ca2+-potentiated Hemichannel Activity | Cardiomyocytes | 200 µM[16] | Reduction of unitary current activity[16] |
| GAP 26 | Inhibition of Ca2+-potentiated Hemichannel Activity | Cardiomyocytes | 160 µM[16] | Reduction of unitary current activity[16] |
| GAP 26 | Binding to Cx43 Extracellular Loop 2 (EL2) | In vitro (Surface Plasmon Resonance) | 3 - 50 µM | Kd = 0.061 ± 0.004 s-1 (dissociation rate)[17] |
| This compound | Binding to Cx43 Extracellular Loop 1 (EL1) | In vitro (Surface Plasmon Resonance) | 0.16 - 20 µM | Kd = 0.11 ± 0.01 s-1 (dissociation rate)[17] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experiments involving connexin mimetic peptides. Below are summaries of key experimental protocols.
Microinjection Dye Transfer Assay for Gap Junctional Intercellular Communication (GJIC)
Objective: To assess the extent of cell-to-cell communication through gap junctions.
Methodology:
-
Cell Culture: Plate cells (e.g., HeLa cells stably transfected with a specific connexin, or primary cells like fibroblasts) to form a confluent monolayer.[9]
-
Peptide Treatment: Incubate the cells with the connexin mimetic peptide (e.g., this compound at 50-100 µM) or a scrambled control peptide for the desired duration (e.g., 30 minutes to several hours).[9][15]
-
Microinjection: Using a microinjection system, inject a fluorescent dye that can pass through gap junctions (e.g., Alexa Fluor 488 or Lucifer Yellow) into a single cell within the monolayer.[9][12]
-
Imaging: After a defined period (e.g., 5-10 minutes) to allow for dye transfer, capture fluorescent images of the injected cell and its neighbors using a confocal microscope.[9]
-
Quantification: Measure the area of fluorescence spread or count the number of neighboring cells that have received the dye. Compare the extent of dye transfer in peptide-treated cells to control cells.[9][12]
ATP Release Assay for Hemichannel Activity
Objective: To measure the release of ATP through connexin hemichannels.
Methodology:
-
Cell Culture: Culture cells to a near-confluent state in appropriate multi-well plates.
-
Peptide Incubation: Treat the cells with the connexin mimetic peptide (e.g., this compound at 100 nM - 100 µM) for a specified time.[15]
-
Hemichannel Opening Stimulus: Induce hemichannel opening. A common method is to briefly expose cells to a low-calcium or divalent cation-free solution.[15][16]
-
Sample Collection: Collect the extracellular medium from the cell cultures.
-
ATP Measurement: Quantify the ATP concentration in the collected medium using a luciferin-luciferase-based ATP assay kit and a luminometer.
-
Data Analysis: Normalize the ATP release to the total protein content of the cells in each well. Compare ATP release in peptide-treated groups to controls.[15]
Scrape Wound Healing Assay
Objective: To evaluate the effect of connexin mimetic peptides on cell migration.
Methodology:
-
Cell Culture: Grow cells to a confluent monolayer in multi-well plates.
-
Wound Creation: Create a uniform "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Peptide Treatment: Immediately after wounding, wash the cells and add fresh medium containing the connexin mimetic peptide or a control. The peptide and media may need to be replaced at regular intervals (e.g., every 8-12 hours).[15]
-
Time-Lapse Imaging: Capture images of the wound area at regular time intervals (e.g., every 2-4 hours) over a period of 24-48 hours using an inverted microscope with a camera.
-
Data Analysis: Measure the area of the wound at each time point. Calculate the rate of wound closure by determining the change in wound area over time. Cell velocity at and behind the wound edge can also be quantified using cell tracking software.[15]
Visualizing Cellular Pathways and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 5. tandfonline.com [tandfonline.com]
- 6. Peptidic Connexin43 Therapeutics in Cardiac Reparative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mimetic peptides as blockers of connexin channel-facilitated intercellular communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of Connexin Regulating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]
- 10. Mechanisms of Connexin Regulating Peptides [mdpi.com]
- 11. Connexin Channel Modulators and their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The connexin43 mimetic peptide Gap19 inhibits hemichannels without altering gap junctional communication in astrocytes [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. The Connexin Mimetic Peptide Gap27 and Cx43-Knockdown Reveal Differential Roles for Connexin43 in Wound Closure Events in Skin Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Connexin mimetic peptides inhibit Cx43 hemichannel opening triggered by voltage and intracellular Ca2+ elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Ambivalence of Connexin43 Gap Peptides in Cardioprotection of the Isolated Heart against Ischemic Injury - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Impact of GAP 27 on Cell Viability and Proliferation: A Comparative Guide
This guide provides a comprehensive comparison of GAP 27, a connexin 43 (Cx43) mimetic peptide, with other common gap junction inhibitors. It is designed for researchers, scientists, and drug development professionals to objectively assess its performance based on experimental data.
Introduction to this compound and Connexin 43
Connexin 43 (Cx43) is the most widespread and extensively studied protein in the connexin family, which forms gap junctions and hemichannels. Gap junctions are intercellular channels that allow the direct passage of small molecules and ions between adjacent cells, a process known as gap junctional intercellular communication (GJIC). Hemichannels, on the other hand, provide a conduit between the cytoplasm and the extracellular environment. These channels are crucial for maintaining tissue homeostasis, and their dysregulation is implicated in various diseases, including cancer.
This compound is a synthetic peptide designed to mimic a portion of the second extracellular loop of Cx43. By binding to this region, this compound effectively blocks the docking of connexons to form gap junction channels and also inhibits the opening of hemichannels, thereby disrupting cellular communication. Its specificity for Cx43 makes it a valuable tool for investigating the specific roles of this protein in cellular processes.
Alternatives to this compound
Several other molecules are used to inhibit gap junction function, each with different mechanisms and specificities.
-
Carbenoxolone (CBX): A derivative of glycyrrhetinic acid, CBX is a widely used, non-specific gap junction blocker. It is known to affect channels formed by various connexins and may also have off-target effects, including the inhibition of 11β-hydroxysteroid dehydrogenase.
-
Octanol (B41247): A long-chain alcohol that acts as a broad-spectrum, reversible gap junction blocker. Its lack of specificity makes it useful for studying the general effects of GJIC inhibition.
-
Gap 26: Another connexin mimetic peptide, similar to this compound, but derived from the first extracellular loop of Cx43. It also functions by inhibiting the formation and function of gap junctions and hemichannels.
Comparative Impact on Cell Viability and Proliferation
The effect of inhibiting Cx43 on cell viability and proliferation is highly context-dependent and varies significantly across different cell types.
This compound: The impact of this compound on cell proliferation is multifaceted. In some contexts, inhibiting Cx43 with this compound can enhance cell proliferation and migration, which is particularly relevant in wound healing. For instance, this compound treatment has been shown to accelerate wound closure in human dermal fibroblasts and keratinocytes. In human neonatal dermal fibroblasts, both this compound and siRNA knockdown of Cx43 enhanced cell proliferation rates. Conversely, in other cell types, this compound has an anti-proliferative effect. Studies have demonstrated that this compound reduces the proliferation of CD4+ T cells in a dose-dependent manner and diminishes the proliferation of postnatal neural progenitor cells. In acute lymphoblastic leukemia cells, this compound impaired cell survival.
Carbenoxolone (CBX): Carbenoxolone has also been shown to impair the survival of acute lymphoblastic leukemia cells in co-culture with stromal cells. However, its effects can be complex. In co-cultures of hippocampal neurons and astrocytes, CBX alone was not found to be cytotoxic but did accelerate NMDA-induced cell death, suggesting that gap junctions may play a protective role in this context.
Octanol: In studies on postnatal neural progenitor cells, the general gap junction blockade by octanol resulted in a significant decrease in cell proliferation.
Quantitative Data Summary
The following table summarizes quantitative data from various studies on the effects of this compound and its alternatives.
| Compound | Cell Type | Assay | Effect | Result | Citation |
| This compound | Adult Keratinocytes (AK), Juvenile Foreskin Fibroblasts (JFF) | Scrape Wound Assay | Increased Migration | ~50% enhancement in wound closure | |
| This compound | Human Neonatal Dermal Fibroblasts (HNDF) | Proliferation Assay | Increased Proliferation | Enhanced proliferation rates | |
| This compound | Postnatal Rat Neural Progenitor Cells | BrdU Incorporation | Decreased Proliferation | Reduced to 73.3 ± 7.7% of control | |
| This compound | CD4+ CD25- T Cells | [3H]Thymidine Incorporation | Decreased Proliferation | Dose-dependent reduction | |
| Octanol | Postnatal Rat Neural Progenitor Cells | BrdU Incorporation | Decreased Proliferation | Reduced to 38.6 ± 4.8% of control | |
| Carbenoxolone | Acute Lymphoblastic Leukemia Cells | Cell Survival Assay | Decreased Survival | Significant impairment of leukemia cell survival |
Experimental Protocols
Accurate assessment of cell viability and proliferation relies on standardized experimental protocols. Below are methodologies for two common assays.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight in a humidified atmosphere (e.g., 37°C, 5% CO₂).
-
Compound Treatment: Treat cells with various concentrations of this compound or alternative inhibitors. Include untreated cells as a negative control and a solvent control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubation: Incubate the plate for 3-4 hours in a humidified atmosphere at 37°C.
-
Solubilization: Add 100-150 µL of solubilization solution (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals. Wrap the plate in foil and shake on an orbital shaker for 15 minutes.
-
Absorbance Reading: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Data Analysis: Subtract the background absorbance from all readings. Cell viability is typically expressed as a percentage relative to the untreated control cells.
BrdU Assay for Cell Proliferation
The BrdU (5-bromo-2'-deoxyuridine) assay measures DNA synthesis as a direct marker of cell proliferation. BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle and is detected using specific antibodies.
Protocol:
-
Cell Seeding and Treatment: Plate and treat cells with inhibitors as described in the MTT assay protocol.
-
BrdU Labeling: Add BrdU labeling solution to each well at a final concentration of 10 µM. Incubate for a period appropriate for the cell type's division rate (e.g., 2-24 hours) at 37°C.
-
Fixation and Denaturation:
-
Remove the labeling solution and wash the cells with PBS.
-
Add fixing solution and incubate for 30 minutes at room temperature.
-
Remove the fixing solution and add a denaturing solution (e.g., 2 M HCl) to expose the incorporated BrdU. Incubate for 10-30 minutes at room temperature.
-
-
Antibody Incubation:
-
Wash the wells thoroughly with PBS or a wash buffer.
-
Add the primary anti-BrdU antibody diluted in antibody diluent. Incubate for 1 hour at room temperature.
-
Wash the wells, then add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the wells to remove unbound secondary antibody.
-
Add TMB substrate and incubate for 5-30 minutes at room temperature to allow for color development.
-
Add a stop solution to terminate the reaction.
-
-
Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Proliferation is determined by comparing the absorbance of treated samples to the untreated controls.
Visualized Pathways and Workflows
Connexin 43 Signaling and this compound Inhibition
Caption: Mechanism of this compound action on Cx43 channels.
Experimental Workflow for Assessing Cell Viability and Proliferation
Safety Operating Guide
Navigating the Safe Disposal of GAP 27: A Procedural Guide
For researchers, scientists, and professionals in drug development, the responsible management and disposal of specialized reagents like GAP 27 are paramount to ensuring a safe and compliant laboratory environment. This compound, a synthetic connexin43 mimetic peptide, requires careful handling throughout its lifecycle, including its ultimate disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, promoting laboratory safety and environmental stewardship.
Essential Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) to minimize exposure risks. As with many synthetic peptides where comprehensive toxicity data may not be available, it is prudent to treat this compound as a potentially hazardous substance.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Use chemically resistant gloves.
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Respiratory Protection: When handling the lyophilized powder, an approved respirator should be used to prevent inhalation. All handling of the powder should occur in a well-ventilated area or a chemical fume hood.
-
Body Protection: A laboratory coat or other protective clothing is essential to prevent skin contact.
Quantitative Data Summary for this compound
Proper storage is fundamental to maintaining the integrity and safety of this compound. The following table summarizes key quantitative data and recommended storage conditions.
| Parameter | Guideline | Source(s) |
| Molecular Weight | 1304.55 g/mol | [1][2] |
| Formula | C₆₀H₁₀₁N₁₅O₁₇ | [1][2] |
| Amino Acid Sequence | SRPTEKTIFII | [1] |
| Solubility | Soluble to 1 mg/ml in water | [1] |
| Storage (Lyophilized) | Desiccate at -20°C | [1][2] |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. | [3] |
Experimental Protocol: Step-by-Step Disposal of this compound
The recommended method for the disposal of this compound and other synthetic peptides is through a licensed professional waste disposal service.[4] Do not dispose of this material through standard waste streams or down the drain unless explicitly permitted by local regulations and your institution's Environmental Health and Safety (EHS) office.
Waste Segregation and Collection
-
Solid Waste:
-
Carefully collect all solid waste contaminated with this compound, including unused lyophilized powder, contaminated personal protective equipment (e.g., gloves, weighing paper), and other consumables.
-
Place all solid waste into a dedicated, clearly labeled, leak-proof hazardous waste container.[5] High-density polyethylene (B3416737) (HDPE) containers are generally suitable.
-
Ensure the container is kept closed except when adding waste.[5]
-
-
Liquid Waste:
-
Transfer all solutions containing this compound into a designated, leak-proof hazardous liquid waste container.
-
Be mindful that solutions may contain other chemicals, such as solvents used for reconstitution (e.g., water, DMSO), which should also be considered in the waste profile.
-
The container must be kept securely closed when not in use.
-
Labeling of Waste Containers
Proper labeling is critical for safe handling and disposal. The waste container label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound (SRPTEKTIFII peptide)."
-
A clear indication of the container's contents (e.g., "Solid waste contaminated with this compound" or "Aqueous solution of this compound").
-
The date when waste was first added to the container (the "accumulation start date").
-
Any associated hazards (e.g., "Irritant," "Handle with caution").
Storage of Waste
-
Store the sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be a secure, secondary containment area away from general laboratory traffic and incompatible materials.
-
Regularly inspect the SAA for any signs of leaks or container degradation.
Arranging for Disposal
-
Once the waste container is full or has reached the maximum allowable accumulation time set by your institution, contact your Environmental Health and Safety (EHS) office to arrange for a pickup by a licensed hazardous waste disposal contractor.
-
Complete all necessary waste disposal forms as required by your institution and local regulations.
Decontamination
-
After handling this compound waste, thoroughly decontaminate all surfaces and equipment that may have come into contact with the peptide.
-
Wash your hands thoroughly with soap and water after completing the disposal procedures.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste, from generation to final pickup.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste disposal guidelines.
References
Essential Safety and Operational Guidance for Handling GAP 27
For researchers, scientists, and drug development professionals utilizing GAP 27, a synthetic connexin43 mimetic peptide and gap junction inhibitor, adherence to strict safety and handling protocols is paramount to ensure laboratory safety and experimental integrity. This document provides essential, immediate safety and logistical information, including operational and disposal plans, and procedural guidance for the use of this compound in a research setting.
Immediate Safety and Handling Protocols
While this compound is not classified as an acutely hazardous substance, it should be handled with care, assuming it to be a potentially hazardous chemical, as its full toxicological properties may not be extensively documented. All handling should be conducted in a well-ventilated area or a fume hood to minimize the risk of inhalation.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound in its powdered form or in solution.
| PPE Category | Item | Specification | Rationale |
| Respiratory Protection | Dust Mask | N95 (US) or equivalent | To prevent inhalation of the powdered peptide. |
| Eye Protection | Safety Glasses/Goggles | ANSI Z87.1-rated | To protect eyes from splashes or airborne particles. |
| Hand Protection | Chemical-resistant gloves | Nitrile | To prevent skin contact. |
| Body Protection | Laboratory Coat | --- | To protect skin and clothing from contamination. |
Operational Plans: From Receipt to Use
Proper handling and storage are critical to maintain the stability and efficacy of this compound.
Receiving and Storage
Upon receipt, this compound, which is typically a freeze-dried solid, should be stored in a cool, dry, and dark place. For long-term storage, the recommended temperature is -20°C.[1][2] Some suppliers recommend storage at -80°C for stock solutions to be kept for up to 6 months.[3] To prevent degradation from moisture, allow the vial to warm to room temperature in a desiccator before opening.[1]
Storage Conditions Summary:
| Form | Temperature | Duration | Additional Notes |
| Lyophilized Powder | -20°C | Long-term | Store in a dry, dark environment.[1][2] |
| Stock Solution | -20°C | Up to 1 month | Use sterile buffers (pH 5-6). Avoid repeated freeze-thaw cycles.[3] |
| Stock Solution | -80°C | Up to 6 months | Use sterile buffers (pH 5-6). Avoid repeated freeze-thaw cycles.[3] |
Solution Preparation
This compound is soluble in water.[2] To prepare a stock solution, reconstitute the lyophilized powder in sterile, purified water or a suitable buffer to a desired concentration (e.g., 1 mg/mL).[2] For cell culture experiments, it is recommended to filter-sterilize the stock solution through a 0.22 µm filter before adding it to the culture medium.[3]
Experimental Protocol: Inhibition of Gap Junctions in Cell Culture
This protocol provides a general guideline for using this compound to inhibit connexin 43 (Cx43) mediated gap junctional intercellular communication (GJIC) in a cell culture setting.
Materials:
-
This compound peptide
-
Appropriate cell line (e.g., those expressing Cx43)
-
Complete cell culture medium
-
Sterile, purified water or PBS for reconstitution
-
Sterile 0.22 µm syringe filters
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Prepare this compound Stock Solution:
-
Following the guidelines in the "Solution Preparation" section, prepare a stock solution of this compound at a concentration of 1 mM in sterile water or PBS.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Cell Seeding:
-
Seed the cells of interest into appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will allow for optimal growth and confluence during the experiment.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Treatment with this compound:
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentration in pre-warmed complete cell culture medium. Effective concentrations can range from 50 µM to 300 µM depending on the cell type and experimental goals.[3][4]
-
Remove the existing medium from the cells and replace it with the medium containing this compound.
-
Include a vehicle control (medium with the same concentration of the solvent used for this compound, e.g., water or PBS) and an untreated control.
-
-
Incubation:
-
Incubate the cells with this compound for the desired duration. The incubation time can vary from a few hours to 48 hours or longer, depending on the specific assay.[3]
-
-
Assessing the Effect of this compound:
-
Following incubation, the effect of this compound on GJIC can be assessed using various techniques, such as dye transfer assays (e.g., scrape-loading or microinjection of Lucifer yellow or calcein), analysis of calcium wave propagation, or by observing changes in cell behavior or function that are dependent on gap junction communication.
-
Disposal Plan
Proper disposal of unused or expired this compound and contaminated materials is crucial for laboratory safety and environmental protection.
-
Unused/Expired Peptide: Do not dispose of this compound in the regular trash or down the drain.[5] Treat it as chemical waste and dispose of it according to your institution's environmental health and safety (EHS) guidelines.[5]
-
Contaminated Materials: All materials that have come into contact with this compound, including pipette tips, gloves, and culture vessels, should be collected in a dedicated, clearly labeled, leak-proof hazardous waste container.
-
Liquid Waste: Liquid waste containing this compound should be collected in a labeled hazardous waste container for pickup and disposal by your institution's certified hazardous waste management service.
Visualizing the Mechanism of Action
This compound functions by mimicking a portion of the second extracellular loop of connexin 43, thereby blocking the formation and function of gap junction channels.
Caption: this compound inhibits cell-cell communication by blocking Connexin 43 gap junctions.
This workflow illustrates the process for safely handling and disposing of this compound waste.
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
